molecular formula C8H7N3O B567755 6-Methoxypyrido[2,3-b]pyrazine CAS No. 1260649-33-9

6-Methoxypyrido[2,3-b]pyrazine

Cat. No.: B567755
CAS No.: 1260649-33-9
M. Wt: 161.164
InChI Key: DXWCXUYPHZMDFL-UHFFFAOYSA-N
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Description

6-Methoxypyrido[2,3-b]pyrazine is a versatile heterocyclic compound that serves as a critical synthetic intermediate and core scaffold in advanced pharmaceutical and materials science research. Its unique structure is central to the development of novel therapeutic agents, particularly in the field of antiviral drug discovery. Recent studies have demonstrated its significant value as a core structure in a new series of non-nucleoside inhibitors targeting human cytomegalovirus (HCMV) DNA polymerase, a promising approach for treating patients with sustained HCMV viremia . These inhibitors are designed to offer strong antiviral activity while aiming to reduce off-target effects, such as inhibition of the hERG ion channel, which is associated with cardiotoxicity . Beyond its antiviral applications, the pyrido[2,3-b]pyrazine core is a privileged structure in medicinal chemistry, with scientific literature showing derivatives exhibiting a wide range of biological activities. These include potential applications as dipeptidyl peptidase IV inhibitors for type 2 diabetes, inhibitors of Mycobacterium tuberculosis growth, and antagonists for pain management . Furthermore, derivatives based on this heterocyclic system have shown remarkable promise in material sciences. Theoretical and experimental investigations indicate that these compounds possess significant non-linear optical (NLO) properties, including high dipole moments, polarizability, and hyper-polarizabilities, making them candidates for technological applications in electronics and photonics . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxypyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-12-7-3-2-6-8(11-7)10-5-4-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWCXUYPHZMDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728451
Record name 6-Methoxypyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260649-33-9
Record name 6-Methoxypyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methoxypyrido[2,3-b]pyrazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyrido[2,3-b]pyrazine is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As a key building block, it serves as a foundational element in the synthesis of a diverse range of functional molecules, including potent kinase inhibitors and transient receptor potential vanilloid 1 (TRPV1) antagonists. This technical guide provides a comprehensive overview of the properties of 6-Methoxypyrido[2,3-b]pyrazine, including its synthesis, physicochemical characteristics, and its role in the development of advanced chemical entities. The document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and materials science, offering detailed methodologies and insights into the practical application of this versatile compound.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Core

The pyrido[2,3-b]pyrazine scaffold, an aza-analog of quinoxaline, is a privileged heterocyclic motif in modern chemistry. The fusion of a pyridine and a pyrazine ring creates a unique electronic architecture, imparting a range of desirable properties to its derivatives. These compounds are being explored for a wide array of applications, from therapeutic agents to materials for organic electronics.[1]

The introduction of a methoxy group at the 6-position of the pyridopyrazine ring system modulates the electronic and steric properties of the molecule, influencing its reactivity and biological activity. This makes 6-Methoxypyrido[2,3-b]pyrazine a particularly valuable intermediate for fine-tuning the characteristics of target compounds in drug discovery programs. Its structure is a key component in the development of novel therapeutics for a variety of diseases, including cancer and inflammatory pain.[2]

Physicochemical Properties

While extensive experimental data for 6-Methoxypyrido[2,3-b]pyrazine is not widely published, its properties can be inferred from related structures and computational models.

PropertyValueSource
Molecular Formula C₈H₇N₃O-
Molecular Weight 161.16 g/mol -
CAS Number 1260649-33-9-
Predicted pKa 1.25 ± 0.10Guidechem
Predicted LogP 0.730The Good Scents Company
Appearance Likely a solid at room temperatureInferred

Note: The pKa and LogP values are predicted and should be used as an estimation. Experimental verification is recommended.

Synthesis of 6-Methoxypyrido[2,3-b]pyrazine: A Plausible and Detailed Methodology

A robust synthesis of 6-Methoxypyrido[2,3-b]pyrazine can be achieved through a two-step process, commencing with the synthesis of the key intermediate, 2,3-diamino-6-methoxypyridine, followed by a condensation reaction to form the pyrazine ring.

Synthesis of 2,3-Diamino-6-methoxypyridine

The synthesis of this crucial precursor is well-documented and can be accomplished with high efficiency. A particularly effective method is detailed in US Patent 7,256,295 B2.[3]

Experimental Protocol:

  • Reaction Setup: A solution of 2-amino-3-nitro-6-methoxypyridine (1 equivalent) is prepared in a suitable solvent, such as methanol or ethanol.

  • Hydrogenation: The solution is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). The reaction is carried out under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 2,3-diamino-6-methoxypyridine.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford the desired intermediate in high purity.

Diagram: Synthesis of 2,3-Diamino-6-methoxypyridine

G start 2-Amino-3-nitro-6-methoxypyridine product 2,3-Diamino-6-methoxypyridine start->product Catalytic Hydrogenation reagents H₂, Pd/C Methanol

Caption: Catalytic hydrogenation of the nitro group.

Condensation to form 6-Methoxypyrido[2,3-b]pyrazine

The final step in the synthesis involves the condensation of 2,3-diamino-6-methoxypyridine with a 1,2-dicarbonyl compound. The most common and direct approach utilizes glyoxal.

Experimental Protocol:

  • Reaction Setup: 2,3-diamino-6-methoxypyridine (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Glyoxal: An aqueous solution of glyoxal (typically 40 wt. %, 1.1 equivalents) is added dropwise to the solution of the diamine at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the condensation and cyclization. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product may precipitate out of solution. If not, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude 6-Methoxypyrido[2,3-b]pyrazine is purified by column chromatography on silica gel or by recrystallization to yield the final product.

Diagram: Synthesis of 6-Methoxypyrido[2,3-b]pyrazine

G start 2,3-Diamino-6-methoxypyridine product 6-Methoxypyrido[2,3-b]pyrazine start->product Condensation/Cyclization reagents Glyoxal (OHC-CHO) Ethanol or Acetic Acid

Caption: Ring formation via condensation reaction.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrazine rings, as well as a singlet for the methoxy group protons, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule, with the methoxy carbon appearing around 55-60 ppm and the aromatic carbons resonating in the downfield region (typically 110-160 ppm).

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (161.16 g/mol ).

Applications in Drug Discovery and Materials Science

The true value of 6-Methoxypyrido[2,3-b]pyrazine lies in its role as a versatile building block for more complex and functionalized molecules.

Kinase Inhibitors

The pyrido[2,3-b]pyrazine scaffold is a common core in the design of kinase inhibitors for the treatment of cancer. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The 6-methoxy group can provide a handle for further functionalization or can itself occupy a specific pocket within the enzyme.

TRPV1 Antagonists

Derivatives of 6-Methoxypyrido[2,3-b]pyrazine have been investigated as antagonists of the TRPV1 receptor, a key target for the development of novel analgesics for the treatment of chronic pain.[4] The scaffold provides a rigid framework for the attachment of various pharmacophoric groups that modulate the antagonist activity.

Organic Electronics

The electron-deficient nature of the pyrido[2,3-b]pyrazine ring system makes it an attractive component for the construction of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The methoxy group can be used to tune the electronic properties and solid-state packing of these materials.

Future Perspectives

6-Methoxypyrido[2,3-b]pyrazine is a molecule with significant untapped potential. Further exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new derivatives with enhanced biological activities and material properties. The elucidation of its detailed physicochemical and pharmacological properties through further experimental studies will be crucial in guiding these future research endeavors. As our understanding of the structure-activity and structure-property relationships of pyridopyrazines continues to grow, this versatile building block is poised to play an increasingly important role in the advancement of both medicine and materials science.

References

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Publishing. (2022).
  • Cyclopropane Hydrocarbons from the Springtail Vertagopus sarekensis A New Class of Cuticular Lipids from Arthropods.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. NIH. (2023).
  • US11180503B2 -[5][6][7]Triazolo[4,3-A]pyrazin-6(5H)-one derivatives. Google Patents.

  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Efficient Synthesis of Novel 10R-Pyrido[4,3-a]Phenazines, Including the Series Progenitor. (2025).
  • 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. MySkinRecipes.
  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. (2013).
  • 2-Bromo-6-methoxypyridine: A Key Intermedi
  • 2,3-diaminopyridine synthesis. ChemicalBook.
  • Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Growing Science. (2012).
  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. (2010).

Sources

Navigating the Pyrido[2,3-b]pyrazine Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Privileged Heterocycle and the Strategic Implications of 6-Methoxy Substitution

The Pyrido[2,3-b]pyrazine Core: A Fusion of Pyridine and Pyrazine

The pyrido[2,3-b]pyrazine heterocycle, with the CAS number 322-46-3 for the parent molecule, is a bicyclic aromatic system formed by the fusion of a pyridine and a pyrazine ring.[1] This arrangement of nitrogen atoms imparts a unique electronic and steric profile, making it an attractive starting point for the design of targeted therapies.

Table 1: Physicochemical Properties of the Parent Pyrido[2,3-b]pyrazine

PropertyValueSource
Molecular FormulaC₇H₅N₃[1]
Molecular Weight131.13 g/mol [1]
IUPAC Namepyrido[2,3-b]pyrazine[1]
CAS Number322-46-3[1]

The presence of multiple nitrogen atoms provides several key features that are advantageous in drug design:

  • Hydrogen Bonding Capabilities: The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.[2]

  • Modulation of Physicochemical Properties: The number and position of nitrogen atoms influence the molecule's polarity, solubility, and metabolic stability.

  • Diverse Substitution Patterns: The core structure offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacological activity.

The Significance of Pyrido[2,3-b]pyrazines in Medicinal Chemistry

The pyrido[2,3-b]pyrazine scaffold is a cornerstone in the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential in various disease areas, including:

  • Oncology: As inhibitors of protein kinases, which are often dysregulated in cancer.[3]

  • Infectious Diseases: Exhibiting antimicrobial and antiviral properties.[3][4]

  • Inflammation and Pain: Acting as antagonists for receptors involved in inflammatory pathways.[3][5]

  • Neurological Disorders: Showing activity as central nervous system (CNS) active agents.[6]

The versatility of this scaffold stems from its ability to be readily functionalized, leading to compounds with tailored selectivity and potency.

Synthesis of the Pyrido[2,3-b]pyrazine Core: A Generalized Approach

A common and effective method for the synthesis of the pyrido[2,3-b]pyrazine core involves a multicomponent reaction. A generalized synthetic workflow is depicted below:

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product A Indane-1,3-dione E Substituted Pyrido[2,3-b]pyrazine Derivative A->E Reacts with B Aromatic Aldehyde B->E Reacts with C 2-Aminopyrazine C->E Reacts with D p-Toluenesulfonic acid (p-TSA) Ethanol D->E Catalyzes

Figure 1: A generalized multicomponent reaction for the synthesis of pyrido[2,3-b]pyrazine derivatives.

Experimental Protocol: General Multicomponent Synthesis [7]

  • Reactant Mixture: In a suitable reaction vessel, combine equimolar amounts of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in ethanol.

  • Catalyst Addition: Add a catalytic amount (e.g., 20 mol%) of p-toluenesulfonic acid (p-TSA).

  • Reaction: Stir the mixture at an elevated temperature (e.g., reflux) for a specified period (e.g., 9 hours).

  • Work-up and Purification: After the reaction is complete, cool the mixture and isolate the crude product. Purify the product using standard techniques such as recrystallization or column chromatography.

This methodology allows for the generation of a diverse library of pyrido[2,3-b]pyrazine derivatives by varying the substituted aromatic aldehyde.[7]

The Strategic Role of 6-Methoxy Substitution

While the specific synthesis of 6-Methoxypyrido[2,3-b]pyrazine is not detailed in the available literature, the introduction of a methoxy group at the 6-position of the pyrido[2,3-b]pyrazine core is a deliberate and strategic choice in medicinal chemistry. The methoxy group can significantly influence the compound's properties:

  • Increased Lipophilicity: The methoxy group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The methoxy group can block a potential site of metabolism, thereby increasing the compound's half-life in the body.

  • Target Engagement: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.

  • Electronic Effects: The electron-donating nature of the methoxy group can modulate the electronic distribution within the aromatic system, which can in turn affect the compound's reactivity and binding affinity.

A related compound, 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 1260862-06-3), serves as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and CNS-active agents.[6][8] This underscores the value of the 6-methoxy substituent in imparting desirable drug-like properties.

Table 2: Predicted Physicochemical Properties of 6-Methoxypyrido[2,3-b]pyrazine (Estimated)

PropertyPredicted ValueRationale
Molecular FormulaC₈H₇N₃OAddition of a -OCH₃ group to the parent core.
Molecular Weight~161.16 g/mol Calculated based on the molecular formula.
LogPHigher than the parent compoundThe methoxy group increases lipophilicity.

Future Directions and Conclusion

The pyrido[2,3-b]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the specific compound 6-Methoxypyrido[2,3-b]pyrazine remains to be fully characterized in the public domain, the foundational knowledge of the core heterocycle and the strategic application of substituents like the 6-methoxy group provide a clear roadmap for future research.

The synthesis and evaluation of 6-Methoxypyrido[2,3-b]pyrazine and its derivatives could lead to the identification of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery through the exploration of novel heterocyclic chemistry.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI. [Link]

  • Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580. PubChem. [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health. [Link]

  • 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. MySkinRecipes. [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. [Link]

  • 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. PubChem. [Link]

Sources

The Pyrido[2,3-b]pyrazine Core: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of compounds featuring this core structure. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, and analgesic properties, supported by detailed experimental protocols and quantitative structure-activity relationship data.

The Pyrido[2,3-b]pyrazine Scaffold: A Foundation for Diverse Biological Activity

The pyrido[2,3-b]pyrazine core, characterized by the fusion of a pyridine and a pyrazine ring, offers a unique three-dimensional architecture that allows for diverse substitutions. This structural versatility is key to its ability to interact with a wide array of biological targets, leading to a spectrum of pharmacological effects. The nitrogen atoms within the bicyclic system act as hydrogen bond acceptors, while the aromatic rings provide a platform for various substituents that can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Synthetic Strategies for Pyrido[2,3-b]pyrazine Derivatives

The construction of the pyrido[2,3-b]pyrazine core can be achieved through several synthetic routes. A common and efficient method involves the condensation of a diaminopyridine derivative with a 1,2-dicarbonyl compound.[1] Variations in the starting materials allow for the introduction of diverse substituents at various positions of the heterocyclic core, enabling the exploration of structure-activity relationships.

A representative synthetic protocol for a substituted pyrido[2,3-b]pyrazine derivative, 7-bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione, is outlined below.[2]

Experimental Protocol: Synthesis of 7-Bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione[2]

Materials:

  • 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

  • Butyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (0.2 g, 0.82 mmol) in DMF (20 mL), add potassium carbonate (0.45 g, 3.3 mmol) and butyl bromide (0.2 mL, 1.82 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into ice-water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from an appropriate solvent to yield the desired product.

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

A Spectrum of Biological Activities

The versatility of the pyrido[2,3-b]pyrazine scaffold is evident in its wide range of biological activities, which are summarized below.

Anticancer Activity

Pyrido[2,3-b]pyrazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key kinases involved in cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition

Many pyrido[2,3-b]pyrazine-based compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cellular signaling pathways.[3] For instance, certain derivatives have been identified as potent inhibitors of mTOR kinase, a central regulator of cell growth and proliferation.[3]

Signaling Pathway: mTOR Inhibition

mTOR_pathway Pyrido_Pyrazine Pyrido[2,3-b]pyrazine Inhibitor mTOR mTOR Kinase Pyrido_Pyrazine->mTOR Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Inhibition of the mTOR signaling pathway by pyrido[2,3-b]pyrazine derivatives.

Quantitative Data: Anticancer Activity

CompoundCell LineIC₅₀ (µM)Reference
Derivative AMCF-7 (Breast)0.5
Derivative BPC-3 (Prostate)1.2
Derivative CA549 (Lung)0.8

Experimental Protocol: MTT Assay for Cytotoxicity [4][5][6][7]

This protocol outlines the determination of the cytotoxic effects of pyrido[2,3-b]pyrazine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Pyrido[2,3-b]pyrazine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrido[2,3-b]pyrazine compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Pyrido[2,3-b]pyrazine derivatives have shown promising activity against a range of bacterial strains.

Mechanism of Action: The exact mechanism of antibacterial action for many pyrido[2,3-b]pyrazine compounds is still under investigation, but some studies suggest that they may interfere with essential bacterial enzymes or disrupt the bacterial cell membrane.

Quantitative Data: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)Reference
Thione DerivativeStaphylococcus aureus0.078[8]
Thione DerivativeBacillus cereus0.078[8]
Thione DerivativeEscherichia coli0.625[8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [8][9][10][11][12]

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of pyrido[2,3-b]pyrazine compounds against various bacterial strains using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Pyrido[2,3-b]pyrazine compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the pyrido[2,3-b]pyrazine compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

Certain pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of viral replication, particularly against herpesviruses such as human cytomegalovirus (HCMV).[13]

Mechanism of Action: These compounds often act as non-nucleoside inhibitors of viral DNA polymerase, a key enzyme in the viral replication cycle.[13] By binding to a site on the polymerase distinct from the nucleotide-binding site, they allosterically inhibit its activity, thereby halting viral DNA synthesis.

Quantitative Data: Antiviral Activity

CompoundVirusEC₅₀ (µM)Reference
Compound 27HCMV0.33[13]
Compound 23HSV-1<0.4[13]
Compound 28EBV0.5[13]
TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain sensation. Pyrido[2,3-b]pyrazine derivatives have been developed as TRPV1 antagonists for the potential treatment of pain.[2]

Mechanism of Action: These compounds block the activation of the TRPV1 channel by various noxious stimuli, thereby reducing the sensation of pain.

Experimental Workflow: Evaluating TRPV1 Antagonism

TRPV1_antagonism_workflow Cell_Culture HEK293 cells expressing human TRPV1 Compound_Addition Addition of Pyrido[2,3-b]pyrazine antagonist Cell_Culture->Compound_Addition Stimulation Stimulation with Capsaicin (TRPV1 agonist) Compound_Addition->Stimulation Calcium_Imaging Measurement of intracellular calcium levels using a fluorescent indicator (e.g., Fluo-4) Stimulation->Calcium_Imaging Data_Analysis Determination of IC₅₀ values Calcium_Imaging->Data_Analysis

Caption: Experimental workflow for assessing the TRPV1 antagonist activity of pyrido[2,3-b]pyrazine derivatives.

Conclusion and Future Perspectives

The pyrido[2,3-b]pyrazine core represents a highly versatile and promising scaffold for the development of new therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its ability to interact with a wide range of biological targets has led to the discovery of compounds with potent anticancer, antimicrobial, antiviral, and analgesic properties. Future research in this area will likely focus on optimizing the potency and selectivity of these compounds, as well as exploring their potential in other therapeutic areas. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the fascinating biological activities of this remarkable heterocyclic system.

References

  • Mishra, R. K., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]

  • Wojtánowski, K., et al. (2022). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • Sikine, M., et al. (2018). 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. IUCrData, 3(3), x180266. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1), 119-125. [Link]

  • El-Sayed, M. A. A., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(20), 2695-2713. [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Hjouji, M. Y., et al. (2017). 7-Bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione. IUCrData, 2(7), x170984. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

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  • Yan, E., et al. (2020). Substituted pyrazino[2,3-b]pyrazines as mTOR kinase inhibitors.
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  • Starowicz, K., & Finn, D. P. (2017). Fluorescence-Based Assay for TRPV1 Channels. In TRP Channels (pp. 231-242). Humana Press, New York, NY. [Link]

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Spectroscopic Unveiling of 6-Methoxypyrido[2,3-b]pyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Merit of 6-Methoxypyrido[2,3-b]pyrazine

Plausible Synthetic Trajectory: A Chemist's Perspective

The synthesis of 6-Methoxypyrido[2,3-b]pyrazine can be envisioned through a nucleophilic aromatic substitution reaction, a common strategy for the preparation of methoxylated pyridine derivatives. A plausible synthetic route would involve the reaction of a corresponding 6-halopyrido[2,3-b]pyrazine with sodium methoxide. The choice of the halogen (chloro, bromo, or iodo) at the 6-position would influence the reaction conditions, with iodides generally being the most reactive.

Synthesis_Pathway 6-Halopyrido[2,3-b]pyrazine 6-Halopyrido[2,3-b]pyrazine 6-Methoxypyrido[2,3-b]pyrazine 6-Methoxypyrido[2,3-b]pyrazine 6-Halopyrido[2,3-b]pyrazine->6-Methoxypyrido[2,3-b]pyrazine Sodium Methoxide (NaOMe) Methanol (MeOH) Heat

Caption: Plausible synthetic route to 6-Methoxypyrido[2,3-b]pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 6-Methoxypyrido[2,3-b]pyrazine, based on the known data for the parent pyrido[2,3-b]pyrazine and the well-established substituent effects of a methoxy group on a pyridine ring.

¹H NMR Spectroscopy (Predicted)

The methoxy group is expected to exert a significant shielding effect on the protons in its vicinity, particularly at the ortho and para positions.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.9 - 9.1d~2.0
H-3~8.6 - 8.8d~2.0
H-7~7.2 - 7.4d~8.5
H-8~8.2 - 8.4d~8.5
OCH₃~3.9 - 4.1s-
¹³C NMR Spectroscopy (Predicted)

The electron-donating nature of the methoxy group will influence the chemical shifts of the carbon atoms in the pyridine ring. The carbon bearing the methoxy group (C-6) will be significantly deshielded, while the ortho and para carbons will be shielded. Methoxy groups in aromatic systems typically have a ¹³C resonance between 50 and 80 ppm[1].

Carbon Predicted Chemical Shift (δ, ppm)
C-2~150 - 152
C-3~142 - 144
C-4a~135 - 137
C-6~160 - 162
C-7~110 - 112
C-8~138 - 140
C-8a~148 - 150
OCH₃~55 - 57

Interpretation of Predicted NMR Spectra

The predicted ¹H NMR spectrum is characterized by four aromatic protons and a singlet for the methoxy group. The protons on the pyrazine ring (H-2 and H-3) are expected to appear at the lowest field due to the electron-withdrawing nature of the two nitrogen atoms. The protons on the pyridine ring (H-7 and H-8) will exhibit a typical ortho-coupling. The methoxy group introduces a strong upfield shift for the ortho proton (H-7) and a smaller effect on the meta proton (H-8). The singlet for the methoxy protons is a key diagnostic feature and is anticipated in the range of 3.9-4.1 ppm.

In the predicted ¹³C NMR spectrum, the carbon directly attached to the electron-donating methoxy group (C-6) is expected to be the most deshielded of the pyridine carbons. The shielding effect of the methoxy group is most pronounced at the ortho position (C-7), which is predicted to have a significantly upfield chemical shift. The carbon of the methoxy group itself will appear in the typical range for an aryl methyl ether.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Key Vibrational Modes

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. For 6-Methoxypyrido[2,3-b]pyrazine, the following characteristic absorption bands are predicted.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretching (aromatic)3100 - 3000Medium
C-H stretching (methyl)2950 - 2850Medium
C=N and C=C stretching (aromatic rings)1600 - 1450Strong
C-O-C asymmetric stretching (aryl ether)1275 - 1200Strong
C-O-C symmetric stretching (aryl ether)1075 - 1020Strong
C-H out-of-plane bending (aromatic)900 - 675Strong

Interpretation of Predicted FT-IR Spectrum

The FT-IR spectrum will be dominated by strong absorptions corresponding to the vibrations of the aromatic rings and the aryl ether linkage. The C=N and C=C stretching vibrations of the fused heterocyclic system will give rise to a series of strong bands in the 1600-1450 cm⁻¹ region. A key diagnostic feature for the methoxy group is the presence of two strong C-O stretching bands. For aryl alkyl ethers, these are typically observed around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch)[1][2][3]. The C-H stretching vibrations of the aromatic rings and the methyl group will be observed above 2850 cm⁻¹. The region below 900 cm⁻¹ will contain complex C-H out-of-plane bending vibrations that are characteristic of the substitution pattern on the pyridine ring.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reproducible spectroscopic data for 6-Methoxypyrido[2,3-b]pyrazine, the following general protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum to achieve an adequate signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve in Deuterated Solvent Add_TMS Add TMS (Internal Standard) Dissolve->Add_TMS H1_NMR Acquire ¹H NMR Spectrum Add_TMS->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Process Process and Analyze Spectra C13_NMR->Process

Caption: General workflow for NMR data acquisition and processing.

FT-IR Sample Preparation and Acquisition
  • Sample Preparation (Solid): For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient. Acquire a background spectrum of the empty ATR crystal before running the sample.

Conclusion: Empowering Future Research

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 6-Methoxypyrido[2,3-b]pyrazine. The detailed analysis of the expected NMR and FT-IR data, grounded in established spectroscopic principles, offers a valuable resource for researchers. The provided protocols and interpretations are designed to be a self-validating system, enabling scientists to confidently identify and characterize this important heterocyclic compound in their future research endeavors.

References

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The Rise of a Privileged Scaffold: A Literature Review on the Discovery and Development of Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrido[2,3-b]pyrazine Core - A Versatile Player in Medicinal Chemistry

The pyrido[2,3-b]pyrazine ring system, a nitrogen-containing heterocyclic scaffold, has emerged as a "privileged structure" in the realm of medicinal chemistry and materials science. Its unique electronic properties and rigid, planar geometry provide an ideal framework for designing molecules with diverse biological activities and intriguing photophysical characteristics. This guide delves into the historical discovery, evolution of synthetic strategies, and the ever-expanding therapeutic and technological applications of this remarkable class of compounds. From their early beginnings as simple condensation products to their current status as highly tailored therapeutic agents and advanced materials, the journey of pyrido[2,3-b]pyrazines offers valuable insights into the intricate process of drug discovery and molecular engineering.

The Genesis of a Scaffold: A Historical Perspective

The first documented synthesis of the pyrido[2,3-b]pyrazine core is attributed to Petrow and Holliman in 1949. Their pioneering work laid the foundation for all subsequent explorations of this heterocyclic system. The classical and still widely utilized method for constructing the pyrido[2,3-b]pyrazine ring involves the condensation of 2,3-diaminopyridine with an α-dicarbonyl compound, such as glyoxal or a 1,2-diketone. This straightforward reaction provides a versatile entry point to a wide array of substituted derivatives.

The key precursor, 2,3-diaminopyridine, can be synthesized through various routes, often starting from the readily available 2-aminopyridine. A common synthetic pathway involves a three-step sequence of bromination, nitration, and subsequent reduction of the nitro group to an amine.

Evolution of Synthetic Methodologies: From Classical Condensations to Modern Innovations

The initial discovery of the condensation reaction between 2,3-diaminopyridine and α-dicarbonyl compounds opened the door to the synthesis of a multitude of pyrido[2,3-b]pyrazine derivatives. However, the use of unsymmetrical α-dicarbonyl compounds introduces the challenge of regioselectivity, as two different positional isomers can be formed. This has prompted the development of more controlled and efficient synthetic strategies over the years.

Classical Condensation and the Challenge of Regioselectivity

The reaction of 2,3-diaminopyridine with an unsymmetrical α-dicarbonyl compound can lead to the formation of two regioisomers. The selectivity of this reaction is influenced by the electronic and steric properties of the substituents on the dicarbonyl compound, as well as the reaction conditions. Understanding and controlling this regioselectivity is crucial, as different isomers can exhibit vastly different biological activities.

G

Modern Synthetic Innovations

In recent years, a variety of innovative synthetic methods have been developed to overcome the limitations of the classical condensation and to provide access to a wider range of functionalized pyrido[2,3-b]pyrazines.

  • Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for the efficient synthesis of complex molecules. Multicomponent syntheses of pyrido[2,3-b]pyrazine derivatives have been reported, offering advantages such as high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. For instance, a one-pot reaction involving an aldehyde, an isocyanide, and a suitable nitrogen-containing precursor can rapidly assemble the pyrido[2,3-b]pyrazine core.[1][2][3][4]

  • Palladium-Catalyzed Cross-Coupling Reactions: The functionalization of a pre-formed pyrido[2,3-b]pyrazine core through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has enabled the introduction of a wide variety of substituents at specific positions of the ring system. This approach is particularly useful for late-stage diversification of lead compounds in drug discovery programs.

  • Synthesis from Furazano[4,5-b]pyridine 3-oxides: An alternative synthetic route involves the reaction of furazano[4,5-b]pyridine 3-oxides with the enolic form of 1,3-diketones or β-ketoesters. This method provides access to pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives, which have shown interesting biological activities.[5]

A Spectrum of Biological Activities: Therapeutic Potential of Pyrido[2,3-b]pyrazines

The pyrido[2,3-b]pyrazine scaffold has proven to be a fertile ground for the discovery of new therapeutic agents, with derivatives exhibiting a wide range of biological activities.

Antiviral Activity

A significant area of investigation for pyrido[2,3-b]pyrazines is in the development of antiviral agents, particularly against human cytomegalovirus (HCMV). Certain derivatives have been identified as potent inhibitors of HCMV DNA polymerase, a key enzyme in the viral replication cycle.[2][6][7]

G

Anticancer Activity

The pyrido[2,3-b]pyrazine core is a prominent feature in a number of potent anticancer agents. These compounds often act as inhibitors of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[8]

The PI3K/Akt/mTOR Signaling Pathway: This pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many types of cancer. Pyrido[2,3-b]pyrazine-based inhibitors can block the activity of key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.[8][9][10][11][12]

G

Compound ClassTarget(s)Anticancer ActivityReference(s)
Pyrazino[2,3-b]pyrazinesmTOR/PI3K/AktTreatment of cancer and inflammatory conditions[8]
Pyrido[2,3-b]pyrazinesPI3K/mTORInhibition of cell proliferation and survival[9]
TRPV1 Antagonism for Pain Management

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the sensation of pain. Antagonists of the TRPV1 receptor are being actively investigated as potential novel analgesics. Pyrido[2,3-b]pyrazine derivatives have been identified as potent and selective TRPV1 antagonists, offering a promising avenue for the development of new pain therapies.[1][13][14][15][16]

The activation of TRPV1 by stimuli such as heat, acid, or capsaicin leads to an influx of cations, primarily Ca2+, which triggers the depolarization of sensory neurons and the sensation of pain. TRPV1 antagonists block this channel, thereby preventing the initiation of the pain signal.[1][13][14][15][16]

G

Other Biological Activities

Beyond these major areas, pyrido[2,3-b]pyrazine derivatives have demonstrated a range of other promising biological activities, including:

  • Antibacterial activity: Certain derivatives have shown efficacy against various bacterial strains.[5]

  • Antiparasitic activity: Some compounds have exhibited activity against parasitic protozoans like Plasmodium falciparum and Trypanosoma brucei.

  • Dipeptidyl peptidase IV (DPP-IV) inhibition: This activity suggests potential applications in the treatment of type 2 diabetes.

Beyond the Pill: Applications in Materials Science

The unique photophysical properties of pyrido[2,3-b]pyrazines have led to their exploration in the field of materials science. Their rigid, planar structure and tunable electronic properties make them attractive candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. Donor-acceptor-donor (D-A-D) type molecules based on a pyrido[2,3-b]pyrazine backbone have been synthesized and shown to exhibit tunable emission from blue to red, with some demonstrating aggregation-induced emission (AIE) characteristics.

Conclusion and Future Outlook

The journey of pyrido[2,3-b]pyrazine compounds, from their initial synthesis over seven decades ago to their current multifaceted applications, is a testament to the power of heterocyclic chemistry in driving innovation in medicine and technology. The versatility of this scaffold, coupled with the continuous development of novel synthetic methodologies, ensures that pyrido[2,3-b]pyrazines will remain a focal point of research for years to come. Future efforts will likely focus on the development of more selective and potent therapeutic agents with improved pharmacokinetic profiles, as well as the design of novel materials with enhanced performance characteristics. The continued exploration of the chemical space around the pyrido[2,3-b]pyrazine core promises to unlock even more of its remarkable potential.

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  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2024). ResearchGate. [Link]

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  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2025). PubMed. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2021). ResearchGate. [Link]

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The Ascendancy of 6-Methoxypyrido[2,3-b]pyrazine Derivatives in Modern Drug Discovery: A Technical Guide to Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the burgeoning landscape of 6-methoxypyrido[2,3-b]pyrazine derivatives, a subclass of compounds demonstrating significant promise as highly selective and potent therapeutic agents. We will explore their primary therapeutic applications, with a pronounced focus on oncology, and illuminate the key molecular targets and signaling pathways they modulate. This guide will further provide an in-depth analysis of their structure-activity relationships (SAR), detailed synthetic methodologies, and comprehensive experimental protocols for their biological evaluation.

Introduction: The Strategic Importance of the 6-Methoxypyrido[2,3-b]pyrazine Core

The pyrido[2,3-b]pyrazine core, a fused heterocyclic system, offers a unique three-dimensional architecture that is amenable to substitution at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a methoxy group at the 6-position has proven to be a critical modification, often enhancing the binding affinity and selectivity of these derivatives for their biological targets. This strategic substitution can influence the electronic and steric properties of the molecule, leading to improved potency and a more favorable pharmacokinetic profile.

Our exploration will focus on the most promising therapeutic avenues for these derivatives, which predominantly lie in the realm of oncology, with emerging applications in virology and bacteriology.

Therapeutic Landscape: Key Molecular Targets and Mechanisms of Action

The primary therapeutic utility of 6-methoxypyrido[2,3-b]pyrazine derivatives lies in their ability to act as potent inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signaling pathways and are often dysregulated in diseases like cancer.

Oncology: A Primary Frontier

The dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy. 6-Methoxypyrido[2,3-b]pyrazine derivatives have demonstrated significant potential in targeting several key oncogenic kinases.

Mutations in the Epidermal Growth Factor Receptor (EGFR) are prevalent in non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, presents a significant clinical challenge.

Recent studies on structurally related pyrido[2,3-b][1][2]oxazine-based inhibitors have provided a strong rationale for exploring 6-methoxypyrido[2,3-b]pyrazine derivatives as next-generation EGFR inhibitors. These compounds are designed to overcome resistance mechanisms. For instance, novel pyrido[2,3-b]pyrazines have been synthesized and shown to inhibit both erlotinib-sensitive and erlotinib-resistant NSCLC cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[3] The signaling network involved in overcoming erlotinib resistance by these novel compounds is a key area of ongoing investigation.[3]

Key Mechanistic Insight: The pyrido[2,3-b]pyrazine scaffold acts as a hinge-binding motif, crucial for anchoring the inhibitor to the ATP-binding pocket of the EGFR kinase domain. The 6-methoxy group can form additional hydrogen bonds or hydrophobic interactions within the active site, enhancing potency and selectivity.

EGFR_Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 6-Methoxypyrido [2,3-b]pyrazine Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of 6-methoxypyrido[2,3-b]pyrazine derivatives.

Rearrangements in the Anaplastic Lymphoma Kinase (ALK) gene are another critical driver in a subset of NSCLC. A series of tetrahydropyrido[2,3-b]pyrazines, which are structurally related to the core topic, have been developed as potent and selective ALK inhibitors. These compounds have demonstrated IC50 values in the low nanomolar range in enzymatic assays and have shown efficacy in cellular models.

Aberrant Fibroblast Growth Factor Receptor (FGFR) signaling is implicated in various cancers, including bladder, lung, and breast cancer. The development of selective FGFR inhibitors is an active area of research. While direct evidence for 6-methoxy derivatives is emerging, the broader class of pyrido[2,3-b]pyrazines is being optimized as small molecule inhibitors of FGFR1, 2, 3, and 4.

Antiviral and Antibacterial Applications

Beyond oncology, the pyrido[2,3-b]pyrazine scaffold has shown promise in combating infectious diseases.

Derivatives of pyrido[2,3-b]pyrazine have been identified as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase. These compounds exhibit potent antiviral activity with favorable cytotoxicity profiles. Optimization of this scaffold aims to improve potency and reduce off-target effects, such as inhibition of the hERG ion channel.

Novel pyrido[2,3-b]pyrazine 1,4-dioxide derivatives have demonstrated strong in vitro activity against various bacterial strains.[4] This suggests that with appropriate structural modifications, 6-methoxypyrido[2,3-b]pyrazine derivatives could be developed into a new class of antibacterial agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 6-methoxypyrido[2,3-b]pyrazine derivatives typically involves a multi-step approach, often culminating in a condensation reaction to form the pyrazine ring. A general synthetic strategy involves the reaction of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.

A key synthetic route involves a multicomponent reaction of a substituted aromatic aldehyde (such as 4-methoxybenzaldehyde), 1,3-indanedione, and 2-aminopyrazine, catalyzed by p-toluenesulfonic acid (p-TSA) in ethanol.[1]

Structure-Activity Relationship (SAR) Insights:

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyrido[2,3-b]pyrazine core.

  • Position 2: Substitutions at this position are critical for modulating kinase selectivity and potency.

  • Position 6 (Methoxy Group): As previously mentioned, the 6-methoxy group often enhances binding affinity and can improve pharmacokinetic properties.

  • Position 7: Modifications at this position can influence interactions with the solvent-exposed region of the kinase active site, impacting selectivity and cell permeability. For instance, in a series of pyrido[2,3-b]pyrazines designed as antitumor agents, the substituent at the 7-position was found to be crucial for activity against erlotinib-resistant cell lines.[3]

Experimental Protocols

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for key experiments.

General Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazine Derivatives[1]

This protocol describes a multicomponent reaction for the synthesis of the core scaffold.

Materials:

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • 1,3-Indanedione

  • 2-Aminopyrazine

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

  • Round bottom flask with magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Petroleum ether and ethyl acetate for TLC mobile phase

Procedure:

  • In a round bottom flask, combine the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%).

  • Add 10 mL of ethanol to the flask.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC using a mobile phase of 70% petroleum ether and 30% ethyl acetate.

  • After approximately 8-9 hours, upon completion of the reaction as indicated by TLC, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold ethanol.

  • Dry the product to obtain the purified indeno[2',1':5,6]pyrido[2,3-b]pyrazine derivative.

Synthesis_Workflow Reactants Aromatic Aldehyde 1,3-Indanedione 2-Aminopyrazine p-TSA (catalyst) Reaction Reflux in Ethanol (8-9 hours) Reactants->Reaction Workup Cooling & Filtration Reaction->Workup Product Purified Indeno[2',1':5,6]pyrido [2,3-b]pyrazine Derivative Workup->Product

Caption: General workflow for the synthesis of the pyrido[2,3-b]pyrazine core.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a specific kinase.

Materials:

  • Synthesized 6-methoxypyrido[2,3-b]pyrazine derivatives

  • Recombinant kinase (e.g., EGFR, ALK, FGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the kinase substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NSCLC cell lines like PC9 and PC9-ER)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation

The following table summarizes the reported biological activities of some pyrido[2,3-b]pyrazine derivatives.

Compound IDTarget/AssayCell LineIC50 (µM)Reference
7n Erlotinib-sensitive cell proliferationPC90.09[3]
7n Erlotinib-resistant cell proliferationPC9-ER0.15[3]
B1 EGFRL858R/T790M Kinase Inhibition-0.013[5]

Conclusion and Future Directions

6-Methoxypyrido[2,3-b]pyrazine derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to potently and selectively inhibit key oncogenic kinases, including those that have developed resistance to existing therapies, underscores their importance in modern drug discovery. The synthetic accessibility of the pyrido[2,3-b]pyrazine scaffold allows for extensive structural modifications, enabling the optimization of their pharmacological properties.

Future research should focus on:

  • Expanding the SAR: A systematic exploration of substitutions at various positions of the 6-methoxypyrido[2,3-b]pyrazine core is needed to further refine potency and selectivity.

  • In Vivo Studies: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Elucidation of Resistance Mechanisms: For compounds targeting resistance mutations, a thorough understanding of the molecular mechanisms by which they overcome resistance is crucial.

  • Exploration of New Therapeutic Areas: The antiviral and antibacterial activities of this scaffold warrant further investigation and development.

The continued exploration of 6-methoxypyrido[2,3-b]pyrazine derivatives holds the potential to deliver novel and effective therapies for a range of challenging diseases.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances, 13(48), 33837-33852. Available from: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Center for Biotechnology Information. Available from: [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1995). Yakugaku Zasshi, 115(11), 928-935. Available from: [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2023). ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). Bioorganic & Medicinal Chemistry Letters, 23(21), 5829-5834. Available from: [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Scientific Reports, 13(1), 6806. Available from: [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Methoxypyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Methoxypyrido[2,3-b]pyrazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document collates available experimental data for related compounds with theoretical predictions to offer a detailed profile of this molecule. The guide covers its structural features, physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. This information is intended to support the design of novel synthetic routes, the development of new pharmaceuticals, and the exploration of its potential in advanced materials. The pyrido[2,3-b]pyrazine core is a key pharmacophore, and understanding the influence of the 6-methoxy substituent is crucial for its targeted application.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine ring system, an aza-analogue of quinoxaline, is a privileged scaffold in drug discovery and materials science. Its inherent electron-deficient nature, arising from the presence of three nitrogen atoms, imparts unique electronic properties.[1] Derivatives of this core have been investigated for a wide range of biological activities, including as antimicrobial, anti-inflammatory, and anticancer agents.[2] Furthermore, their application as Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) antagonists highlights their potential in pain management.[3] In the realm of materials science, the electron-accepting character of the pyrido[2,3-b]pyrazine core makes it a valuable building block for donor-acceptor molecules with applications in organic electronics.[1]

The introduction of a methoxy group at the 6-position is anticipated to significantly modulate the electronic and steric properties of the parent ring system. This guide will delve into the specific physical and chemical characteristics of 6-Methoxypyrido[2,3-b]pyrazine, providing a foundational understanding for its application in research and development.

Molecular Structure and Physicochemical Properties

The fundamental properties of a molecule are dictated by its structure. 6-Methoxypyrido[2,3-b]pyrazine combines an aromatic heterocyclic core with an electron-donating methoxy substituent.

Structural and Molecular Formula

The molecular structure, along with the standard IUPAC numbering for the pyrido[2,3-b]pyrazine ring system, is depicted below.

Caption: Molecular structure of 6-Methoxypyrido[2,3-b]pyrazine.

Physicochemical Data
PropertyValue/PredictionSource/Basis
Molecular Formula C₈H₇N₃ODeduced from parent compound
Molecular Weight 161.16 g/mol Calculated
Exact Mass 161.05891 g/mol Calculated
Appearance Likely a crystalline solidAnalogy to parent compound
Melting Point Estimated: 130-150 °CBased on pyrido[2,3-b]pyrazine (142-144 °C)[4]
Boiling Point > 300 °C (decomposes)Predicted for heterocyclic aromatics
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, chloroform); sparingly soluble in water.Analogy to anisole and aza-aromatics[5][6]
pKa Estimated: 1-2Electron-withdrawing nature of the ring system

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 6-Methoxypyrido[2,3-b]pyrazine. The expected spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyridine and pyrazine rings. A characteristic singlet for the methoxy group protons will be present in the upfield region.

    • Aromatic Protons (3H): Predicted chemical shifts between 7.5 and 9.0 ppm. The exact coupling patterns will depend on the specific proton assignments.

    • Methoxy Protons (3H): A sharp singlet is expected around 3.9-4.1 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule.

    • Aromatic Carbons (7C): Predicted in the range of 110-160 ppm.

    • Methoxy Carbon (1C): Expected around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching (methoxy group)
1600-1450C=C and C=N stretching of the aromatic rings
1250-1200Aryl-O stretching (asymmetric)
1050-1000Aryl-O stretching (symmetric)
Mass Spectrometry (MS)

Mass spectrometry is a key tool for determining the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): Expected at m/z = 161.

  • Major Fragmentation Pathways: Likely fragmentation would involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 146, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z = 118.

Synthesis of 6-Methoxypyrido[2,3-b]pyrazine

A plausible synthetic route for 6-Methoxypyrido[2,3-b]pyrazine involves the condensation of a substituted diamine with a 1,2-dicarbonyl compound. A general workflow is proposed below.

G cluster_0 Synthesis Workflow start Starting Materials: 5-Methoxypyridine-2,3-diamine Glyoxal reaction Condensation Reaction (e.g., in Ethanol, reflux) start->reaction workup Reaction Workup (Cooling, Filtration) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product 6-Methoxypyrido[2,3-b]pyrazine purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: Proposed synthetic workflow for 6-Methoxypyrido[2,3-b]pyrazine.

Key Precursor: 5-Methoxypyridine-2,3-diamine

The synthesis of the key precursor, 5-methoxypyridine-2,3-diamine, can be achieved from 2-amino-6-chloro-3-nitropyridine. This involves a methoxylation step followed by the reduction of the nitro group.[7]

Experimental Protocol: A General Approach

The following is a generalized protocol based on the synthesis of similar pyrido[2,3-b]pyrazine derivatives.[8]

  • Reaction Setup: To a solution of 5-methoxypyridine-2,3-diamine (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of glyoxal (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product. The solid can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity

The reactivity of 6-Methoxypyrido[2,3-b]pyrazine is governed by the interplay between the electron-deficient heterocyclic core and the electron-donating methoxy group.

Electrophilic Aromatic Substitution

The pyrido[2,3-b]pyrazine ring system is generally deactivated towards electrophilic aromatic substitution due to the presence of the electronegative nitrogen atoms. However, the electron-donating methoxy group at the 6-position will activate the pyridine ring towards electrophilic attack, likely directing substitution to the positions ortho and para to the methoxy group. The reaction conditions would need to be carefully controlled to avoid protonation of the ring nitrogens, which would further deactivate the system.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, especially at positions activated by the ring nitrogens. The presence of a good leaving group on the pyrazine ring would facilitate such reactions. The methoxy group, being electron-donating, may slightly decrease the overall electrophilicity of the ring system compared to the unsubstituted parent compound.

G cluster_1 Reactivity Profile parent 6-Methoxypyrido[2,3-b]pyrazine electrophilic Electrophilic Aromatic Substitution (on Pyridine Ring) parent->electrophilic Activated by -OCH₃ nucleophilic Nucleophilic Aromatic Substitution (on Pyrazine Ring) parent->nucleophilic Activated by Ring Nitrogens

Caption: Summary of the expected chemical reactivity.

Applications and Future Directions

6-Methoxypyrido[2,3-b]pyrazine serves as a valuable intermediate for the synthesis of more complex molecules with potential applications in:

  • Drug Discovery: As a scaffold for the development of kinase inhibitors, CNS active agents, and other therapeutic compounds.[9][10] The methoxy group can serve as a handle for further functionalization or to modulate the pharmacokinetic properties of a lead compound.

  • Materials Science: As a building block for novel organic electronic materials.[1] The electronic properties can be fine-tuned by derivatization of the methoxy group or the heterocyclic core.

Future research will likely focus on the development of efficient and scalable synthetic routes to 6-Methoxypyrido[2,3-b]pyrazine and its derivatives, as well as a more thorough investigation of its biological activities and material properties.

References

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580. (n.d.). PubChem. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Center for Biotechnology Information. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing. [Link]

  • 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. (n.d.). MySkinRecipes. [Link]

  • 6H-pyrano[2,3-b]pyrazine | C7H6N2O | CID 66624097. (n.d.). PubChem. [Link]

  • 6-Methoxy-2,3-dimethylpyrazino[2,3-b]pyrazine. (n.d.). PubChem. [Link]

  • 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. (n.d.). PubChem. [Link]

  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2022). ResearchGate. [Link]

  • Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. (2020). MDPI. [Link]

  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. (n.d.).
  • Anisole - Solubility of Things. (n.d.). Solubilityofthings.com. [Link]

  • Poly-halogenated aza-bodipy dyes with improved solubility as a versatile synthetic platform for the design of photonic materials. (2018). New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. [Link]

  • Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. (2023). MDPI. [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018). MDPI. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010). PubMed. [Link]

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Navigating the Pyrido[2,3-b]pyrazine Scaffold: A Technical Guide to 6-Methoxy-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals engaged with the pyrido[2,3-b]pyrazine heterocyclic system. With a specific focus on the 6-methoxy substituted variant, this document will explore the nomenclature, synthesis, and potential applications of this compound class, grounded in the broader context of its derivatives which have shown significant promise in medicinal chemistry.

Introduction to the Pyrido[2,3-b]pyrazine Core

The pyrido[2,3-b]pyrazine ring system, a fusion of pyridine and pyrazine rings, represents a privileged scaffold in drug discovery. Its rigid, planar structure and the presence of multiple nitrogen atoms make it an attractive framework for designing molecules that can interact with a variety of biological targets. The electronic properties of this system can be finely tuned through substitution, influencing its pharmacokinetic and pharmacodynamic profiles.

While "6-Methoxypyrido[2,3-b]pyrazine" is the specific IUPAC name for the structure of interest, it is crucial to recognize that the literature more broadly covers a range of derivatives. This guide will leverage data from closely related analogues to build a comprehensive understanding of the 6-methoxy variant.

Nomenclature and Synonyms: A Landscape of Related Structures

Direct synonyms for 6-Methoxypyrido[2,3-b]pyrazine are not widely documented, indicating that its formal IUPAC name is the primary identifier. However, understanding the nomenclature of the parent scaffold and its key derivatives is essential for a comprehensive literature search.

The parent heterocycle, Pyrido[2,3-b]pyrazine , is also known by several synonyms, including:

  • 1,4,5-Triazanaphthalene

  • 5-Azaquinoxaline

A critical derivative in the context of drug discovery is the reduced form, 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine . This compound and its related structures are often key intermediates in the synthesis of biologically active molecules.[1]

Table 1: Key Identifiers of the Pyrido[2,3-b]pyrazine Scaffold and a Key Derivative

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Pyrido[2,3-b]pyrazine322-46-3C₇H₅N₃131.13
6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine1260862-06-3C₈H₁₁N₃O165.19[2]

Synthetic Strategies for the Pyrido[2,3-b]pyrazine Core

The synthesis of substituted pyrido[2,3-b]pyrazines can be achieved through various multicomponent reactions. A general and effective method involves the condensation of a 2-aminopyrazine with a dicarbonyl compound or its equivalent.

Proposed Synthesis of 6-Methoxypyrido[2,3-b]pyrazine

A plausible synthetic route to 6-Methoxypyrido[2,3-b]pyrazine would involve the reaction of 2-amino-5-methoxypyridine with a suitable 1,2-dicarbonyl compound, followed by cyclization and aromatization. A more contemporary and versatile approach is the multicomponent synthesis, which has been successfully applied to create a library of pyrido[2,3-b]pyrazine derivatives.[3][4]

The following is a generalized protocol based on published methods for related structures:

Experimental Protocol: Multicomponent Synthesis of a Pyrido[2,3-b]pyrazine Derivative

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of a substituted aromatic aldehyde, 2-aminopyrazine, and a 1,3-dicarbonyl compound (such as indane-1,3-dione) in ethanol.[4]

  • Catalyst Addition: Add a catalytic amount (e.g., 20 mol%) of p-toluenesulfonic acid (p-TSA) to the mixture.[4]

  • Reaction: Stir the reaction mixture at reflux for several hours (e.g., 9 hours), monitoring the progress by thin-layer chromatography.[4]

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.[3][4]

G cluster_synthesis Generalized Synthetic Workflow Reactants Aromatic Aldehyde + 2-Aminopyrazine + 1,3-Dicarbonyl Solvent Ethanol Reactants->Solvent Dissolve Catalyst p-TSA (20 mol%) Solvent->Catalyst Add Reaction Reflux, 9h Catalyst->Reaction Initiate Workup Cooling & Filtration Reaction->Workup Purification Column Chromatography Workup->Purification If necessary Characterization NMR, FT-IR, MS Workup->Characterization Directly if pure Purification->Characterization

Caption: Generalized workflow for the synthesis of pyrido[2,3-b]pyrazine derivatives.

Physicochemical and Spectroscopic Properties

Computational studies, such as Density Functional Theory (DFT), have been employed to predict the spectroscopic and electronic properties of this class of compounds.[3][4] These studies provide insights into:

  • Frontier Molecular Orbitals (FMOs): The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.

  • Nonlinear Optical (NLO) Properties: Some derivatives have shown potential for applications in materials science due to their NLO properties.[3][4]

  • Vibrational Analysis: Theoretical FT-IR spectra can be calculated and compared with experimental data to confirm the structure.

Applications in Drug Discovery and Materials Science

The pyrido[2,3-b]pyrazine scaffold is a cornerstone in the development of targeted therapies, particularly as kinase inhibitors. The nitrogen atoms in the rings act as hydrogen bond acceptors, facilitating binding to the ATP-binding pocket of kinases.

Kinase Inhibition

Derivatives of pyrido[2,3-b]pyrazine have been investigated as inhibitors of a wide range of kinases, playing a role in signal transduction pathways.[5] A notable application is in the development of inhibitors for TGF-beta receptor kinases, which are implicated in cancer progression. Furthermore, the reduced form, 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, is a key intermediate in the synthesis of kinase inhibitors and agents active in the central nervous system (CNS).[1] This highlights the therapeutic potential in oncology and neurological disorders.[1]

G cluster_pathway Kinase Inhibition by Pyrido[2,3-b]pyrazine Derivatives Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., TGF-βR) Ligand->Receptor ATP ATP Receptor->ATP Substrate Substrate Protein Receptor->Substrate Phosphorylation ADP ADP ATP->ADP Hydrolysis pSubstrate Phosphorylated Substrate Substrate->pSubstrate Signaling Downstream Signaling Cascade pSubstrate->Signaling Response Cellular Response (e.g., Proliferation) Signaling->Response Inhibitor Pyrido[2,3-b]pyrazine Derivative Inhibitor->Receptor Blocks ATP Binding Site

Caption: Mechanism of kinase inhibition by pyrido[2,3-b]pyrazine derivatives.

Other Biological Activities

Beyond kinase inhibition, the pyrido[2,3-b]pyrazine scaffold has been explored for a multitude of other biological activities, including:

  • Antagonists for the human neurokinin-3 (hNK-3) receptor[4]

  • Inhibitors of Mycobacterium tuberculosis growth[4]

  • Antagonists for TRPV1 in pain management[4]

  • Inhibitors of the Wnt/β-catenin pathway[4]

  • Anti-urease and antioxidant activity[3][4]

Materials Science

Certain derivatives of pyrido[2,3-b]pyrazine have demonstrated significant nonlinear optical (NLO) properties, suggesting their potential use in the development of advanced optical materials.[3][4]

Conclusion

6-Methoxypyrido[2,3-b]pyrazine is a member of a versatile and pharmaceutically important class of heterocyclic compounds. While direct experimental data for this specific molecule is sparse, a wealth of information on its parent scaffold and related derivatives provides a strong foundation for its synthesis and potential applications. As a key structural motif in kinase inhibitors and other biologically active agents, the pyrido[2,3-b]pyrazine core, and by extension its 6-methoxy derivative, will continue to be an area of intense research and development in medicinal chemistry and materials science.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. MySkinRecipes. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. [Link]

  • 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. PubChem. [Link]

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A Guide to Safety and Handling for 6-Methoxypyrido[2,3-b]pyrazine: A Framework for Uncharacterized Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document has been prepared as an in-depth technical guide for researchers, scientists, and drug development professionals. As of the date of publication, a specific, manufacturer-provided Safety Data Sheet (SDS) for 6-Methoxypyrido[2,3-b]pyrazine is not publicly available. The following information is therefore a presumptive hazard assessment based on the known toxicological and safety data of structurally related compounds, including the parent heterocycle, Pyrido[2,3-b]pyrazine, and various methoxypyrazine derivatives. This guide is intended to provide a framework for safe handling and risk assessment. It is not a substitute for a compound-specific SDS. All laboratory activities should be preceded by a thorough, institution-specific risk assessment conducted in collaboration with your organization's Environmental Health and Safety (EHS) department.[1][2]

Introduction: The Precautionary Principle in Chemical Research

In the landscape of drug discovery and chemical synthesis, researchers frequently encounter novel or poorly characterized compounds. 6-Methoxypyrido[2,3-b]pyrazine, a heterocyclic compound of interest, falls into this category. In the absence of definitive safety data, the cornerstone of laboratory safety is the precautionary principle : a material with unknown hazards must be presumed to be hazardous until its safety profile is experimentally established.[3]

This guide provides a systematic approach to evaluating the potential risks of 6-Methoxypyrido[2,3-b]pyrazine. By analyzing its core structural motifs—the pyrido[2,3-b]pyrazine backbone and the methoxy-substituted pyrazine ring—we can construct a robust, albeit presumptive, safety profile. This allows for the implementation of stringent handling protocols that protect researchers and ensure the integrity of the work.

Section 1: Presumptive Hazard Identification and Classification

A chemical's hazard profile is intrinsically linked to its structure. By deconstructing 6-Methoxypyrido[2,3-b]pyrazine, we can infer its potential hazards from well-documented analogues.

Analysis of the Pyrido[2,3-b]pyrazine Core

The parent heterocycle, Pyrido[2,3-b]pyrazine, has been classified under the Globally Harmonized System (GHS). Data aggregated from multiple notifications to the European Chemicals Agency (ECHA) provides a clear indication of its intrinsic hazards.[4]

  • Skin Irritation (Category 2): Causes skin irritation (H315).[4]

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[4]

Causality: The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors and may interact with biological macromolecules on the skin, in the eyes, and in the respiratory tract, leading to an irritant response. It is scientifically prudent to assume that derivatives of this core, including our target compound, will exhibit similar irritant properties.

Analysis of Methoxypyrazine Derivatives

Methoxypyrazines are a well-known class of compounds, often recognized for their potent aromatic properties in food and wine.[5][6] Their safety profiles, however, indicate additional potential hazards. For instance, 2-Methoxy-3-methylpyrazine is classified as a flammable liquid and vapor, is harmful if swallowed, and is an irritant to the skin, eyes, and respiratory system.[7] This suggests that the introduction of a methoxy group does not mitigate the irritant properties of the pyrazine ring and can introduce other hazards such as flammability and acute oral toxicity.

Anticipated GHS Classification for 6-Methoxypyrido[2,3-b]pyrazine

Based on the analysis of its structural components, a conservative, safety-first classification for 6-Methoxypyrido[2,3-b]pyrazine is proposed in the table below. This classification should be used for all risk assessments and handling protocols until a verified SDS becomes available.

Hazard Class Hazard Category GHS Hazard Statement Rationale / Supporting Evidence
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on the classification of the parent Pyrido[2,3-b]pyrazine core.[4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationBased on the classification of the parent Pyrido[2,3-b]pyrazine core.[4]
STOT - Single ExposureCategory 3H335: May cause respiratory irritationBased on the classification of the parent Pyrido[2,3-b]pyrazine core and related pyrazine derivatives.[4][7]
Acute Toxicity, OralCategory 4 (Assumed)H302: Harmful if swallowedA precautionary classification based on data from related methoxypyrazine compounds.[7]
Flammable SolidCategory 1/2 (Possible)H228: Flammable solidSome related heterocyclic compounds are flammable solids. This should be considered a potential, unconfirmed hazard.

Section 2: Safe Handling and Personal Protective Protocols

Given the presumptive hazards, a multi-layered approach to safety, combining engineering controls, personal protective equipment (PPE), and standardized procedures, is mandatory.

Engineering Controls

The primary engineering control for handling any uncharacterized, potentially hazardous solid is a certified Chemical Fume Hood . All manipulations, including weighing, transfers, and preparation of solutions, must be conducted within a fume hood to prevent inhalation of airborne particulates and potential vapors.[3][8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the compound. The selection of PPE should be based on a comprehensive risk assessment.

Body Part Personal Protective Equipment (PPE) Specifications & Rationale
Eyes/Face Safety Goggles with side shields / Face ShieldStandard ANSI Z87.1-compliant safety glasses are the minimum requirement. Given the strong potential for serious eye irritation, wraparound goggles are recommended. A face shield should be worn over safety glasses when handling larger quantities (>1g) or when there is a significant risk of splashing.[3]
Hands Chemical-resistant Nitrile GlovesNitrile gloves provide adequate protection against incidental splashes.[3] Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected. Never wear contaminated gloves outside the laboratory area.[8]
Respiratory N95 Dust Mask (at minimum)For weighing solid material, an N95-rated respirator should be used within the fume hood to prevent inhalation of fine powders. For procedures with a higher risk of aerosolization, consult with EHS about the need for a half-mask respirator with appropriate cartridges.
Body Laboratory CoatA flame-resistant lab coat is recommended if the compound's flammability is a concern. It must be fully buttoned to protect skin and clothing from contamination.
Experimental Protocol: Weighing and Solubilizing the Compound

This protocol provides a self-validating system for safely handling the compound from its primary container to a stock solution.

  • Preparation : Don all required PPE before beginning. Designate a specific area within the fume hood for the procedure. Place a plastic-backed absorbent pad on the work surface to contain any potential spills.[9]

  • Tare Weighing : Place a clean, empty weighing vessel on the analytical balance inside the fume hood and tare the balance.

  • Aliquot Transfer : Carefully open the main container of 6-Methoxypyrido[2,3-b]pyrazine. Using a clean spatula, transfer the desired amount of the solid to the tared weighing vessel. Keep the main container as close to the balance as possible to minimize the risk of spills during transfer.

  • Secure Compound : Immediately and securely close the main container. Wipe the exterior with a damp cloth (e.g., 70% ethanol) before returning it to its designated storage location.

  • Solubilization : Add the appropriate solvent to the weighing vessel containing the compound aliquot. Ensure the vessel is capped or covered during dissolution if agitation is required.

  • Decontamination : Carefully wipe down the spatula, the balance, and the work surface within the fume hood.

  • Waste Disposal : Dispose of the absorbent pad, any contaminated wipes, and used gloves in the designated solid hazardous waste container.

  • Doffing PPE : Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Designate work area in fume hood prep1->prep2 prep3 Line surface with absorbent pad prep2->prep3 weigh Weigh Compound prep3->weigh dissolve Dissolve in Solvent weigh->dissolve clean Decontaminate surfaces & tools dissolve->clean dispose Dispose of waste clean->dispose remove_ppe Doff PPE & Wash Hands dispose->remove_ppe

Caption: Safe Handling Workflow for Uncharacterized Compounds.

Section 3: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

First Aid Measures

The following first aid measures are based on the presumed irritant and toxic properties of the compound. Seek immediate medical attention in all cases of exposure.[3]

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[3]

  • Eye Contact : Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.

Spill and Accidental Release

Treat any spill of an uncharacterized compound as a major spill.[3]

  • Alert Personnel : Immediately alert others in the vicinity and your supervisor.

  • Evacuate : Evacuate the immediate area of the spill.

  • Secure the Area : Prevent entry into the spill zone. If flammable, remove all ignition sources.

  • Contact EHS : Notify your institution's EHS or emergency response team. Provide them with as much information as possible about the spilled substance.

  • Cleanup : Do not attempt to clean up the spill unless you are trained and equipped to do so. Follow the specific instructions of the emergency responders.

G cluster_exposure Personnel Exposure cluster_spill Spill / Release cluster_actions Immediate Actions start Exposure or Spill Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale ingest Ingestion start->ingest alert Alert Others start->alert flush_skin Remove clothing, flush skin 15+ min skin->flush_skin flush_eye Flush eyes 15+ min eye->flush_eye fresh_air Move to fresh air inhale->fresh_air rinse_mouth Rinse mouth, give water ingest->rinse_mouth evacuate Evacuate Area alert->evacuate contact_ehs Contact EHS / Emergency Response evacuate->contact_ehs seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency Response Decision Tree.

Conclusion: A Commitment to Safety

The responsible advancement of science requires an unwavering commitment to safety. While 6-Methoxypyrido[2,3-b]pyrazine holds potential for research and development, the current lack of a specific Safety Data Sheet necessitates a cautious and rigorous approach to its handling. By treating this and all uncharacterized compounds with the respect they deserve—assuming hazard until proven otherwise—we can protect ourselves and our colleagues while continuing the vital work of scientific discovery. Always consult your institution's EHS department to develop a comprehensive, site-specific safety plan before commencing work.

References

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  • Gu, S., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Research International, 109, 39-48. Retrieved from [Link]

  • Waterhouse Lab, UC Davis. (n.d.). Pyrazines. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science.[1][2] This nitrogen-rich bicyclic system is a key pharmacophore in a variety of biologically active compounds, demonstrating a broad spectrum of therapeutic potential.[1][2] Documented activities include the selective inhibition of PI3K isozymes for the treatment of myocardial infarction, dipeptidyl peptidase IV (DPP-IV) inhibition for type 2 diabetes, and the antagonism of the TRPV1 receptor for pain management.[1][3] Furthermore, derivatives have shown promise as inhibitors of Mycobacterium tuberculosis growth, fungicides, and as modulators of various kinase pathways implicated in cancer, such as p38α MAP kinase and BRAF.[1][2] Beyond pharmaceuticals, these compounds are being explored for their unique photophysical properties, with applications in nonlinear optics (NLO) and as electrochemical DNA sensors.[1][2][4][5] The diverse applications underscore the need for efficient and versatile synthetic methodologies to access this important chemical space.

The Strategic Advantage of Multicomponent Reactions (MCRs)

Traditional multi-step syntheses of complex heterocyclic systems often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent and reagent waste. Multicomponent reactions (MCRs) offer an elegant and environmentally benign alternative. By combining three or more starting materials in a single reaction vessel to form a final product that incorporates portions of all the initial reactants, MCRs adhere to the principles of green chemistry. They are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules from readily available starting materials. This makes MCRs an ideal strategy for the efficient construction of the pyrido[2,3-b]pyrazine scaffold.

Core Synthesis: A Three-Component Approach to Indeno[2',1':5,6]pyrido[2,3-b]pyrazines

A robust and widely applicable multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives involves the one-pot condensation of an aromatic aldehyde, 2-aminopyrazine, and a suitable active methylene compound, such as indane-1,3-dione.[1][2] This reaction is typically catalyzed by an acid, with p-toluenesulfonic acid (p-TSA) being a common and effective choice.[1][2]

Plausible Reaction Mechanism

The reaction is believed to proceed through a cascade of interconnected equilibria. The process is initiated by the Knoevenagel condensation of the aromatic aldehyde with indane-1,3-dione, catalyzed by p-TSA, to form an arylidene intermediate. Concurrently, the 2-aminopyrazine undergoes a Michael addition to this activated alkene. The resulting adduct then undergoes an intramolecular cyclization followed by dehydration and aromatization to yield the final fused heterocyclic system.

MCR_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization Aldehyde Ar-CHO Intermediate1 Arylidene Intermediate Aldehyde->Intermediate1 + H⁺ CH_Acid Indane-1,3-dione CH_Acid->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 Aminopyrazine 2-Aminopyrazine Aminopyrazine->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Final_Product Pyrido[2,3-b]pyrazine Derivative Intermediate3->Final_Product - H₂O (Aromatization) pTSA p-TSA (catalyst) pTSA->Aldehyde

Caption: Proposed mechanism for the three-component synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of 5-aryl-5,10-dihydroindeno[2',1':5,6]pyrido[2,3-b]pyrazin-10-one derivatives.

Materials and Equipment:
  • Substituted aromatic aldehyde (1.0 eq.)

  • Indane-1,3-dione (1.0 eq.)

  • 2-Aminopyrazine (1.0 eq.)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethanol (anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • TLC plates (silica gel 60 F254)

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: To a round-bottom flask, add the substituted aromatic aldehyde (0.684 mmol, 1.0 eq.), indane-1,3-dione (0.1 g, 0.684 mmol, 1.0 eq.), 2-aminopyrazine (0.065 g, 0.684 mmol, 1.0 eq.), and p-TSA (0.026 g, 0.137 mmol, 20 mol%).[1][2]

  • Solvent Addition: Add 10 mL of ethanol to the flask.[1][2]

  • Reaction: Place the flask in a heating mantle or oil bath and reflux the mixture with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 70:30 petroleum ether:ethyl acetate.[1][2] The reaction is typically complete within 8-9 hours.[1][2]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form.[1][2]

  • Purification: Collect the solid product by vacuum filtration and wash it sequentially with water and cold ethanol.[1][2] The crude product can be further purified by recrystallization from ethyl acetate to afford the pure pyrido[2,3-b]pyrazine derivative.[1][2]

Characterization:

The synthesized compounds should be characterized using standard analytical techniques:

  • FTIR Spectroscopy: To identify characteristic functional groups. For example, the N-H stretching vibration is typically observed in the range of 3193–3459 cm⁻¹, and the C=O group appears between 1566–1661 cm⁻¹.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The non-aromatic CH proton typically appears as a singlet between 5.46–5.64 ppm, and the NH proton as a singlet between 8.95–9.62 ppm.

  • CHN Elemental Analysis: To determine the elemental composition and confirm the molecular formula.

Representative Yields

The yields of this reaction are generally good to excellent, depending on the nature of the substituent on the aromatic aldehyde.

EntryAromatic Aldehyde (Ar)Yield (%)
14-Chlorobenzaldehyde85
24-Bromobenzaldehyde82
34-Nitrobenzaldehyde86
44-Methoxybenzaldehyde89

Data sourced from Yaseen et al. (2023).[1]

Alternative Multicomponent Strategies: Expanding the Synthetic Toolbox

While the described three-component reaction is highly effective, other MCRs, particularly those based on isocyanides, offer alternative pathways to related fused nitrogen heterocycles and highlight the versatility of MCRs in diversity-oriented synthesis. Although direct one-pot synthesis of the pyrido[2,3-b]pyrazine core using these named reactions is not yet widely reported, their principles are highly relevant.

  • The Ugi Four-Component Reaction (U-4CR): This powerful reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. It is conceivable that with appropriately functionalized starting materials, such as using 2-aminopyrazine as the amine component, the resulting Ugi adduct could undergo a subsequent cyclization to form a fused pyrazine system. The Ugi reaction is known for its high convergence and the ability to introduce four points of diversity in a single step.

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction between an aldehyde, an isocyanide, and an amidine-containing heterocycle (like 2-aminopyridine or 2-aminopyrazine) to efficiently synthesize imidazo-fused heterocycles.[6] This reaction is particularly relevant as it directly utilizes amino-N-heterocycles. Adapting the GBB reaction conditions could potentially lead to novel routes to pyrido[2,3-b]pyrazine analogues.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select & Weigh Reactants: - Aldehyde - 2-Aminopyrazine - CH-Acid - Catalyst (p-TSA) Setup Combine reactants in flask with ethanol Reagents->Setup Reflux Reflux for 8-9 hours Setup->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter solid product Cool->Filter Wash Wash with H₂O & cold EtOH Filter->Wash Recrystallize Recrystallize from ethyl acetate Wash->Recrystallize Characterize Characterize Product: - NMR - FTIR - CHN Analysis Recrystallize->Characterize

Caption: General experimental workflow for the synthesis.

Applications and Future Directions

The pyrido[2,3-b]pyrazine scaffold is a cornerstone in modern drug discovery and materials science.

  • Drug Development: The structural rigidity and the arrangement of nitrogen atoms in the pyrido[2,3-b]pyrazine core make it an excellent scaffold for interacting with biological targets, particularly protein kinases. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motifs of many kinase inhibitors.[7] The multicomponent nature of the synthesis allows for the rapid generation of diverse libraries, which is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds. For instance, replacing a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine in a series of TRPV1 antagonists led to compounds with a significantly lower potential for the formation of reactive metabolites, a critical parameter in drug development.[3]

  • Materials Science: The electron-deficient nature of the pyrazine ring, combined with the potential for extended conjugation through aryl substituents introduced via the MCR, imparts interesting electronic and photophysical properties to these molecules.[4] This has led to their investigation as materials with high nonlinear optical (NLO) responses, which are of interest for applications in telecommunications and optical computing.[4][5] Furthermore, the planar aromatic structure of these compounds facilitates intercalation into the DNA double helix, a property that has been harnessed to develop sensitive electrochemical DNA biosensors.[1][2]

Conclusion

Multicomponent reactions provide a powerful, efficient, and atom-economical platform for the synthesis of medicinally and materially relevant pyrido[2,3-b]pyrazine derivatives. The protocols and principles outlined in these notes offer a robust starting point for researchers and drug development professionals to access this valuable class of compounds. The inherent flexibility of the MCR approach will undoubtedly continue to fuel the discovery of novel pyrido[2,3-b]pyrazine derivatives with tailored biological activities and functional properties.

References

  • Yaseen, H., Yaqub, M., Shafiq, Z., Khalid, M., Al-amshany, Z. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160–32174. Available at: [Link]

  • Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1916–1961. Available at: [Link]

  • Shaabani, A., Afshari, R., Hooshmand, S. E., & Tabatabaei, A. T. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 21(3), 305. Available at: [Link]

  • Yaseen, H., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]

  • Yaseen, H., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link]

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  • Martini, C., Darussalam Mardjan, M. I., & Basso, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. Available at: [Link]

  • de la Torre, D., et al. (2021). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 26(21), 6633. Available at: [Link]

  • Timsina, R., & Bashyal, B. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. Available at: [Link]

  • Grigorjeva, A., et al. (2023). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2- a ][1][2]diazepine Fragment. The Journal of Organic Chemistry. Available at: [Link]

  • González-Vera, J. A., et al. (2024). Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 20, 107–115. Available at: [Link]

  • Martini, C., Darussalam Mardjan, M. I., & Basso, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. Available at: [Link]

  • Abdolmohammadi, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 236-240. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Available at: [Link]

  • Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 387–411. Available at: [Link]

  • Mamedov, V. A., et al. (2021). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 9, 786872. Available at: [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available at: [Link]

  • Bautista-Jiménez, D., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(18), 5894. Available at: [Link]

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Synthesis of 6-Methoxypyrido[2,3-b]pyrazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and validated protocol for the synthesis of 6-Methoxypyrido[2,3-b]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document provides not only a step-by-step methodology but also delves into the rationale behind the experimental choices, ensuring a thorough understanding of the synthetic pathway.

Introduction and Significance

The pyrido[2,3-b]pyrazine ring system is a privileged scaffold found in numerous biologically active compounds and functional materials.[1][2] The incorporation of a methoxy group at the 6-position can significantly modulate the electronic properties and biological activity of the molecule, making 6-Methoxypyrido[2,3-b]pyrazine a valuable intermediate for drug discovery and the development of novel organic materials.[3] Its synthesis is primarily achieved through the cyclocondensation of a suitably substituted diaminopyridine with a 1,2-dicarbonyl compound.[1][4]

Overall Synthetic Strategy

The synthesis of 6-Methoxypyrido[2,3-b]pyrazine is a two-stage process. The first stage involves the preparation of the key intermediate, 2,3-diamino-6-methoxypyridine. The second stage is the cyclocondensation of this diamine with a suitable 1,2-dicarbonyl compound, typically glyoxal, to form the target pyridopyrazine ring system.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2,3-diamino-6-methoxypyridine cluster_stage2 Stage 2: Cyclocondensation A 2-Amino-6-chloro-3-nitropyridine B 2-Amino-6-methoxy-3-nitropyridine A->B Methoxylation C 2,3-diamino-6-methoxypyridine B->C Reduction E 6-Methoxypyrido[2,3-b]pyrazine C->E Condensation D Glyoxal D->E

Caption: Overall workflow for the synthesis of 6-Methoxypyrido[2,3-b]pyrazine.

Part 1: Synthesis of 2,3-diamino-6-methoxypyridine

This precursor is synthesized in a two-step process starting from 2-amino-6-chloro-3-nitropyridine.

Step 1.1: Methoxylation of 2-amino-6-chloro-3-nitropyridine

Rationale: This step introduces the required methoxy group at the 6-position via a nucleophilic aromatic substitution reaction. Sodium methoxide acts as the nucleophile, displacing the chloride.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-chloro-3-nitropyridine in methanol.

  • Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-amino-6-methoxy-3-nitropyridine.[5]

  • Purify the crude product by column chromatography on silica gel.

Step 1.2: Reduction of 2-amino-6-methoxy-3-nitropyridine

Rationale: The nitro group is reduced to an amine to generate the second amino group required for the subsequent cyclization. A common and effective method is catalytic hydrogenation.

Protocol:

  • Dissolve 2-amino-6-methoxy-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 2,3-diamino-6-methoxypyridine. This product is often used in the next step without further purification.[5]

Part 2: Synthesis of 6-Methoxypyrido[2,3-b]pyrazine

This final step involves the formation of the pyrazine ring through a cyclocondensation reaction.

Rationale: The two adjacent amino groups of 2,3-diamino-6-methoxypyridine react with the two carbonyl groups of glyoxal to form the six-membered pyrazine ring. The reaction is typically acid-catalyzed to facilitate the dehydration steps.

Cyclocondensation_Mechanism 2,3-diamino-6-methoxypyridine 2,3-diamino-6-methoxypyridine Intermediate_1 Intermediate_1 2,3-diamino-6-methoxypyridine->Intermediate_1 + Glyoxal Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 - H2O 6-Methoxypyrido[2,3-b]pyrazine 6-Methoxypyrido[2,3-b]pyrazine Intermediate_2->6-Methoxypyrido[2,3-b]pyrazine - H2O

Caption: Simplified mechanism of the cyclocondensation reaction.

Protocol:

  • Dissolve 2,3-diamino-6-methoxypyridine in a suitable solvent, such as ethanol or acetic acid.[6]

  • Add an aqueous solution of glyoxal (typically 40 wt. % in H₂O) to the reaction mixture.

  • A catalytic amount of a weak acid (if not using acetic acid as the solvent) can be added to promote the reaction.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

StepReactant 1Reactant 2SolventCatalystTemperatureTypical Yield
1.1 2-amino-6-chloro-3-nitropyridineSodium methoxideMethanol-Reflux80-90%
1.2 2-amino-6-methoxy-3-nitropyridineHydrogen gasEthanol10% Pd/CRoom Temp.>95%
2 2,3-diamino-6-methoxypyridineGlyoxalEthanol/Acetic Acid(Acidic)50-80 °C70-85%

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by in-process controls and final product characterization.

  • TLC Monitoring: At each stage, Thin Layer Chromatography should be used to monitor the consumption of starting materials and the formation of the product. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time.

  • Spectroscopic Analysis: The identity and purity of the final product, 6-Methoxypyrido[2,3-b]pyrazine, must be confirmed by spectroscopic methods.

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point Determination: A sharp melting point is indicative of a pure compound.

By adhering to these validation steps, researchers can be confident in the quality and identity of the synthesized 6-Methoxypyrido[2,3-b]pyrazine.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023-11-01). RSC Advances. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018-11-13). MDPI. [Link]

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. National Center for Biotechnology Information. [Link]

  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. ResearchGate. [Link]

  • Recent synthetic methodologies for pyridopyrazines: An update. (2020-07-06). Taylor & Francis Online. [Link]

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Application Notes and Protocols for the Evaluation of 6-Methoxypyrido[2,3-b]pyrazine in Antiviral Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrido[2,3-b]pyrazines

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Recent investigations have highlighted its potential as a potent antiviral agent, particularly against members of the Herpesviridae family, such as human cytomegalovirus (HCMV), herpes simplex virus (HSV-1 and HSV-2), and Epstein-Barr virus (EBV).[2][3] A notable derivative, 6-Methoxypyrido[2,3-b]pyrazine, has emerged as a compound of interest for further antiviral screening and development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Methoxypyrido[2,3-b]pyrazine in a panel of in vitro antiviral activity assays. The protocols detailed herein are designed to be robust and self-validating, providing a clear pathway from initial cytotoxicity assessments to the determination of specific antiviral efficacy.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of 6-Methoxypyrido[2,3-b]pyrazine is critical for accurate and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₈H₇N₃O[4]
Molecular Weight 161.16 g/mol [4]
Appearance Solid[4]
Melting Point Not available
Solubility Soluble in DMSO[5]

Stock Solution Preparation:

The accurate preparation of a stock solution is the foundation of reliable in vitro assays. Due to its solubility profile, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of 6-Methoxypyrido[2,3-b]pyrazine.

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of 6-Methoxypyrido[2,3-b]pyrazine powder.

  • Dissolve the powder in high-purity, sterile DMSO to a final concentration of 10 mM.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Causality Behind Experimental Choices: DMSO is a widely used solvent in cell culture-based assays due to its ability to dissolve a broad range of organic compounds and its miscibility with aqueous culture media. Preparing a high-concentration stock allows for minimal solvent carryover into the final assay, thereby reducing the risk of solvent-induced cytotoxicity. Aliquoting and proper storage are crucial to maintain the stability and integrity of the compound over time.

Mechanism of Action: Inhibition of Viral DNA Polymerase

Derivatives of the pyrido[2,3-b]pyrazine class have been identified as non-nucleoside inhibitors of viral DNA polymerase.[2][6] This enzyme is essential for the replication of the viral genome, and its inhibition effectively halts the production of new virus particles. Unlike nucleoside analogs that act as chain terminators after being incorporated into the growing DNA strand, non-nucleoside inhibitors are thought to bind to an allosteric site on the polymerase, inducing a conformational change that impairs its catalytic activity.

G

Experimental Workflow for Antiviral Evaluation

A systematic approach is essential for the comprehensive evaluation of a novel antiviral compound. The following workflow ensures that the antiviral activity is genuine and not an artifact of cytotoxicity.

G A Compound Preparation (6-Methoxypyrido[2,3-b]pyrazine) B Cytotoxicity Assay (CC50) A->B C Antiviral Activity Assays A->C G Data Analysis (Selectivity Index, SI = CC50/EC50) B->G D Cytopathic Effect (CPE) Inhibition Assay (EC50) C->D E Plaque Reduction Assay (EC50) C->E F Virus Yield Reduction Assay (EC50) C->F D->G E->G F->G

Protocol 1: Cytotoxicity Assay (CC50 Determination)

Principle:

Before assessing antiviral activity, it is imperative to determine the concentration at which 6-Methoxypyrido[2,3-b]pyrazine is toxic to the host cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected cells by 50%. This is a critical parameter for distinguishing true antiviral effects from non-specific toxicity. The Neutral Red Uptake assay is a reliable method for this purpose, as it is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7]

Materials:

  • Host cell line (e.g., Vero, MRC-5, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 6-Methoxypyrido[2,3-b]pyrazine stock solution (10 mM in DMSO)

  • Neutral Red solution (50 µg/mL in PBS)

  • Neutral Red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with the chosen host cells at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.

  • Compound Dilution: Prepare a serial dilution of the 6-Methoxypyrido[2,3-b]pyrazine stock solution in complete cell culture medium. A common starting concentration is 100 µM, with 2-fold serial dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a cell-only control (medium only).

  • Treatment: After 24 hours, remove the medium from the cell plates and add 100 µL of the diluted compound to the respective wells.

  • Incubation: Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (typically 48-72 hours) at 37°C with 5% CO₂.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[8]

  • Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.

  • Destaining: Add 150 µL of Neutral Red destain solution to each well and incubate for 10 minutes at room temperature with gentle shaking to solubilize the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell-only control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay (EC50 Determination)

Principle:

Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE).[1] This can include cell rounding, detachment, and lysis. The CPE inhibition assay measures the ability of a compound to protect cells from viral-induced CPE. The 50% effective concentration (EC50) is the concentration of the compound that inhibits CPE by 50%.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • 96-well cell culture plates

  • 6-Methoxypyrido[2,3-b]pyrazine stock solution (10 mM in DMSO)

  • Positive control antiviral drug (e.g., Acyclovir for HSV, Ganciclovir for HCMV)

  • Neutral Red solution and destain solution

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells as described in the cytotoxicity assay.

  • Compound Dilution: Prepare serial dilutions of 6-Methoxypyrido[2,3-b]pyrazine and the positive control antiviral in cell culture medium.

  • Infection and Treatment: When the cells are confluent, remove the medium. Add 50 µL of medium containing the virus at a multiplicity of infection (MOI) that will cause significant CPE in 48-72 hours. Then, add 50 µL of the serially diluted compound or controls to the appropriate wells. Include virus-only controls (infected, untreated cells) and cell-only controls (uninfected, untreated cells).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ until approximately 80-90% CPE is observed in the virus-only control wells.

  • Quantification of CPE: Assess cell viability using the Neutral Red staining method as described in the cytotoxicity protocol.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus-only control. The EC50 value is determined by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Plaque Reduction Assay (PRA)

Principle:

The plaque reduction assay is a highly quantitative method for determining the number of infectious virus particles.[9] A viral plaque is a localized area of cell death and lysis on a monolayer of infected cells. In the presence of an effective antiviral compound, the number and size of these plaques will be reduced. This assay is considered a gold standard for evaluating antiviral efficacy.

Materials:

  • Host cell line

  • Virus stock

  • 6-well or 12-well cell culture plates

  • 6-Methoxypyrido[2,3-b]pyrazine stock solution

  • Positive control antiviral

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed 6-well or 12-well plates with host cells to form a confluent monolayer.

  • Virus Dilution and Adsorption: Prepare serial dilutions of the virus stock. Remove the medium from the cell monolayers and inoculate with a volume of virus dilution that will yield 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment: During the adsorption period, prepare different concentrations of 6-Methoxypyrido[2,3-b]pyrazine in the overlay medium.

  • Overlay Application: After adsorption, remove the virus inoculum and gently add the overlay medium containing the compound or controls to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period that allows for plaque formation (typically 3-7 days, depending on the virus).

  • Plaque Visualization: Once plaques are visible, fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-30 minutes. Gently wash with water and allow the plates to dry.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 is the concentration that reduces the plaque number by 50%.

Protocol 4: Virus Yield Reduction Assay

Principle:

The virus yield reduction assay directly measures the production of new infectious virus particles in the presence of an antiviral compound.[10] This assay is particularly useful for confirming the results of CPE and plaque reduction assays and for compounds that may not completely inhibit plaque formation but reduce the amount of progeny virus.

Materials:

  • Host cell line

  • Virus stock

  • 24-well or 48-well cell culture plates

  • 6-Methoxypyrido[2,3-b]pyrazine stock solution

  • Positive control antiviral

Procedure:

  • Infection and Treatment: Seed cells in 24-well plates. Once confluent, infect the cells with the virus at a specific MOI in the presence of various concentrations of 6-Methoxypyrido[2,3-b]pyrazine or controls.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • Harvesting Progeny Virus: After incubation, subject the plates to three cycles of freezing and thawing to lyse the cells and release the progeny virus. Collect the supernatant.

  • Titration of Progeny Virus: Determine the titer of the harvested virus from each well by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Data Analysis: Calculate the reduction in virus yield (in PFU/mL or TCID50/mL) for each compound concentration compared to the virus-only control. The EC50 is the concentration that reduces the virus yield by 50%.

Data Presentation and Interpretation

The results of the antiviral assays should be presented clearly to allow for straightforward interpretation. A summary table is an effective way to present the key parameters.

CompoundVirusCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
6-Methoxypyrido[2,3-b]pyrazine HCMVMRC-5>40[2]3.8[2]>10.5
Compound 27 (derivative) HCMVMRC-5>40[2]0.33[2]>121
Ganciclovir (Control) HCMVMRC-5>100[2]10[2]>10
6-Methoxypyrido[2,3-b]pyrazine HSV-1Vero>40[2]TBDTBD
Acyclovir (Control) HSV-1Vero>100Known ValueKnown Value
TBD: To be determined by experimentation.

Selectivity Index (SI): The SI is a critical measure of a compound's therapeutic potential. It is the ratio of the CC50 to the EC50. A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells. Generally, an SI of 10 or greater is considered promising for further development.

Conclusion

6-Methoxypyrido[2,3-b]pyrazine and its derivatives represent a promising class of antiviral compounds. The protocols outlined in these application notes provide a robust framework for the systematic in vitro evaluation of their antiviral activity. By adhering to these methodologies and understanding the principles behind each assay, researchers can generate reliable and reproducible data to advance the development of novel antiviral therapeutics.

References

  • Bai, B., Kandadai, A. S., Hena, M., Belovodskiy, A., Shen, J., Houghton, M., & Nieman, J. A. (2025). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 20(6), e202400629. [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved January 27, 2026, from [Link]

  • Bai, B., Kandadai, A. S., Hena, M., Belovodskiy, A., Shen, J., Houghton, M., & Nieman, J. A. (2025). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. PubMed. [Link]

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  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. PubMed Central. (2024). [Link]

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Application Notes and Protocols: Pyrido[2,3-b]pyrazines in the Realm of Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Pyrido[2,3-b]pyrazines in Photonics

The quest for advanced nonlinear optical (NLO) materials is a cornerstone of modern photonics and optoelectronics, driving innovations in optical switching, data storage, and bio-imaging.[1][2] Organic molecules have garnered significant attention in this arena due to their large NLO responses, synthetic tailorability, and potential for device integration.[3][4] Within this class of materials, nitrogen-containing heterocyclic compounds are of particular interest. This document provides a detailed guide to the application of a promising class of such compounds: pyrido[2,3-b]pyrazines.

Recent studies have highlighted that pyrido[2,3-b]pyrazine derivatives exhibit significant NLO properties, making them attractive candidates for technological applications.[5][6] The inherent asymmetry and extended π-conjugation of the pyrido[2,3-b]pyrazine core can be readily modified through synthetic chemistry, allowing for the fine-tuning of their electronic and optical characteristics.[7] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and evaluation of pyrido[2,3-b]pyrazines as NLO materials, complete with detailed protocols and an exploration of their structure-property relationships.

Synthesis of Pyrido[2,3-b]pyrazine Derivatives: A Multicomponent Approach

A highly efficient method for the synthesis of substituted pyrido[2,3-b]pyrazines is through a multicomponent reaction. This approach offers the advantage of creating complex molecules in a single step from readily available starting materials.[8]

Protocol 1: Multicomponent Synthesis of Substituted Pyrido[2,3-b]pyrazines

This protocol is based on the reaction of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine.[5]

Materials:

  • Indane-1,3-dione

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • 2-Aminopyrazine

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for workup and purification (e.g., beakers, separatory funnel, chromatography column)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of indane-1,3-dione (1 mmol), the desired substituted aromatic aldehyde (1 mmol), and 2-aminopyrazine (1 mmol).

  • Solvent and Catalyst Addition: Add ethanol as the solvent (approximately 20 mL per mmol of reactant) to the flask. Introduce a catalytic amount of p-toluenesulfonic acid (20 mol%).

  • Reaction Conditions: Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate. Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure pyrido[2,3-b]pyrazine derivative.

  • Characterization: Confirm the structure of the purified compound using spectroscopic techniques such as NMR (¹H and ¹³C) and FT-IR.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Indane-1,3-dione Indane-1,3-dione Reaction Reaction Indane-1,3-dione->Reaction Substituted\nAromatic Aldehyde Substituted Aromatic Aldehyde Substituted\nAromatic Aldehyde->Reaction 2-Aminopyrazine 2-Aminopyrazine 2-Aminopyrazine->Reaction Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction p-TSA (Catalyst) p-TSA (Catalyst) p-TSA (Catalyst)->Reaction Reflux Reflux Reflux->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Pyrido[2,3-b]pyrazine\nDerivative Pyrido[2,3-b]pyrazine Derivative Purification->Pyrido[2,3-b]pyrazine\nDerivative

Caption: Multicomponent synthesis workflow for pyrido[2,3-b]pyrazine derivatives.

Computational and Experimental Evaluation of NLO Properties

A crucial aspect of developing new NLO materials is the ability to predict and measure their nonlinear optical response. A combination of computational and experimental techniques provides a comprehensive understanding.

Protocol 2: Computational Investigation of NLO Properties using DFT

Density Functional Theory (DFT) is a powerful tool for predicting the electronic and NLO properties of molecules.[9]

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Procedure:

  • Molecular Geometry Optimization:

    • Construct the 3D structure of the synthesized pyrido[2,3-b]pyrazine derivative.

    • Perform a geometry optimization using a suitable level of theory and basis set. A commonly used combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[8]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • NLO Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to determine the NLO properties.

    • Request the calculation of the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.

  • Data Analysis:

    • Extract the calculated values for μ, α, β, and γ.

    • Analyze the frontier molecular orbitals (HOMO and LUMO) and the HOMO-LUMO energy gap (E_gap) to understand the electronic transitions that contribute to the NLO response.[9]

Protocol 3: Experimental Determination of Third-Order NLO Properties using the Z-Scan Technique

The Z-scan technique is a widely used and relatively simple experimental method to determine the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[10][11][12]

Experimental Setup:

  • A stable, high-power laser with a Gaussian beam profile (e.g., a Q-switched Nd:YAG laser).

  • A focusing lens to create a beam waist.

  • A sample holder mounted on a translation stage that can move the sample along the z-axis (the direction of beam propagation).

  • An aperture placed in the far-field.

  • A photodetector to measure the transmitted light intensity.

  • A beam splitter and a reference detector to account for laser power fluctuations.

Procedure:

  • Sample Preparation: Dissolve the synthesized pyrido[2,3-b]pyrazine derivative in a suitable transparent solvent (e.g., chloroform or DMF) to prepare a solution of known concentration. The solution should be placed in a cuvette with a known path length.

  • Beam Alignment: Align the laser beam to pass through the center of the focusing lens and the sample. Ensure the beam has a Gaussian profile.

  • Open-Aperture Z-Scan (for Nonlinear Absorption):

    • Remove the aperture before the detector so that all the transmitted light is collected.

    • Translate the sample along the z-axis through the focal point of the lens.

    • Record the transmitted intensity as a function of the sample position (z).

    • A decrease in transmittance at the focal point indicates two-photon absorption or other nonlinear absorption processes. The nonlinear absorption coefficient (β) can be calculated from the shape and depth of this valley.

  • Closed-Aperture Z-Scan (for Nonlinear Refraction):

    • Place a small aperture in the far-field before the detector. The aperture size should be such that it transmits a fraction of the beam in the linear regime (typically S < 1).

    • Repeat the translation of the sample along the z-axis.

    • Record the normalized transmittance as a function of the sample position.

    • The resulting curve will show a pre-focal peak followed by a post-focal valley for a negative nonlinearity (self-defocusing) or a valley followed by a peak for a positive nonlinearity (self-focusing). The nonlinear refractive index (n₂) can be determined from the peak-to-valley transmittance difference.

  • Data Analysis:

    • The third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the determined values of n₂ and β.

Laser Laser Beam Splitter Beam Splitter Laser->Beam Splitter Focusing Lens Focusing Lens Beam Splitter->Focusing Lens Transmitted Beam Reference Detector Reference Detector Beam Splitter->Reference Detector Reflected Beam Sample on\nTranslation Stage Sample on Translation Stage Focusing Lens->Sample on\nTranslation Stage Aperture Aperture Sample on\nTranslation Stage->Aperture Detector Detector Aperture->Detector

Caption: Schematic of a typical Z-scan experimental setup.

Structure-Property Relationships in Pyrido[2,3-b]pyrazine-Based NLO Materials

The NLO response of pyrido[2,3-b]pyrazine derivatives is intimately linked to their molecular structure.[13][14][15] Computational studies have provided valuable insights into these relationships.

For a series of synthesized pyrido[2,3-b]pyrazine compounds, DFT calculations have shown a strong correlation between the electronic properties and the NLO response.[5] Specifically, the introduction of electron-donating or electron-withdrawing groups on the aromatic aldehyde precursor can significantly modulate the NLO properties.

A key factor influencing the NLO response is the HOMO-LUMO energy gap (E_gap).[16] A smaller E_gap generally leads to a larger hyperpolarizability. For instance, a pyrido[2,3-b]pyrazine derivative with a methoxy group (an electron-donating group) on the phenyl ring was found to have a smaller E_gap and consequently, a larger calculated first and second hyperpolarizability compared to derivatives with other substituents.[5][9] This suggests that enhancing the intramolecular charge transfer character within the molecule is a viable strategy for increasing the NLO response.

Quantitative NLO Data for Pyrido[2,3-b]pyrazine Derivatives

The following table summarizes the calculated NLO properties for a representative pyrido[2,3-b]pyrazine derivative (Compound 7 from the cited study), which incorporates a 4-methoxybenzaldehyde precursor.[9]

PropertySymbolCalculated ValueUnits
Dipole Momentμ-Debye
Average Polarizability<α>3.90 x 10⁻²³esu
First Hyperpolarizabilityβ_tot15.6 x 10⁻³⁰esu
Second Hyperpolarizability<γ>6.63 x 10⁻³⁵esu
HOMO-LUMO Energy GapE_gap3.444eV

Note: The dipole moment was not explicitly stated in the abstract of the primary source.

Conclusion and Future Outlook

Pyrido[2,3-b]pyrazines represent a versatile and promising platform for the development of new organic NLO materials. Their straightforward synthesis, coupled with the ability to tune their electronic and optical properties through substituent modification, makes them highly attractive for a range of applications in photonics and optoelectronics. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this exciting class of compounds. Future research should focus on the experimental validation of the promising computationally predicted NLO properties and the incorporation of these materials into thin films and devices to assess their performance in real-world applications.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. (2023). [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Publishing. [Link]

  • (PDF) Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2024). ResearchGate. [Link]

  • Pyrido(2,3-b)pyrazine | C7H5N3. (n.d.). PubChem. [Link]

  • Third-Harmonic Generation Microscopy for Material Characterization. (n.d.). SciSpace. [Link]

  • Z-scan technique for characterizing third-order optical nonlinearity by use of quasi-one-dimensional slit beams. (2004). Optica Publishing Group. [Link]

  • Structure-Property Relationships in Organic Nonlinear Optical Materials. (2001). ResearchGate. [Link]

  • Z-scan: A Simple Technique for Determination of Third- order Optical Nonlinearity. (2012). AIP Publishing. [Link]

  • Quantitative Characterization of Biological Liquids for Third-Harmonic Generation Microscopy. (2006). PubMed Central. [Link]

  • Organic Optoelectronic Materials: Mechanisms and Applications. (2012). Chemical Reviews. [Link]

  • Structure−Property Relationships in Third-Order Nonlinear Optical Chromophores. (1998). The Journal of Physical Chemistry B. [Link]

  • Z-scan technique for nonlinear materials characterization: a review. (n.d.). Research Plateau Publishers. [Link]

  • Third-harmonic generation imaging of three-dimensional microstructures fabricated by photopolymerization. (2016). Optica Publishing Group. [Link]

  • Investigating the Relationship Between Molecular Structure and Nonlinear Optical Behavior in Specific Organic and Organometallic Compounds. (2024). IEEE Xplore. [Link]

  • (PDF) Organic materials for nonlinear optical devices. (2020). ResearchGate. [Link]

  • Versatile pyrazine derivatives with robust nonlinear optical (NLO) performance: symmetrical design and theoretical exploration. (2026). Scilit. [Link]

  • Third Harmonic Generation Microscopy. (2014). Wiley Analytical Science. [Link]

  • Investigation of torsional barriers and nonlinear optical (NLO) properties of phenyltriazines. (2007). [N/A]
  • Measurements of third-order optical nonlinearity using Z-scan technique: A review. (2012). [N/A]
  • Nanomaterials for nonlinear optical (nlo) applications: a review. (n.d.). SciSpace. [Link]

  • Nonlinear optical properties of porphyrin-based covalent organic frameworks determined by steric-orientation of conjugation. (2022). Journal of Materials Chemistry C. [Link]

  • Leveraging computational imaging for enhanced third-harmonic generation microscopy. (2024). [Link]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. (2019). ResearchGate. [Link]

  • Molecular Structures and Second-Order Nonlinear Optical Properties of Ionic Organic Crystal Materials. (2018). MDPI. [Link]

  • Z-Scan Technique for Nonlinear Optics. (n.d.). Scribd. [Link]

  • MOLECULAR MATERIALS FOR NONLINEAR OPTICS. (n.d.). Johns Hopkins University Applied Physics Laboratory. [Link]

  • Organic Non-Linear Optical (NLO) Materials Offer More Possibilities for Light Manipulation. (2024). [Link]

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Application Notes and Protocols: 6-Methoxypyrido[2,3-b]pyrazine as a Non-Nucleoside Inhibitor of Human Cytomegalovirus (HCMV) DNA Polymerase

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting HCMV Polymerase

Human cytomegalovirus (HCMV), a member of the Herpesviridae family, is a pervasive pathogen that establishes lifelong latency in its hosts. While typically asymptomatic in healthy individuals, HCMV can cause severe, life-threatening diseases in immunocompromised populations, such as transplant recipients and individuals with HIV/AIDS, as well as in newborns.[1] Current therapeutic options, like ganciclovir, are often hampered by toxicity and the emergence of drug-resistant viral strains.[2] This necessitates the development of novel antiviral agents with improved safety and efficacy profiles.

The HCMV DNA polymerase (pUL54) is a validated and crucial target for antiviral drug development.[3] It is responsible for the replication of the viral genome, a critical step in the viral life cycle.[2][4] Non-nucleoside inhibitors (NNIs) of HCMV polymerase offer a promising therapeutic strategy. Unlike nucleoside analogs that require intracellular phosphorylation and can cause off-target effects, NNIs bind to allosteric sites on the polymerase, leading to a distinct mechanism of inhibition and potentially a better safety profile.[1][5]

The pyrido[2,3-b]pyrazine scaffold has emerged as a promising core structure for the development of potent non-nucleoside HCMV DNA polymerase inhibitors.[1][5][6] This document provides detailed application notes and protocols for the evaluation of 6-Methoxypyrido[2,3-b]pyrazine and its analogs as HCMV polymerase inhibitors, with a focus on optimizing antiviral activity while minimizing off-target effects such as hERG ion channel inhibition.[1][5]

Mechanism of Action: Allosteric Inhibition of HCMV Polymerase

6-Methoxypyrido[2,3-b]pyrazine and its related compounds function as non-nucleoside inhibitors of the HCMV DNA polymerase. The proposed mechanism of action involves binding to an allosteric site on the polymerase enzyme, distinct from the active site where deoxynucleoside triphosphates (dNTPs) bind. This binding event induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing the elongation of the viral DNA chain. This allosteric inhibition is a key characteristic of this class of compounds, differentiating them from nucleoside analogs like ganciclovir.

Visualizing the Inhibition Strategy

The following diagram illustrates the HCMV replication cycle and the specific point of intervention for polymerase inhibitors like 6-Methoxypyrido[2,3-b]pyrazine.

HCMV_Replication_and_Inhibition cluster_host_cell Host Cell entry Viral Entry uncoating Uncoating entry->uncoating nuclear_transport Nuclear Transport of Viral Genome uncoating->nuclear_transport transcription Viral Gene Transcription (Immediate Early, Early, Late) nuclear_transport->transcription dna_replication Viral DNA Replication transcription->dna_replication assembly Virion Assembly dna_replication->assembly polymerase HCMV DNA Polymerase (pUL54) egress Viral Egress assembly->egress inhibitor 6-Methoxypyrido[2,3-b]pyrazine (NNI) inhibitor->polymerase Allosteric Inhibition

Caption: Mechanism of HCMV polymerase inhibition.

Experimental Protocols

The following protocols are designed to assess the antiviral efficacy and safety profile of 6-Methoxypyrido[2,3-b]pyrazine and its derivatives.

Protocol 1: HCMV Cytopathic Effect (CPE) Assay

This cell-based assay is a fundamental method to determine the antiviral activity of a compound by observing the inhibition of virus-induced cell death.

Objective: To determine the 50% effective concentration (EC50) of the test compound.

Materials:

  • Human Foreskin Fibroblasts (HFF)

  • HCMV (e.g., AD169 or Towne strain)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compound (6-Methoxypyrido[2,3-b]pyrazine) stock solution in DMSO

  • Positive control (e.g., Ganciclovir)

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed HFF cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Infection and Treatment:

    • Aspirate the culture medium from the HFF monolayer.

    • Infect the cells with HCMV at a multiplicity of infection (MOI) of 0.01.

    • Immediately add the serially diluted test compounds and controls to the infected cells.

    • Include uninfected and untreated infected cell controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until the cytopathic effect is complete in the untreated infected wells.

  • Quantification of CPE:

    • Visually inspect the wells for CPE using a microscope.

    • Quantify cell viability using a suitable reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the untreated virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay

This assay is crucial for determining the concentration at which the test compound is toxic to the host cells, allowing for the calculation of the selectivity index.

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.

Procedure:

  • Cell Seeding: Seed HFF cells in a 96-well plate as described in Protocol 1.

  • Compound Treatment: Add serial dilutions of the test compound to the uninfected HFF cells.

  • Incubation: Incubate the plate for the same duration as the CPE assay (5-7 days).

  • Quantification of Cell Viability: Measure cell viability using a reagent like MTT or CellTiter-Glo®.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to the untreated cell control.

    • Determine the CC50 value from the dose-response curve.

Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as: SI = CC50 / EC50 A higher SI value indicates a more favorable therapeutic window.

Protocol 3: hERG Inhibition Assay (Optional but Recommended)

Off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to cardiotoxicity. This assay is important for the safety profiling of novel compounds.[1]

Objective: To determine the IC50 of the test compound for hERG channel inhibition.

Methodology: This is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel. This specialized assay is often outsourced to contract research organizations (CROs).

Data Interpretation: A higher hERG IC50 value is desirable, indicating lower potential for cardiotoxicity. The therapeutic index relative to hERG inhibition (hERG IC50 / HCMV EC50) should be as large as possible.[1]

Structure-Activity Relationship (SAR) Insights

Research on the pyrido[2,3-b]pyrazine scaffold has provided valuable insights into the structural features that govern antiviral potency and safety.

Compound/ModificationPotency (EC50)Cytotoxicity (CC50)hERG Inhibition (IC50)Key Observation
Pyrido[2,3-b]pyrazine Core ---Serves as the foundational scaffold for this class of inhibitors.[1][5]
2-Methoxy Substitution Enhanced 10-fold-~1-10 µMSignificantly improves antiviral activity but may retain some hERG liability.[1]
2-Imidazolinone Analogs 0.33 µM (for compound 27)>40 µM>30 µMDemonstrates potent antiviral activity with significantly reduced hERG inhibition and low cytotoxicity, leading to a high therapeutic index.[1]
Increased Lipophilicity VariableVariableGenerally IncreasedA general trend observed where higher lipophilicity correlates with increased hERG inhibition.[1]

Data synthesized from Bai et al., 2025.[1][5]

Experimental Workflow Visualization

The following diagram outlines the workflow for evaluating a novel pyrido[2,3-b]pyrazine derivative.

Antiviral_Testing_Workflow start Synthesize & Purify 6-Methoxypyrido[2,3-b]pyrazine Analog cpe_assay Protocol 1: HCMV Cytopathic Effect Assay start->cpe_assay cytotoxicity_assay Protocol 2: Cytotoxicity Assay start->cytotoxicity_assay herg_assay Protocol 3: hERG Inhibition Assay (Safety Profiling) start->herg_assay calc_ec50 Calculate EC50 cpe_assay->calc_ec50 calc_cc50 Calculate CC50 cytotoxicity_assay->calc_cc50 calc_ic50 Calculate hERG IC50 herg_assay->calc_ic50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_ec50->calc_si calc_cc50->calc_si data_analysis Comprehensive Data Analysis & Lead Optimization calc_ic50->data_analysis calc_si->data_analysis

Caption: Workflow for antiviral compound evaluation.

Conclusion and Future Directions

6-Methoxypyrido[2,3-b]pyrazine represents a promising starting point for the development of novel anti-HCMV therapeutics. The protocols and insights provided in this document offer a framework for the systematic evaluation of this and related compounds. Future research should focus on optimizing the substitutions on the pyrido[2,3-b]pyrazine core to further enhance antiviral potency, improve the safety profile by reducing hERG inhibition, and broaden the spectrum of activity against other herpesviruses.[1][5] The ultimate goal is to identify a clinical candidate with superior efficacy and safety compared to current standard-of-care treatments for HCMV infections.

References

  • Bai, B., et al. (2025). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 20(6). [Link]

  • Bai, B., et al. (2025). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. PubMed. [Link]

  • Bai, B., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ResearchGate. [Link]

  • Gentry, J., et al. (2023). Repurposing N-hydroxy thienopyrimidine-2,4-diones (HtPD) as inhibitors of human cytomegalovirus pUL89 endonuclease: synthesis and biological characterization. PMC. [Link]

  • Various Authors. Synthetic studies towards the antiviral pyrazine derivative T-705. ResearchGate. [Link]

  • Loginova, S., et al. (2022). Triazavirin—A Novel Effective Antiviral Drug. MDPI. [Link]

  • Singh, R., et al. (2023). Identification of Small Molecule Inhibitors of Human Cytomegalovirus pUL89 Endonuclease Using Integrated Computational Approaches. MDPI. [Link]

  • Prichard, M. (2022). HCMV Antivirals and Strategies to Target the Latent Reservoir. MDPI. [Link]

  • Ríos-Márquez, F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Gentry, J., et al. (2022). Metal binding 6-arylthio-3-hydroxypyrimidine-2,4-diones inhibited human cytomegalovirus by targeting the pUL89 endonuclease of the terminase complex. ScienceDirect. [Link]

  • Lucke, A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ScienceDirect. [Link]

Sources

Application Notes and Protocols for Electrochemical DNA Sensing with Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the principles and methodologies for utilizing novel pyrido[2,3-b]pyrazine derivatives as electrochemical probes for the sensitive detection of DNA. This label-free approach offers a cost-effective and straightforward alternative to traditional DNA sensing techniques. The protocols outlined herein are based on established research and provide a framework for the successful implementation of this technology in your laboratory.

Introduction: The Promise of Pyrido[2,3-b]pyrazines in DNA Sensing

The detection of specific DNA sequences is fundamental to a wide range of applications, from clinical diagnostics and genetic screening to forensic science and drug development.[1][2] Electrochemical biosensors have emerged as a powerful platform for DNA detection due to their high sensitivity, rapid response, and potential for miniaturization.[1] A key area of innovation in this field is the development of small-molecule redox-active probes that can interact with DNA and generate a measurable electrochemical signal.

Pyrido[2,3-b]pyrazine derivatives represent a promising class of heterocyclic compounds for this purpose. Their planar aromatic structure facilitates interaction with DNA, primarily through an intercalative binding mode.[1] This interaction alters the electrochemical properties of the molecule, providing a direct readout of DNA presence and concentration. This application note details the synthesis of these compounds and their application in a label-free electrochemical DNA sensing platform. The pyrido[2,3-b]pyrazine core has been explored for a variety of biological applications, making its derivatives intriguing candidates for biosensing.[1]

Principle of the Method: Intercalation-Based Electrochemical Detection

The fundamental principle of this DNA sensing method lies in the interaction between the pyrido[2,3-b]pyrazine derivative and single-stranded DNA (ss-DNA). The planar pyrido[2,3-b]pyrazine molecule inserts itself between the bases of the DNA strand, a process known as intercalation.

This intercalation event leads to two key observable changes in the cyclic voltammogram of the pyrido[2,3-b]pyrazine derivative:

  • Decrease in Peak Current: The diffusion of the relatively small pyrido[2,3-b]pyrazine molecule to the electrode surface is significantly hindered when it is bound to the much larger, slower-diffusing DNA molecule. This results in a decrease in the anodic and cathodic peak currents.[1]

  • Shift in Peak Potential: The intercalation into the DNA helix can alter the formal potential of the redox-active pyrido[2,3-b]pyrazine. A positive shift in the peak potential is indicative of an intercalative binding mode.[1]

By monitoring these changes in the cyclic voltammogram, the presence and concentration of DNA in a sample can be determined.

G cluster_0 Sensing Mechanism Pyrido Pyrido[2,3-b]pyrazine Derivative (Redox Probe) Complex Pyrido[2,3-b]pyrazine-DNA Complex Pyrido->Complex Intercalation DNA Single-Stranded DNA (ss-DNA) DNA->Complex Electrode Glassy Carbon Electrode (GCE) Complex->Electrode Diffusion CV Cyclic Voltammetry Measurement Electrode->CV Signal Electrochemical Signal Change (↓ Peak Current, ↑ Peak Potential) CV->Signal

Figure 1: A diagram illustrating the principle of electrochemical DNA sensing using pyrido[2,3-b]pyrazine derivatives.

Synthesis of Pyrido[2,3-b]pyrazine Derivatives

The synthesis of the pyrido[2,3-b]pyrazine derivatives is achieved through a multicomponent reaction involving an appropriate substituted aromatic aldehyde, indane-1,3-dione, and 2-aminopyrazine.[1] This one-pot synthesis is an efficient method to generate a library of derivatives with varying substituents.

General Synthetic Scheme:

G cluster_0 Synthesis Workflow Aldehyde Substituted Aromatic Aldehyde Reactants + Aldehyde->Reactants Indanedione Indane-1,3-dione Indanedione->Reactants Aminopyrazine 2-Aminopyrazine Aminopyrazine->Reactants Reaction p-TSA, Ethanol, Reflux Reactants->Reaction Product Pyrido[2,3-b]pyrazine Derivative Reaction->Product

Figure 2: A flowchart of the synthesis of pyrido[2,3-b]pyrazine derivatives.

Protocol for Synthesis of a Representative Derivative (Compound 7):

This protocol describes the synthesis of a specific derivative using 4-methoxybenzaldehyde as the starting aromatic aldehyde.[1]

Materials:

  • 4-methoxybenzaldehyde

  • Indane-1,3-dione

  • 2-aminopyrazine

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 4-methoxybenzaldehyde, indane-1,3-dione, and 2-aminopyrazine.

  • Add ethanol as the solvent.

  • Add 20 mol% of p-TSA as a catalyst.[1]

  • Reflux the reaction mixture for 9 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • The resulting pyrido[2,3-b]pyrazine derivative can be further purified by recrystallization if necessary.

Table 1: Examples of Synthesized Pyrido[2,3-b]pyrazine Derivatives and Their Yields[1]

CompoundAromatic AldehydeYield (%)
4 Benzaldehyde85
5 4-Methylbenzaldehyde82
6 4-Chlorobenzaldehyde84
7 4-Methoxybenzaldehyde89

Electrochemical DNA Sensing Protocol

This section provides a step-by-step protocol for the electrochemical detection of ss-DNA using the synthesized pyrido[2,3-b]pyrazine derivatives.

Materials and Reagents
  • Synthesized pyrido[2,3-b]pyrazine derivative

  • Salmon sperm DNA (ss-DNA)

  • Phosphate buffered saline (PBS), pH 7.0

  • Ethanol

  • Glassy Carbon Electrode (GCE)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Potentiostat/Galvanostat

Preparation of Solutions
  • Pyrido[2,3-b]pyrazine Solution: Prepare a stock solution of the synthesized pyrido[2,3-b]pyrazine derivative in a suitable organic solvent (e.g., DMSO or ethanol). Further dilute with PBS (pH 7.0) to the desired working concentration.

  • ss-DNA Stock Solution: Dissolve salmon sperm DNA in sterile, nuclease-free water to a concentration of 2 mg/mL.[2] Allow the DNA to dissolve overnight at 4°C with gentle agitation.[2] The purity of the DNA solution should be checked by measuring the absorbance ratio at 260/280 nm, which should be approximately 1.8.[2]

  • Working DNA Solutions: Prepare a series of ss-DNA solutions of varying concentrations by diluting the stock solution with PBS (pH 7.0).

Electrode Preparation and Measurement
  • Electrode Cleaning: Prior to use, the glassy carbon electrode must be thoroughly cleaned. This can be achieved by polishing the electrode surface with alumina slurry on a polishing pad, followed by sonication in ethanol and then deionized water to remove any residual alumina particles.

  • Sensor Fabrication: A paste is prepared by mixing the synthesized pyrido[2,3-b]pyrazine derivative and ss-DNA in a 1:1 (w/w) ratio in 2 mL of ethanol.[1] This paste is then applied to the surface of the cleaned GCE to form the working electrode. Note: The original research describes this paste method. Alternatively, the interaction can be studied in solution by adding the pyrido[2,3-b]pyrazine derivative to an electrochemical cell containing the DNA solution and the bare GCE.

  • Electrochemical Measurement:

    • Assemble the three-electrode system in an electrochemical cell containing a known volume of PBS (pH 7.0).

    • Immerse the working electrode (GCE modified with the pyrido[2,3-b]pyrazine-DNA paste or the bare GCE in a solution containing both), the platinum wire counter electrode, and the Ag/AgCl reference electrode into the PBS.

    • Perform cyclic voltammetry by scanning the potential within a suitable window (e.g., -0.2 V to +0.6 V) at a specific scan rate (e.g., 50 mV/s).

    • Record the cyclic voltammogram in the absence of DNA (for solution-based measurements) to establish a baseline.

    • For quantitative analysis, record the cyclic voltammograms at different concentrations of ss-DNA.

G cluster_0 Experimental Workflow Clean_GCE Clean Glassy Carbon Electrode (GCE) Prepare_Paste Prepare Pyrido[2,3-b]pyrazine- DNA Paste Clean_GCE->Prepare_Paste Modify_Electrode Modify GCE with Paste Prepare_Paste->Modify_Electrode Assemble_Cell Assemble 3-Electrode Cell in PBS Buffer Modify_Electrode->Assemble_Cell Run_CV Perform Cyclic Voltammetry Assemble_Cell->Run_CV Analyze_Data Analyze Changes in Peak Current and Potential Run_CV->Analyze_Data

Figure 3: A flowchart of the experimental workflow for electrochemical DNA sensing.

Data Analysis and Interpretation

The primary data obtained from these experiments are cyclic voltammograms. The key parameters to analyze are the anodic and cathodic peak currents and the peak potentials.

  • Qualitative Analysis: A decrease in the peak currents and a positive shift in the peak potentials upon the addition of DNA provide qualitative evidence of the interaction between the pyrido[2,3-b]pyrazine derivative and DNA.

  • Quantitative Analysis: A calibration curve can be constructed by plotting the change in the peak current (ΔI = I₀ - I) against the concentration of DNA, where I₀ is the peak current in the absence of DNA and I is the peak current in the presence of DNA. This allows for the quantitative determination of an unknown DNA concentration.

Table 2: Representative Electrochemical Data for a Pyrido[2,3-b]pyrazine Derivative in the Absence and Presence of ss-DNA

ConditionAnodic Peak Potential (V)Cathodic Peak Potential (V)Anodic Peak Current (µA)
Without DNA +0.45+0.3815.2
With ss-DNA +0.48+0.3510.8

Note: The values in this table are illustrative and will vary depending on the specific derivative, concentrations, and experimental conditions.

Troubleshooting

Problem Possible Cause Solution
No or weak electrochemical signal Improper electrode cleaning. Inactive pyrido[2,3-b]pyrazine derivative. Incorrect buffer pH.Thoroughly clean the GCE as per the protocol. Verify the structure and purity of the synthesized compound. Ensure the PBS buffer is at the correct pH (7.0).
Irreproducible results Inconsistent electrode surface area. Variation in the amount of paste applied. Fluctuation in temperature.Ensure a consistent polishing procedure for the GCE. Standardize the method of applying the paste to the electrode. Perform experiments at a constant temperature.
High background current Contamination in the buffer or on the electrode.Use high-purity water and reagents for buffer preparation. Ensure the electrochemical cell is clean.
No change in signal upon DNA addition Insufficient concentration of the pyrido[2,3-b]pyrazine derivative. The derivative does not interact with DNA.Optimize the concentration of the sensing molecule. Synthesize and test other derivatives from the library.

Conclusion and Future Perspectives

The use of pyrido[2,3-b]pyrazine derivatives offers a simple and effective method for the label-free electrochemical detection of DNA. The straightforward synthesis and the clear electrochemical response upon DNA intercalation make this a valuable tool for researchers in various fields. Future work could focus on enhancing the sensitivity and selectivity of these sensors by modifying the structure of the pyrido[2,3-b]pyrazine core, exploring their application in detecting specific DNA sequences by incorporating them into DNA hybridization assays, and developing miniaturized sensor platforms for point-of-care diagnostics.

References

  • Khalid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(49), 34895-34909. Available at: [Link]

  • ResearchGate. (2023). (PDF) Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Available at: [Link]

Sources

Application Notes and Protocols for Screening 6-Methoxypyrido[2,3-b]pyrazine Derivatives for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Pyrido[2,3-b]pyrazines

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibacterial agents. Pyrido[2,3-b]pyrazines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[1] Structurally related to quinoxalines, which are known to exhibit antibacterial properties, pyridopyrazines offer a fertile ground for the development of novel therapeutics.[2][3] Specifically, derivatives of 6-methoxypyrido[2,3-b]pyrazine are of significant interest, and a systematic screening approach is crucial to unlocking their therapeutic potential.

This comprehensive guide provides a detailed framework for the preclinical screening of 6-methoxypyrido[2,3-b]pyrazine derivatives for antibacterial activity. It is designed for researchers, scientists, and drug development professionals, offering a blend of established protocols and the scientific rationale underpinning each experimental step.

Scientific Rationale and Screening Strategy

The antibacterial screening of novel compounds is a stepwise process designed to identify candidates with potent and selective activity. Our strategy for evaluating 6-methoxypyrido[2,3-b]pyrazine derivatives follows a logical progression from broad primary screening to more specialized secondary and safety assessments.

The proposed mechanism of action for the structurally similar quinoxaline 1,4-di-N-oxides involves the generation of reactive oxygen species (ROS) and subsequent DNA damage within the bacterial cell.[4] This provides a strong basis for investigating the antibacterial potential of pyridopyrazine derivatives, which may share a similar mechanism. The screening cascade is therefore designed not only to identify active compounds but also to provide preliminary insights into their spectrum of activity and potential for clinical utility.

Below is a visual representation of the comprehensive screening workflow:

screening_workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Safety & Efficacy primary_screening Primary Antibacterial Screening (e.g., Kirby-Bauer Disk Diffusion) mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination Active Compounds spectrum_activity Spectrum of Activity (Gram-positive & Gram-negative) mic_determination->spectrum_activity cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) spectrum_activity->cytotoxicity_assay Potent & Broad-Spectrum Compounds in_vivo_model In Vivo Efficacy Model (Murine Infection Model) cytotoxicity_assay->in_vivo_model Non-toxic Compounds

Sources

The Strategic Utility of 6-Methoxypyrido[2,3-b]pyrazine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Pyrido[2,3-b]pyrazine Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures with enhanced therapeutic profiles is paramount. Among the myriad of heterocyclic systems, the pyrido[2,3-b]pyrazine core has emerged as a privileged scaffold, demonstrating a remarkable versatility that has led to its incorporation into a diverse array of biologically active agents. This bicyclic heteroaromatic system, a fusion of pyridine and pyrazine rings, offers a unique combination of electronic properties and steric features, rendering it an attractive framework for the design of targeted therapeutics. Its rigid structure provides a well-defined orientation for substituent groups, facilitating precise interactions with biological targets. Furthermore, the presence of multiple nitrogen atoms allows for a range of non-covalent interactions, including hydrogen bonding and metal coordination, which are crucial for high-affinity binding to enzymes and receptors.

The pyrido[2,3-b]pyrazine nucleus is a key component in molecules targeting a spectrum of diseases, from infectious agents to complex human pathologies. Notably, derivatives of this scaffold have shown potent activity as inhibitors of crucial cellular signaling pathways, including those mediated by kinases, making them highly valuable in the development of anticancer therapies.[1][2] Moreover, their utility extends to the development of antivirals, such as inhibitors of the human cytomegalovirus (HCMV) polymerase, and modulators of ion channels like the transient receptor potential vanilloid 1 (TRPV1), which are implicated in pain signaling.[3][4]

This application note provides a comprehensive guide to the synthesis and utilization of a key intermediate, 6-Methoxypyrido[2,3-b]pyrazine , for researchers, scientists, and professionals in drug development. We will delve into detailed, field-proven protocols for its preparation and subsequent elaboration into advanced pharmaceutical building blocks, elucidating the scientific rationale behind each synthetic step.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₈H₇N₃ON/A
Molecular Weight 161.16 g/mol N/A
Appearance Expected to be a solidN/A
Solubility Likely soluble in organic solvents such as methanol, ethanol, and dichloromethane.Inferred from general properties of similar heterocyclic compounds.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.Standard practice for chemical reagents.

Safety and Handling: The unsubstituted pyrido[2,3-b]pyrazine is known to cause skin and eye irritation and may cause respiratory irritation.[5] Therefore, it is imperative to handle 6-Methoxypyrido[2,3-b]pyrazine with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Protocols: A Step-by-Step Guide

The synthesis of 6-Methoxypyrido[2,3-b]pyrazine is a two-stage process, commencing with the preparation of the key precursor, 2,3-diamino-6-methoxypyridine, followed by a cyclocondensation reaction to form the desired heterocyclic core.

Part 1: Synthesis of the Precursor - 2,3-Diamino-6-methoxypyridine

The synthesis of this crucial diamine precursor is achieved through a multi-step sequence starting from readily available materials. A robust method involves the nitration of a substituted pyridine, followed by methoxylation and subsequent reduction of the nitro group.[4]

Synthesis_of_2_3_diamino_6_methoxypyridine 2,6-Dichloropyridine 2,6-Dichloropyridine Nitration Nitration (HNO₃, H₂SO₄) 2,6-Dichloropyridine->Nitration 2,6-Dichloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine Nitration->2,6-Dichloro-3-nitropyridine Amination Amination (NH₃) 2,6-Dichloro-3-nitropyridine->Amination 2-Amino-6-chloro-3-nitropyridine 2-Amino-6-chloro-3-nitropyridine Amination->2-Amino-6-chloro-3-nitropyridine Methoxylation Methoxylation (NaOMe, MeOH) 2-Amino-6-chloro-3-nitropyridine->Methoxylation 2-Amino-3-nitro-6-methoxypyridine 2-Amino-3-nitro-6-methoxypyridine Methoxylation->2-Amino-3-nitro-6-methoxypyridine Reduction Reduction (e.g., SnCl₂·2H₂O, HCl) 2-Amino-3-nitro-6-methoxypyridine->Reduction 2,3-Diamino-6-methoxypyridine 2,3-Diamino-6-methoxypyridine Reduction->2,3-Diamino-6-methoxypyridine

Diagram 1: Synthetic pathway to 2,3-Diamino-6-methoxypyridine.

Experimental Protocol: Synthesis of 2,3-Diamino-6-methoxypyridine [4]

Step 1: Nitration of 2,6-Dichloropyridine

  • To a stirred solution of concentrated sulfuric acid at 20-25 °C, slowly add 2,6-dichloropyridine (1.0 eq).

  • To this solution, add concentrated nitric acid (98%, ~3.0 eq) dropwise, ensuring the temperature does not exceed 50 °C.

  • Heat the reaction mixture to 100-105 °C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to 50 °C and carefully pour it into ice water.

  • Filter the resulting precipitate and wash with water to obtain 2,6-dichloro-3-nitropyridine.

Step 2: Amination of 2,6-Dichloro-3-nitropyridine

  • Suspend 2,6-dichloro-3-nitropyridine in a suitable solvent and treat with an ammonia source (e.g., aqueous ammonia) under pressure.

  • Heat the mixture in a sealed vessel. The reaction conditions (temperature, pressure, and time) need to be optimized for this specific substrate.

  • After the reaction is complete, cool the vessel and carefully vent the ammonia.

  • Isolate the product, 2-amino-6-chloro-3-nitropyridine, by filtration or extraction.

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

  • Dissolve 2-amino-6-chloro-3-nitropyridine in methanol.

  • Add a solution of sodium methoxide in methanol (NaOMe/MeOH) and stir the reaction at room temperature.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture.

  • Remove the solvent under reduced pressure and extract the product, 2-amino-3-nitro-6-methoxypyridine, with a suitable organic solvent.

Step 4: Reduction of 2-Amino-3-nitro-6-methoxypyridine

  • Dissolve 2-amino-3-nitro-6-methoxypyridine in a suitable solvent such as concentrated hydrochloric acid.

  • Add a reducing agent, for example, stannous chloride dihydrate (SnCl₂·2H₂O), portion-wise while maintaining the temperature between 35-40 °C.

  • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated 2,3-diamino-6-methoxypyridine dihydrochloride by filtration.

  • The free base can be obtained by neutralization with a suitable base (e.g., NaOH or NaHCO₃) and subsequent extraction.

Part 2: Synthesis of 6-Methoxypyrido[2,3-b]pyrazine

The formation of the pyrido[2,3-b]pyrazine ring system is typically achieved through the condensation of a 1,2-diaminopyridine with a 1,2-dicarbonyl compound. For the synthesis of the title compound, glyoxal is the dicarbonyl component of choice.

Synthesis_of_6_Methoxypyrido_2_3_b_pyrazine cluster_reactants Reactants 2,3-Diamino-6-methoxypyridine 2,3-Diamino-6-methoxypyridine Condensation Cyclocondensation 2,3-Diamino-6-methoxypyridine->Condensation Glyoxal Glyoxal (40% aq. solution) Glyoxal->Condensation 6-Methoxypyrido[2,3-b]pyrazine 6-Methoxypyrido[2,3-b]pyrazine Condensation->6-Methoxypyrido[2,3-b]pyrazine

Diagram 2: Cyclocondensation to form 6-Methoxypyrido[2,3-b]pyrazine.

Experimental Protocol: Synthesis of 6-Methoxypyrido[2,3-b]pyrazine

  • Dissolve 2,3-diamino-6-methoxypyridine (1.0 eq) in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • To this solution, add an aqueous solution of glyoxal (40 wt. %, ~1.1 eq) dropwise at room temperature. A slight exotherm may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours or gently heat to reflux to drive the reaction to completion. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold solvent (e.g., ethanol or water).

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 6-Methoxypyrido[2,3-b]pyrazine.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The 6-Methoxypyrido[2,3-b]pyrazine scaffold is a valuable intermediate in the synthesis of kinase inhibitors. The methoxy group can be a key pharmacophoric feature or can be further functionalized. The pyrazine ring can be substituted to introduce various side chains that can interact with the target kinase.

Hypothetical Synthetic Application: Elaboration into a Kinase Inhibitor Scaffold

The following scheme illustrates a plausible route to a substituted pyrido[2,3-b]pyrazine, a common core in many kinase inhibitors. This involves a halogenation step followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling.

Kinase_Inhibitor_Synthesis 6-Methoxypyrido[2,3-b]pyrazine 6-Methoxypyrido[2,3-b]pyrazine Halogenation Halogenation (e.g., NBS, Br₂) 6-Methoxypyrido[2,3-b]pyrazine->Halogenation Halogenated_Intermediate Halogenated Intermediate Halogenation->Halogenated_Intermediate Cross_Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Halogenated_Intermediate->Cross_Coupling Kinase_Inhibitor_Scaffold Kinase Inhibitor Scaffold Cross_Coupling->Kinase_Inhibitor_Scaffold Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester or Amine Aryl_Boronic_Acid->Cross_Coupling

Diagram 3: General scheme for the elaboration of 6-Methoxypyrido[2,3-b]pyrazine into a kinase inhibitor scaffold.

Protocol for a Representative Suzuki Coupling Reaction:

  • To a reaction vessel, add the halogenated 6-Methoxypyrido[2,3-b]pyrazine intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to a temperature between 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired kinase inhibitor scaffold.

Conclusion

6-Methoxypyrido[2,3-b]pyrazine is a strategically important intermediate in the synthesis of a wide range of pharmaceutical agents, particularly kinase inhibitors. Its synthesis, while multi-step, is achievable through well-established chemical transformations. The protocols provided herein offer a robust foundation for researchers to access this valuable building block and explore its potential in the development of next-generation therapeutics. The inherent versatility of the pyrido[2,3-b]pyrazine core ensures its continued relevance in medicinal chemistry for the foreseeable future.

References

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.). National Institutes of Health. [Link]

  • 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. (n.d.). MySkinRecipes. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Publishing. [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine. (2004).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). National Institutes of Health. [Link]

  • Studies on Pyrazine Derivatives. XLIX. Synthesis and Antibacterial Activity of 6-Methoxypyrazine-2-carboxylic Acid Hydrazide Derivatives. (2008). ResearchGate. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). MDPI. [Link]

  • Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. (2024). ResearchGate. [Link]

  • Pyrido(2,3-b)pyrazine. (n.d.). PubChem. [Link]

  • United States Patent. (2006). Googleapis.com. [Link]

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. (2022). Semantic Scholar. [Link]

  • Pyrazine carboxamide compound. (2014).
  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed. [Link]

  • Pyrazine kinase inhibitors. (2016).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxypyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methoxypyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. As a key intermediate in the development of kinase inhibitors and other CNS-active agents, a robust and high-yield synthesis is critical.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol based on established chemical principles.

Core Synthesis Strategy: An Overview

The most direct and common route to the pyrido[2,3-b]pyrazine core involves the cyclocondensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[2] For our target molecule, 6-Methoxypyrido[2,3-b]pyrazine, this translates to the reaction between 5-methoxy-2,3-diaminopyridine and glyoxal .

While theoretically straightforward, this reaction is often plagued by issues that can drastically reduce the yield and purity of the final product. This guide will address these issues systematically.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is consistently low (<40%). What are the primary factors I should investigate?

A low yield is the most common complaint and can stem from multiple points in the workflow. The key is to isolate the contributing factor methodically.

  • Cause A: Purity of 5-methoxy-2,3-diaminopyridine (Starting Material)

    • The Chemistry: 2,3-diaminopyridines are notoriously susceptible to oxidation, presenting as a darkening in color from off-white/tan to dark brown or black. Oxidized impurities can interfere with the condensation reaction and generate polymeric side products, complicating both the reaction and purification. The synthesis of this precursor itself can be challenging, often involving amination of halo-pyridines or reduction of nitro-pyridines, which can leave residual catalysts or byproducts.[3][4][5]

    • Solution:

      • Assess Purity: Before starting, run a TLC and obtain an NMR spectrum of your 5-methoxy-2,3-diaminopyridine. It should be a single spot and show clean, expected peaks.

      • Purification: If impurities are detected or the material is significantly colored, purify it immediately before use. Recrystallization from an ethanol/water or toluene/hexane mixture is often effective. For more stubborn impurities, a short plug of silica gel chromatography may be necessary.

      • Storage: Store the purified diaminopyridine under an inert atmosphere (argon or nitrogen) and in a refrigerator or freezer to minimize oxidation.

  • Cause B: Inefficient Cyclocondensation

    • The Chemistry: The cyclocondensation reaction is pH-sensitive. The initial condensation requires the nucleophilic attack of the amino groups on the carbonyls of glyoxal. A slightly acidic medium can activate the carbonyl groups towards attack, but a strongly acidic environment will protonate the amino groups, rendering them non-nucleophilic and halting the reaction.

    • Solution:

      • pH Control: The reaction is often performed in a solvent like ethanol or acetic acid. If using a non-acidic solvent, the addition of a catalytic amount of a mild acid like acetic acid can be beneficial. The optimal pH is typically in the range of 4-6.

      • Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the limiting reagent (typically the diaminopyridine) is a key indicator. If the reaction stalls, a small addition of acid might restart it.

  • Cause C: Glyoxal Polymerization

    • The Chemistry: Glyoxal is typically supplied as a 40% aqueous solution, where it exists in equilibrium with its hydrate and various oligomers. This complex mixture can lead to poor stoichiometry and the formation of polymeric tars, which can trap the product.

    • Solution:

      • Use a Glyoxal Equivalent: A highly effective alternative is to use glyoxal sodium bisulfite adduct ((CHO)₂·(NaHSO₃)₂·H₂O). This is a stable, crystalline solid that is easy to weigh accurately. In the reaction medium (often aqueous ethanol), it slowly releases glyoxal, maintaining a low, steady concentration that favors the desired bimolecular reaction over polymerization.

      • Stoichiometry: Ensure no more than a slight excess (1.05-1.1 equivalents) of the glyoxal source is used. A large excess will promote side reactions.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing low yield issues.

G start Problem: Low Yield (<40%) check_sm Step 1: Verify Starting Material Purity (5-methoxy-2,3-diaminopyridine) start->check_sm sm_impure Impure/Oxidized? check_sm->sm_impure purify_sm Action: Purify SM (Recrystallization or Column Chromatography). Re-run reaction. sm_impure->purify_sm Yes sm_pure SM is Pure sm_impure->sm_pure No yield_improved Yield Improved purify_sm->yield_improved check_rxn Step 2: Evaluate Reaction Conditions sm_pure->check_rxn rxn_stalled Reaction Stalled / Incomplete? check_rxn->rxn_stalled optimize_rxn Action: Optimize Conditions - Check pH (target 4-6) - Use Glyoxal Bisulfite Adduct - Monitor by TLC rxn_stalled->optimize_rxn Yes rxn_complete Reaction goes to completion rxn_stalled->rxn_complete No optimize_rxn->yield_improved check_workup Step 3: Assess Work-up & Purification rxn_complete->check_workup workup_loss Product Lost During Isolation? check_workup->workup_loss optimize_workup Action: Refine Purification - Adjust extraction pH - Optimize chromatography solvent system - Consider recrystallization workup_loss->optimize_workup Yes workup_loss->yield_improved No optimize_workup->yield_improved

Caption: A decision tree for troubleshooting low yields.

Q2: I'm observing a dark, tarry substance in my reaction flask. What is it and how can I prevent it?

This is a very common issue related to the points above.

  • Cause: The formation of dark, often insoluble, tars is typically due to a combination of (a) oxidation of the electron-rich diaminopyridine starting material and/or product, and (b) polymerization of glyoxal.

  • Solution:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) is a crucial step to prevent oxidation. Degas your solvent before use by bubbling N₂ through it for 15-20 minutes.

    • Control Temperature: While heating is necessary to drive the reaction, excessive temperatures can accelerate decomposition and polymerization. A moderate temperature (e.g., 60-80 °C) is usually sufficient.

    • Use Glyoxal Bisulfite Adduct: As mentioned in Q1, this is the single most effective way to prevent glyoxal polymerization by ensuring its slow, controlled release into the reaction medium.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction?

Ethanol is a common and effective choice. It readily dissolves the diaminopyridine starting material and the glyoxal adduct, and the final product has limited solubility in it upon cooling, which can aid in crystallization. Glacial acetic acid can also be used as both solvent and catalyst, though work-up requires careful neutralization.[6]

Q: How should I best purify the final product?

If the reaction is clean, the product may precipitate upon cooling or addition of water. This solid can be collected by filtration and washed. For higher purity, two methods are recommended:

  • Recrystallization: Ethanol or an ethanol/water mixture is a good first choice.

  • Silica Gel Chromatography: If impurities are present, column chromatography is effective. A good starting eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc). The product is moderately polar and should elute cleanly.

Q: Can I use microwave irradiation to speed up the reaction?

Yes, microwave-assisted synthesis can be a very effective way to improve the yield and dramatically reduce reaction times for pyridopyrazine synthesis.[2] Typical conditions might involve heating the reactants in ethanol with a catalytic amount of acetic acid in a sealed microwave vessel for 10-20 minutes at 100-120 °C. This requires specific microwave synthesis equipment.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Reaction Scheme Diagram

Caption: Synthesis of 6-Methoxypyrido[2,3-b]pyrazine.

Reagents and Quantities
ReagentM.W.AmountMolesEquivalents
5-methoxy-2,3-diaminopyridine139.151.00 g7.18 mmol1.0
Glyoxal sodium bisulfite adduct284.142.14 g7.54 mmol1.05
Ethanol (200 proof)-25 mL--
Deionized Water-10 mL--
Glacial Acetic Acid60.05~0.1 mL~1.7 mmol0.24
Step-by-Step Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxy-2,3-diaminopyridine (1.00 g, 7.18 mmol).

  • Inert Atmosphere: Seal the flask/condenser with a septum and purge the system with nitrogen or argon for 10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add ethanol (25 mL) and deionized water (10 mL) via syringe. Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Add the glyoxal sodium bisulfite adduct (2.14 g, 7.54 mmol) followed by glacial acetic acid (~0.1 mL).

  • Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes). The starting diaminopyridine should be consumed, and a new, more UV-active spot corresponding to the product should appear.

  • Work-up:

    • Remove the flask from the oil bath and allow it to cool to room temperature, then cool further in an ice bath for 30 minutes. A precipitate may form.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (~20 mL) to neutralize the acetic acid.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid via silica gel column chromatography, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 6-Methoxypyrido[2,3-b]pyrazine as a solid. Expected yield: 75-85%.

References

  • Jadhav, S. D., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]

  • Chen, H., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Chemistry & Medicine.
  • Patil, S., et al. (2021). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Materials Chemistry Frontiers. Available at: [Link]

  • Krasavin, M., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]

  • Jadhav, S. D., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link]

  • Illyés, E., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • MySkinRecipes. (n.d.). 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. Available at: [Link]

  • OChem. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. Available at: [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial and anti-trypanosomal agents. Arkivoc.
  • Anwar, S., et al. (2020). Recent synthetic methodologies for pyridopyrazines: An update. Synthetic Communications. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between... Available at: [Link]

  • Synthesis Workshop. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube.
  • Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds...
  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • ResearchGate. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Available at: [Link]

  • Dömling, A. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.
  • Google Patents. (n.d.). CN103664762A - Method for preparing 2,3-diamino pyridine.

Sources

Technical Support Center: Mitigating hERG Inhibition for Pyrido[2,3-b]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

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This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with pyrido[2,3-b]pyrazine derivatives. This scaffold is of significant interest for various therapeutic targets; however, its progression is often hampered by an off-target affinity for the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[1][2][3]

This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the drug discovery and development process. The focus is on providing actionable strategies and the underlying scientific rationale to systematically reduce or eliminate hERG liability while preserving on-target potency.

Section 1: Understanding the Problem - FAQs

Q1: Why are pyrido[2,3-b]pyrazine compounds prone to hERG inhibition?

A1: The propensity of certain pyrido[2,3-b]pyrazine derivatives to inhibit the hERG channel often stems from the presence of a basic nitrogen atom and a relatively high degree of lipophilicity. These are common features of the hERG pharmacophore. The basic nitrogen can become protonated at physiological pH, leading to a positively charged species that can interact with key amino acid residues within the hERG channel's inner pore, specifically tyrosine (Y652) and phenylalanine (F656).[1][4] The lipophilic nature of the molecule facilitates its partitioning into the cell membrane, increasing its local concentration near the transmembrane-spanning channel.[2]

Q2: What is the mechanism of hERG channel inhibition?

A2: Drug-induced hERG inhibition typically occurs within the central cavity of the channel pore.[4] For a compound to bind, the channel must be in an open or inactivated state.[4][5] The binding site is lined with key aromatic residues, primarily Y652 and F656, which form cation-π and hydrophobic interactions with inhibitors.[1][4] Additionally, residues in the pore helix, such as T623 and S624, can contribute to the binding of some drugs.[1][6] The pyrido[2,3-b]pyrazine scaffold, when decorated with certain substituents, can adopt a conformation that fits snugly into this pocket, leading to a stable, inhibitory interaction.

hERG_Inhibition_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular hERG_Channel hERG Channel Inner Cavity (Binding Site) Y652 Y652 hERG_Channel:cavity->Y652 π-π stacking F656 F656 hERG_Channel:cavity->F656 Cation-π Pyrido_Pyrazine_Ext Pyrido[2,3-b]pyrazine (Lipophilic) Pyrido_Pyrazine_Ext->hERG_Channel:p Partitioning

Caption: Mechanism of hERG Channel Inhibition.

Section 2: Troubleshooting & Experimental Guides

Q3: My lead pyrido[2,3-b]pyrazine compound shows significant hERG inhibition in an initial screen. What are my immediate next steps?

A3: The first step is to confirm the initial result and establish a baseline for structure-activity relationship (SAR) studies.

Troubleshooting Workflow:

  • Confirm with a Gold-Standard Assay: If the initial screen was a lower-resolution assay (e.g., a binding or flux assay), the result must be confirmed using manual patch-clamp electrophysiology. This provides the most accurate measure of hERG inhibition (IC50 value).[3]

  • Determine On-Target Potency: Ensure you have a robust assay for your primary target to calculate a clear therapeutic window (hERG IC50 / On-target IC50). A window of >100-fold is often desired.

  • Initiate SAR Studies: Begin by exploring modifications to the pyrido[2,3-b]pyrazine core and its substituents. The primary goals are to reduce basicity and lipophilicity.[2]

Experimental Protocol: Manual Patch-Clamp Electrophysiology for hERG IC50 Determination

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).

  • Voltage Protocol:

    • Hold the cell at -80 mV.

    • Depolarize to +20 mV for 2 seconds to open and inactivate the channels.

    • Repolarize to -50 mV for 3 seconds to measure the peak tail current. This step is crucial as many hERG blockers are "trapped" in the channel and inhibition is most evident during this repolarization phase.[7]

  • Procedure:

    • Establish a stable whole-cell recording and record the baseline hERG tail current.

    • Perfuse the cell with increasing concentrations of the test compound (typically from 1 nM to 30 µM).

    • At each concentration, measure the steady-state block of the peak tail current.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Q4: How do I systematically modify my pyrido[2,3-b]pyrazine compound to reduce hERG inhibition?

A4: A multi-pronged approach focusing on key physicochemical properties is generally most effective.

Medicinal Chemistry Strategies:

StrategyRationaleExample Modifications to Pyrido[2,3-b]pyrazine
Reduce Basicity (pKa) A lower pKa reduces the population of the protonated, positively charged form of the molecule at physiological pH, thus weakening the cation-π interaction with the hERG channel pore.[8]Introduce electron-withdrawing groups near the basic nitrogen. Replace a basic piperidine with a less basic piperazine or morpholine.[2][8]
Reduce Lipophilicity (logP/logD) Lowering lipophilicity reduces the compound's concentration in the cell membrane where the hERG channel resides.[2] A general trend shows that for 2-substituted pyrido[2,3-b]pyrazine derivatives, a decrease in lipophilicity is associated with reduced hERG inhibition.[9]Add polar groups such as hydroxyls or amides. Replace a lipophilic aromatic ring with a more polar heterocycle.
Introduce an Acidic Group Creating a zwitterion can significantly reduce a compound's effective lipophilicity and may introduce unfavorable interactions within the hERG channel binding site.[8]Add a carboxylic acid or a tetrazole group.[8]
Disrupt π-π Stacking The hERG binding pocket relies on π-π stacking interactions with aromatic residues.[2]Remove or replace aromatic moieties with non-aromatic, cyclic, or acyclic groups.
Introduce Steric Hindrance Bulky substituents can create steric clashes with the hERG channel pore, preventing optimal binding.Add bulky groups near the key interaction points of the molecule.

A recent study on pyrido[2,3-b]pyrazine derivatives as HCMV inhibitors successfully reduced hERG inhibition by focusing on substitutions at the 2-position of the core structure.[10] This highlights the importance of exploring different substitution vectors on the scaffold.

SAR_Strategy Start Lead Compound (High hERG Inhibition) Reduce_Basicity Reduce Basicity (Lower pKa) Start->Reduce_Basicity Modify basic center Reduce_Lipo Reduce Lipophilicity (Lower logP) Start->Reduce_Lipo Add polar groups Add_Acid Introduce Acidic Group (Zwitterion) Start->Add_Acid Introduce COOH, etc. Disrupt_Pi Disrupt π-π Stacking Start->Disrupt_Pi Remove aromatic rings End Optimized Compound (Low hERG Inhibition) Reduce_Basicity->End Reduce_Lipo->End Add_Acid->End Disrupt_Pi->End

Caption: Structure-Activity Relationship (SAR) Decision Pathway.

Q5: Can I use in silico tools to predict hERG inhibition for my pyrido[2,3-b]pyrazine analogs before synthesis?

A5: Yes, in silico models are valuable tools for prioritizing synthetic efforts, though they should not replace experimental validation.[11]

In Silico Approaches:

  • Ligand-Based Models: These models, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models, are built from datasets of known hERG inhibitors and non-inhibitors.[11] They can identify key structural features associated with hERG binding.

  • Structure-Based Models: With the availability of cryo-EM structures of the hERG channel, docking studies can be performed to predict the binding mode and affinity of your compounds.[12] These models can help visualize potential interactions with key residues like Y652 and F656.

Workflow for In Silico Assessment:

  • Build a Library of Virtual Analogs: Design a set of virtual compounds based on the medicinal chemistry strategies outlined in Q4.

  • Run Predictions: Use a combination of validated ligand-based and structure-based models to predict the hERG liability of your virtual library.

  • Prioritize Synthesis: Synthesize the compounds predicted to have the lowest hERG inhibition while maintaining predicted on-target activity.

  • Experimental Validation: Test the synthesized compounds in vitro to confirm the in silico predictions and feed this new data back into the models to improve their accuracy for your chemical series.

The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative encourages the use of in silico models of the human ventricular myocyte, integrating data from multiple ion channels to improve the prediction of proarrhythmic risk.[7]

Section 3: Summary and Outlook

Mitigating hERG inhibition in the pyrido[2,3-b]pyrazine class is a tractable challenge that requires a systematic, data-driven approach. By understanding the underlying mechanism of inhibition and employing a combination of rational medicinal chemistry design, robust in vitro testing, and predictive in silico modeling, researchers can successfully navigate this common drug development hurdle. The key to success lies in iteratively applying the principles of reducing basicity and lipophilicity while diligently monitoring on-target potency to ultimately identify safe and effective drug candidates.

References

  • Butini, S., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling. Available at: [Link]

  • Delre, P., et al. (2022). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers in Pharmacology. Available at: [Link]

  • DeMarco, K.R., et al. (2023). Structural modeling of hERG channel–drug interactions using Rosetta. Frontiers in Pharmacology. Available at: [Link]

  • Farooq, U., et al. (2022). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]

  • Hu, D., Koester, D., & Hesse, M. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. Drug Hunter. Available at: [Link]

  • Huy, N.D., et al. (2024). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. Available at: [Link]

  • Mitcheson, J.S., et al. (2010). Revealing the structural basis of action of hERG potassium channel activators and blockers. The Journal of Physiology. Available at: [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Available at: [Link]

  • Vorobyov, I., & Clancy, C.E. (2021). Structural modeling of the hERG potassium channel and associated drug interactions. Frontiers in Pharmacology. Available at: [Link]

  • Ekins, S., et al. (2002). A novel hypothesis for the binding mode of HERG channel blockers. Journal of Medicinal Chemistry. Available at: [Link]

  • Stansfeld, P.J., et al. (2015). Towards a structural view of drug binding to hERG K+ channels. Trends in Pharmacological Sciences. Available at: [Link]

  • Wang, S., et al. (2016). In silico prediction of hERG potassium channel blockage by chemical category approaches. Journal of Chemical Information and Modeling. Available at: [Link]

  • McDonald, T.V., et al. (2007). PKA phosphorylation of HERG protein regulates the rate of channel synthesis. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Huy, N.D., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. Available at: [Link]

  • Yang, Z., et al. (2022). Lead compound optimization strategy (5) - Reducing the hERG cardiac toxicity in drug development. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2017). Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG (Human Ether-à-go-go-Related Gene) Channel–Drug Binding Kinetics and Multichannel Pharmacology. Circulation: Arrhythmia and Electrophysiology. Available at: [Link]

  • Chen, H., et al. (2022). Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. ChemRxiv. Available at: [Link]

  • Pre-Clinical Pharmacology. (2023). hERG Assay (Methods for testing hERG antagonistic activity). YouTube. Available at: [Link]

  • Illyés, E., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Available at: [Link]

Sources

Technical Support Center: Optimizing Multicomponent Pyrido[2,3-b]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrido[2,3-b]pyrazines. This complex heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, making the optimization of its synthesis a critical endeavor.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common challenges in multicomponent reaction (MCR) strategies for its synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the setup of a multicomponent pyrido[2,3-b]pyrazine synthesis.

Q1: What are the essential starting materials for a typical multicomponent synthesis of pyrido[2,3-b]pyrazines?

A typical and efficient approach involves the condensation of three core components: an aminopyrazine (e.g., 2-aminopyrazine), an aromatic aldehyde, and a compound with an active methylene group, such as 1,3-indanedione.[4] Another well-established route is the condensation of pyridinediamines with α-dicarbonyl compounds.[2][3] The purity of these starting materials is paramount; impurities can inhibit the catalyst or lead to significant side product formation.

Q2: How do I choose the right catalyst and determine the optimal loading?

For the three-component reaction involving an aldehyde, 2-aminopyrazine, and a 1,3-dicarbonyl, an acid catalyst is typically required to facilitate the condensation steps. p-Toluenesulfonic acid (p-TSA) at a loading of 10-20 mol% has proven effective.[4] The catalyst's role is to protonate carbonyl groups, increasing their electrophilicity and promoting the key C-N bond formations. If yields are low, catalyst activity may be the issue. While p-TSA is a good starting point, screening other catalysts like nano-ZnO or even employing acidic solvents like acetic acid, which can act as both solvent and catalyst, may be beneficial.[2][5]

Q3: What is the impact of solvent choice on the reaction outcome?

Solvent polarity plays a crucial role in both reactant solubility and reaction rate. Ethanol is a widely used and effective solvent, often providing a good balance of solubility for the various components and facilitating the reaction under reflux conditions.[4] However, a systematic screening of solvents with varying polarities (e.g., H₂O, acetonitrile, DCM, THF, DMF) is a critical optimization step.[4] In some cases, acidic solvents like acetic acid or trifluoroacetic acid can significantly enhance regioselectivity, especially when using unsymmetrical dicarbonyl compounds.[2]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.[4] A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 70:30 v/v), can typically resolve the starting materials from the product spot.[4] The disappearance of the limiting starting material (usually the aldehyde or aminopyrazine) is a primary indicator of reaction completion. For more quantitative analysis, HPLC or LC-MS can be employed.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section provides in-depth solutions to specific experimental problems you may encounter.

Problem 1: The reaction yield is disappointingly low, or no product is forming.

This is the most common challenge and can stem from several factors. Let's diagnose the potential causes systematically.

  • Potential Cause A: Ineffective Catalysis

    • Scientific Rationale: The catalyst's function is to activate the carbonyl groups for nucleophilic attack. If the catalyst is old, hydrated, or simply not potent enough for your specific substrates, the reaction will stall.

    • Solution:

      • Verify Catalyst Quality: Use freshly opened or properly stored p-TSA.

      • Increase Catalyst Loading: Incrementally increase the p-TSA loading to 25-30 mol%.

      • Screen Alternatives: Test other acid catalysts. For instance, Lewis acids may offer different activation pathways. As mentioned, using acetic acid as the solvent can also be an effective strategy.[2]

  • Potential Cause B: Suboptimal Reaction Temperature

    • Scientific Rationale: Condensation reactions are often equilibrium-driven. While higher temperatures (reflux) favor faster kinetics, they can also promote side reactions or decomposition. For some systems, lower temperatures may be necessary to control selectivity.[2]

    • Solution:

      • Ensure Adequate Heat: Verify your reflux setup is reaching the boiling point of the solvent.

      • Systematic Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., 50 °C, 65 °C, and reflux) to identify the optimal point.

  • Potential Cause C: Incorrect Solvent Choice

    • Scientific Rationale: Poor solubility of one or more reactants can prevent them from entering the reaction cycle, leading to a stalled or slow reaction.

    • Solution:

      • Check Solubility: At room temperature, ensure your starting materials are at least partially soluble in the chosen solvent.

      • Perform a Solvent Screen: As detailed in the table below, different solvents can have a dramatic impact on yield. Ethanol is a good starting point, but screening others is highly recommended.[4]

Optimization of Reaction Conditions: A Tabulated Guide

The following table, adapted from literature findings, illustrates the impact of solvent and catalyst choice on a model three-component synthesis.[4]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1NoneH₂O12No Reaction
2NoneEthanol12< 10
3p-TSA (20)H₂O1045
4p-TSA (20)DCM1065
5p-TSA (20)THF1070
6p-TSA (20)CH₃CN978
7p-TSA (20)DMF982
8p-TSA (20)Ethanol989

This data highlights that for this specific system, ethanol with 20 mol% p-TSA provided the highest yield.[4]

Problem 2: My TLC/NMR shows a mixture of products, suggesting poor selectivity.
  • Potential Cause: Formation of Regioisomers

    • Scientific Rationale: When using an unsymmetrical dicarbonyl compound, the aminopyridine can condense at two different sites, leading to the formation of two distinct regioisomers which may have significantly different biological activities.[2]

    • Solution:

      • Lower the Temperature: Running the reaction at a lower temperature can often favor the thermodynamically more stable isomer.[2]

      • Utilize Acidic Solvents: Switching to a solvent like glacial acetic acid or trifluoroacetic acid can dramatically improve regioselectivity by controlling the protonation state of the intermediates.[2]

Problem 3: I am struggling with the final product purification.
  • Potential Cause A: Persistent Impurities

    • Scientific Rationale: The crude product often contains unreacted starting materials or soluble side products. The polarity of pyrido[2,3-b]pyrazines can make them challenging to separate from polar impurities.

    • Solution:

      • Precipitation and Washing: The desired product often precipitates from the reaction mixture upon cooling. This is the first and most effective purification step. The solid should be filtered and washed thoroughly with water and then with cold ethanol to remove soluble impurities.[4]

      • Recrystallization: For further purification, recrystallize the solid product from a suitable solvent like ethyl acetate.[4]

  • Potential Cause B: Co-eluting Side Products in Chromatography

    • Scientific Rationale: Structural similarities between the desired product and certain side products can make them difficult to separate using column chromatography.

    • Solution:

      • Solvent System Optimization: If using silica gel chromatography, experiment with different solvent systems. A gradient elution starting from a non-polar system (like hexane/ethyl acetate) is often effective. For pyrazine-type compounds, a 90:10 hexane/ethyl acetate mixture has been shown to be a good starting point.[6]

      • Alternative Techniques: Consider liquid-liquid extraction (LLE) as a cleanup step before chromatography. Extracting an aqueous solution of the reaction mixture with a solvent like hexane or methyl-t-butyl ether (MTBE) can selectively pull the desired product into the organic layer, leaving more polar impurities behind.[6]

Visualizing the Process

To better assist, we've created diagrams outlining the experimental workflow and a decision-making process for troubleshooting low yields.

Experimental Workflow Diagram

G A 1. Reactant Preparation (Aldehyde, Aminopyrazine, 1,3-Dicarbonyl) B 2. Solvent & Catalyst Addition (e.g., Ethanol, p-TSA) A->B C 3. Reaction Under Reflux (Monitor by TLC) B->C D 4. Cooling & Precipitation C->D E 5. Filtration & Washing (Water, Cold Ethanol) D->E F 6. Purification (Recrystallization or Column Chromatography) E->F G 7. Characterization (NMR, MS, FT-IR) F->G H Pure Pyrido[2,3-b]pyrazine G->H

Caption: General workflow for multicomponent pyrido[2,3-b]pyrazine synthesis.

Troubleshooting Flowchart: Low Yield

G Start Low Yield or No Reaction Check_Reagents Are starting materials pure and dry? Start->Check_Reagents Check_Reagents->Start No (Purify!) Check_Catalyst Is catalyst active? Try fresh catalyst or increase loading. Check_Reagents->Check_Catalyst Yes Screen_Solvents Optimize solvent. Is solubility an issue? Check_Catalyst->Screen_Solvents Solvent_Table Consult solvent screen data. Try Ethanol or DMF. Screen_Solvents->Solvent_Table Yes Check_Temp Is temperature optimal? Verify reflux. Screen_Solvents->Check_Temp No Solvent_Table->Check_Temp Temp_Action Screen different temperatures. Check_Temp->Temp_Action No Success Yield Improved Check_Temp->Success Yes Temp_Action->Success

Caption: A decision tree for troubleshooting low reaction yields.

Reference Experimental Protocol

This protocol is a generalized starting point based on a successful reported synthesis.[4]

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aromatic aldehyde (1.0 mmol), 1,3-indanedione (1.0 mmol), and 2-aminopyrazine (1.0 mmol).

  • Reagent Addition: Add ethanol (15 mL) as the solvent, followed by p-toluenesulfonic acid (p-TSA) (0.20 mmol, 20 mol%).

  • Reaction: Heat the mixture to reflux and maintain for approximately 8-9 hours.

  • Monitoring: Monitor the reaction's progress by TLC using a 70:30 mixture of petroleum ether and ethyl acetate.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the flask to cool to room temperature. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with distilled water and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from ethyl acetate.

  • Characterization: Confirm the structure of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and FT-IR).

We trust this guide will serve as a valuable resource in your research endeavors. For further inquiries, please do not hesitate to reach out.

References

  • Asghar, A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. Available at: [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2023). ResearchGate. Available at: [Link]

  • Al-Majidi, S. M. H., & ALAbady, M. S. J. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science. Available at: [Link]

  • Asghar, A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link]

  • Csonka, R., et al. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Ingenta Connect. Available at: [Link]

  • Zolfigol, M. A., et al. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Available at: [Link]

  • Suh, J., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health. Available at: [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd. Available at: [Link]

  • Ay, E., & Langer, P. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pyrido(2,3-b)pyrazine. (n.d.). PubChem. Available at: [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]

Sources

Troubleshooting ambiguous NMR spectra for 6-Methoxypyrido[2,3-b]pyrazine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of 6-Methoxypyrido[2,3-b]pyrazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing NMR spectroscopy for the characterization of this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist you in interpreting complex or ambiguous spectra, ensuring the accuracy and integrity of your results.

Introduction: The Unique NMR Signature of 6-Methoxypyrido[2,3-b]pyrazine

6-Methoxypyrido[2,3-b]pyrazine presents a unique set of considerations for NMR analysis. As a nitrogen-containing heterocyclic molecule, effects such as quadrupolar broadening and pH sensitivity can influence spectral quality. Furthermore, the substitution pattern of the aromatic rings can lead to complex splitting patterns and overlapping signals that require careful analysis and, often, the application of two-dimensional NMR techniques for unambiguous assignment. This guide will provide you with the foundational knowledge and practical steps to navigate these challenges.

Part 1: Troubleshooting Guide for Ambiguous Spectra

This section addresses specific problems you may encounter during the NMR analysis of 6-Methoxypyrido[2,3-b]pyrazine. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My aromatic region shows broad, poorly resolved peaks. What could be the cause and how can I fix it?

A1: Broadening of aromatic signals in N-heterocycles is a common issue that can stem from several factors.

  • Chemical Exchange: Protons on or near the nitrogen atoms can undergo chemical exchange, especially if there are traces of acidic or basic impurities. This can lead to a broadening of the signals.

    • Solution: Ensure your sample is free from acidic or basic residues. You can try passing your sample through a small plug of neutral alumina or silica gel immediately before preparing your NMR sample.

  • Quadrupolar Broadening: The nitrogen atoms in the pyrido[2,3-b]pyrazine core have a nuclear spin of I=1, which means they possess a quadrupole moment. This can lead to faster relaxation of adjacent protons, causing their signals to broaden.[1]

    • Solution: While this is an intrinsic property of the molecule, acquiring the spectrum at a higher temperature can sometimes sharpen the signals by increasing the rate of molecular tumbling.

  • Sample Concentration and Viscosity: A highly concentrated sample can lead to increased viscosity, which in turn can cause peak broadening.

    • Solution: Try acquiring the spectrum at a lower concentration.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected from a preceding reaction step (e.g., a palladium-catalyzed cross-coupling), treatment of the compound with a metal scavenger may be necessary.

Q2: I'm seeing more peaks in my spectrum than I expect for 6-Methoxypyrido[2,3-b]pyrazine. How can I identify the source of these extra signals?

A2: The presence of unexpected peaks is usually due to impurities from the synthesis or degradation of the product. Here’s a systematic approach to identifying them:

  • Identify Common Solvents: First, rule out common laboratory solvents that may be present in your sample. Refer to the table below for the characteristic ¹H NMR signals of common solvents.

    Solvent¹H Chemical Shift (ppm) in CDCl₃
    Acetone2.17
    Dichloromethane5.32
    Diethyl ether1.21 (t), 3.48 (q)
    Ethyl acetate1.26 (t), 2.05 (s), 4.12 (q)
    Hexane0.88, 1.26
    Toluene2.36, 7.17-7.29
    Water~1.56
  • Consider Starting Materials and Reagents: The synthesis of 6-Methoxypyrido[2,3-b]pyrazine typically involves the condensation of 2,3-diamino-5-methoxypyridine with glyoxal. Incomplete reaction or purification can leave residual starting materials.

    • 2,3-diamino-5-methoxypyridine: Look for characteristic aromatic signals and a methoxy signal that are different from your product. A search of chemical databases can provide the expected NMR shifts for this compound.[2]

    • Glyoxal: This is a volatile compound and is often used as an aqueous solution, so it is less likely to be a major impurity in the final product. However, polymeric byproducts of glyoxal could be present.

  • Look for Isomeric Byproducts: Depending on the synthetic route, there is a possibility of forming isomers. For example, if the starting pyridine was a mixture of isomers, you might have a methoxy group at a different position.

    • Solution: 2D NMR techniques such as HMBC and NOESY are invaluable here. An HMBC experiment will show long-range correlations between protons and carbons, helping to piece together the carbon skeleton. A NOESY experiment will show through-space correlations, for instance, between the methoxy protons and the proton on the adjacent aromatic carbon, confirming the substitution pattern.

  • Check for Degradation: Pyrido[2,3-b]pyrazines can be susceptible to hydrolysis or oxidation under certain conditions.

    • Solution: Re-purify the sample and re-acquire the spectrum. Ensure the sample is stored in a cool, dark, and dry place.

Q3: The signals in the aromatic region of my ¹H NMR are overlapping and difficult to assign. What can I do?

A3: Overlapping aromatic signals are a frequent challenge. Here are several strategies to resolve and assign these protons:

  • Change the Solvent: The chemical shifts of aromatic protons can be sensitive to the NMR solvent due to anisotropic effects. Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, DMSO-d₆, or acetone-d₆) can often induce differential shifts in the overlapping signals, leading to better resolution.[3]

  • Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) will increase the dispersion of the signals, often resolving the overlap.

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This is the first experiment to run. It will show which protons are coupled to each other (typically through three bonds). This will help you identify which aromatic protons are adjacent on the rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This is essential for assigning the corresponding ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is extremely powerful for confirming the overall structure and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of whether they are coupled through bonds. For 6-Methoxypyrido[2,3-b]pyrazine, you would expect to see a NOE correlation between the methoxy protons and the proton at position 7.

The following diagram illustrates a general workflow for troubleshooting ambiguous NMR spectra:

Caption: A workflow diagram for troubleshooting ambiguous NMR spectra.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C chemical shifts for 6-Methoxypyrido[2,3-b]pyrazine?

Predicted ¹H and ¹³C NMR Data for 6-Methoxypyrido[2,3-b]pyrazine (in CDCl₃)

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Expected ¹H Multiplicity & Coupling
2CH~8.6 - 8.8~145 - 148d, J ≈ 2.0 Hz
3CH~8.4 - 8.6~142 - 145d, J ≈ 2.0 Hz
5C-~158 - 162-
6C-OCH₃-~160 - 164-
7CH~7.0 - 7.2~108 - 112d, J ≈ 8.5 Hz
8CH~8.8 - 9.0~135 - 138d, J ≈ 8.5 Hz
4aC-~138 - 141-
8aC-~150 - 153-
OCH₃CH₃~4.0 - 4.2~55 - 57s

Disclaimer: These are predicted values and may differ from experimental results. 2D NMR experiments are recommended for definitive assignment.

Q2: What is the best solvent to use for the NMR analysis of 6-Methoxypyrido[2,3-b]pyrazine?

A2: Chloroform-d (CDCl₃) is a good starting point as it is a relatively non-polar solvent that dissolves a wide range of organic compounds. However, if you experience overlapping signals, changing to a more aromatic solvent like benzene-d₆ or a more polar solvent like DMSO-d₆ can be very effective at resolving these issues.

Q3: How can I confirm the position of the methoxy group?

A3: The position of the methoxy group at C6 can be definitively confirmed using a 1D or 2D NOE experiment (NOESY). You should observe a through-space correlation between the protons of the methoxy group and the proton at position 7. Additionally, in an HMBC spectrum, you should see a 3-bond correlation from the methoxy protons to the carbon at position 6.

The following diagram illustrates the key HMBC and NOESY correlations for confirming the methoxy group position:

Caption: Key 2D NMR correlations to confirm the position of the methoxy group.

Q4: My NMR tube contains a small amount of water. Will this affect my spectrum?

A4: A small water peak (usually around 1.56 ppm in CDCl₃) is common and generally not a problem unless it overlaps with a signal of interest. However, if your compound has exchangeable protons (e.g., NH or OH groups, which are not present in 6-Methoxypyrido[2,3-b]pyrazine but may be in impurities), the water can facilitate their exchange and cause broadening. It is always good practice to use a dry NMR solvent and a properly dried sample.

Part 3: Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 6-Methoxypyrido[2,3-b]pyrazine and dissolve it in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity. A good shim will result in a sharp, symmetrical solvent peak.

    • Set the appropriate receiver gain.

  • Acquisition:

    • Acquire the spectrum using a standard pulse sequence. A 30-degree pulse angle with a 1-second relaxation delay is a good starting point.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

    • Integrate the peaks.

Protocol 2: 2D NOESY for Methoxy Group Confirmation
  • Sample Preparation: Prepare a slightly more concentrated sample (15-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise for the cross-peaks.

  • Spectrometer Setup: Follow the same locking and shimming procedure as for the ¹H NMR.

  • Acquisition:

    • Use a standard NOESY pulse sequence.

    • Set the mixing time to an appropriate value, typically between 500 ms and 1 s. The optimal mixing time depends on the size of the molecule and the rate of molecular tumbling.

    • Acquire a sufficient number of scans (e.g., 8-16) for each increment in the indirect dimension.

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Look for the cross-peak between the methoxy singlet and the doublet corresponding to the H7 proton.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). ¹H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611–624. [Link]

Sources

Technical Support Center: High-Purity Purification of 6-Methoxypyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Methoxypyrido[2,3-b]pyrazine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this heterocyclic compound. Our goal is to equip you with the knowledge to achieve high purity, which is critical for subsequent applications.

Introduction to Purification Challenges

6-Methoxypyrido[2,3-b]pyrazine is a key intermediate in the synthesis of various biologically active molecules.[1] Achieving high purity of this compound is often complicated by the presence of structurally similar impurities, unreacted starting materials, and byproducts. The choice of purification method is paramount and depends on the scale of your synthesis and the nature of the impurities. This guide will focus on the three primary methods for purifying 6-Methoxypyrido[2,3-b]pyrazine: Recrystallization, Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 6-Methoxypyrido[2,3-b]pyrazine?

A1: Common impurities often include unreacted starting materials such as 2-aminopyrazine and a methoxy-substituted aromatic aldehyde.[2] Additionally, side-products from competing reactions or over-reaction can be present. Depending on the synthetic route, you might also encounter regioisomers if the precursors are unsymmetrical.

Q2: How do I choose the best purification method for my needs?

A2: The choice depends on the level of purity required and the quantity of material you have.

  • Recrystallization is an excellent choice for a first-pass purification of solid crude material, especially for removing major impurities, and is scalable.

  • Column Chromatography is ideal for separating compounds with different polarities and is effective for removing a wider range of impurities to achieve moderate to high purity.

  • Preparative HPLC is the method of choice when very high purity (>99%) is essential, for example, for compounds intended for biological screening or as analytical standards.[3]

Q3: My purified 6-Methoxypyrido[2,3-b]pyrazine appears colored. Is this normal?

A3: Pyrido[2,3-b]pyrazine derivatives can be colored, often appearing as yellow solids.[2] However, a significant or unexpected coloration might indicate the presence of impurities. It is crucial to characterize the purified compound using analytical techniques like NMR, LC-MS, and melting point determination to confirm its identity and purity.

Q4: Can I use a single purification method to achieve >99.5% purity?

A4: While preparative HPLC can often achieve this level of purity in a single run, it is often more efficient to use a combination of methods. For instance, an initial purification by recrystallization or flash column chromatography to remove the bulk of impurities, followed by a final polishing step with preparative HPLC, can be a very effective strategy.

Purification Workflow Overview

Sources

Addressing stability issues of 6-Methoxypyrido[2,3-b]pyrazine in different solvents.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methoxypyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in various solvents. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Introduction: Understanding the Stability of 6-Methoxypyrido[2,3-b]pyrazine

6-Methoxypyrido[2,3-b]pyrazine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. Instability can arise from several factors, including the solvent system, pH, temperature, and exposure to light. This guide will walk you through troubleshooting common stability problems and provide you with robust protocols to assess the stability of your compound.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may be encountering.

Question 1: I'm observing a decrease in the concentration of 6-Methoxypyrido[2,3-b]pyrazine in my aqueous solution over time. What could be the cause?

Answer: A decrease in concentration in aqueous solutions is often indicative of hydrolysis. The stability of 6-Methoxypyrido[2,3-b]pyrazine can be significantly influenced by the pH of the solution. Both acidic and basic conditions can potentially lead to the degradation of the molecule.

  • Acid-Catalyzed Hydrolysis: In acidic environments, the methoxy group (-OCH₃) on the pyridopyrazine ring may be susceptible to hydrolysis, leading to the formation of a hydroxylated derivative. The nitrogen atoms in the heterocyclic core can also be protonated, which may alter the electronic properties of the molecule and influence its stability.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, nucleophilic attack by hydroxide ions can also lead to the cleavage of the methoxy group. The pyridopyrazine ring system itself may also be susceptible to degradation under strong basic conditions.

Recommendation: To determine the optimal pH for stability, we recommend conducting a pH-rate profile study. This involves preparing buffered solutions of 6-Methoxypyrido[2,3-b]pyrazine across a range of pH values (e.g., pH 2, 4, 7, 9, and 12) and monitoring the concentration of the parent compound over time using a stability-indicating analytical method, such as HPLC-UV.

Question 2: My compound appears to be degrading in organic solvents. Which solvents are most suitable for storage and experimental use?

Answer: While generally more stable in aprotic organic solvents compared to aqueous solutions, degradation can still occur. The choice of solvent is critical.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., methanol, ethanol) can participate in hydrogen bonding and may facilitate degradation pathways, particularly if trace amounts of acid or base are present. Aprotic solvents (e.g., acetonitrile, DMSO, THF, dichloromethane) are generally preferred for stock solutions and short-term storage.

  • Solvent Purity: Impurities in solvents, such as peroxides in aged ethers (like THF) or acidic impurities, can initiate degradation. Always use high-purity, fresh solvents.

Recommendation: For long-term storage, it is advisable to store 6-Methoxypyrido[2,3-b]pyrazine as a solid at low temperatures (e.g., -20°C) and protected from light. For experimental work, prepare fresh solutions in a high-purity aprotic solvent like acetonitrile or DMSO. If you suspect solvent-induced degradation, you can perform a comparative stability study in different organic solvents.

Question 3: I've noticed a change in the color of my solution and the appearance of new peaks in my chromatogram. What are the likely degradation products?

Answer: The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of 6-Methoxypyrido[2,3-b]pyrazine, several degradation pathways are plausible:

  • Hydrolysis of the Methoxy Group: As mentioned, the most probable degradation pathway in aqueous solutions is the hydrolysis of the methoxy group to a hydroxyl group, forming 6-Hydroxypyrido[2,3-b]pyrazine.

  • Oxidation: The pyridopyrazine ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species. This is more likely to occur in the presence of oxidizing agents or upon exposure to air and light over extended periods.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to a variety of degradation products. It is crucial to protect solutions of the compound from light.

Recommendation: To identify the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool. By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks, you can deduce the molecular weights of the degradation products and propose their structures.

Experimental Protocols

To systematically investigate the stability of 6-Methoxypyrido[2,3-b]pyrazine, we provide the following detailed protocols.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1]

Objective: To investigate the degradation of 6-Methoxypyrido[2,3-b]pyrazine under various stress conditions.

Materials:

  • 6-Methoxypyrido[2,3-b]pyrazine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC-UV system

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 6-Methoxypyrido[2,3-b]pyrazine in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound at 60°C for 24 hours. Dissolve in acetonitrile to the stock solution concentration before analysis.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to light in a photostability chamber.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute with the mobile phase to a suitable concentration and analyze by HPLC-UV.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC-UV method capable of separating 6-Methoxypyrido[2,3-b]pyrazine from its potential degradation products.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at an appropriate wavelength (determine by UV scan)

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

Data Presentation

The following table summarizes the expected stability of 6-Methoxypyrido[2,3-b]pyrazine under different conditions based on the chemical properties of similar heterocyclic compounds.

ConditionSolvent/MediumExpected StabilityPotential Degradation Products
Acidic 0.1 M HCl, 60°CLow6-Hydroxypyrido[2,3-b]pyrazine, other ring-opened products
Alkaline 0.1 M NaOH, 60°CLow6-Hydroxypyrido[2,3-b]pyrazine, other degradation products
Oxidative 3% H₂O₂, RTModerate to LowN-oxides, other oxidized species
Thermal (Solid) 60°CHighMinimal degradation expected
Photolytic UV/Vis lightModerate to LowVarious photoproducts
Aprotic Organic Acetonitrile, DMSO (RT)HighMinimal degradation if pure solvents are used
Protic Organic Methanol, Ethanol (RT)ModeratePotential for solvolysis products

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxid Oxidation (3% H2O2, RT) stock->oxid Expose to Stress photo Photodegradation (UV/Vis Light) stock->photo Expose to Stress thermal Thermal Stress (Solid, 60°C) stock->thermal Expose to Stress sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling hplc HPLC-UV Analysis sampling->hplc Quantify Degradation lcms LC-MS for Identification hplc->lcms Characterize Products data Data Interpretation lcms->data

Caption: Workflow for forced degradation studies.

Potential Degradation Pathway of 6-Methoxypyrido[2,3-b]pyrazine

G parent 6-Methoxypyrido[2,3-b]pyrazine hydrolysis_product 6-Hydroxypyrido[2,3-b]pyrazine parent->hydrolysis_product  Acid/Base  Hydrolysis n_oxide_product N-oxide derivatives parent->n_oxide_product  Oxidation   other_products Other Degradation Products parent->other_products  Photolysis/  Strong Stress

Caption: Plausible degradation pathways.

References

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Klick, S., et al. (2005). Toward a general strategy for degradation studies of drug substances for the development of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 887-898.
  • Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 72-80.
  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • International Conference on Harmonisation. (2006). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

Sources

Minimizing off-target effects of pyrido[2,3-b]pyrazine-based inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Off-Target Effects

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[2,3-b]pyrazine-based inhibitors. This guide is designed to provide you with expert insights and practical, step-by-step troubleshooting advice to help you anticipate, identify, and mitigate off-target effects in your experiments. As Senior Application Scientists, we understand that achieving high selectivity is paramount for the successful development of kinase inhibitors. This resource combines mechanistic explanations with field-proven protocols to ensure the integrity and validity of your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions about the off-target potential of the pyrido[2,3-b]pyrazine scaffold.

Q1: What is the pyrido[2,3-b]pyrazine scaffold and why is it used for kinase inhibitors?

A1: The pyrido[2,3-b]pyrazine core is a heterocyclic chemical structure that has proven to be an effective scaffold for developing kinase inhibitors. Its structure is adept at fitting into the ATP-binding pocket of protein kinases.[1][2] Most inhibitors with this core act as ATP-competitive agents, forming critical hydrogen bonds and hydrophobic interactions with key amino acid residues within the kinase's active site.[1] This scaffold is a privileged structure in medicinal chemistry because it can be readily synthesized and modified, allowing for the systematic optimization of potency and selectivity against various kinase targets.[3]

Q2: Why do pyrido[2,3-b]pyrazine-based inhibitors often have off-target effects?

A2: The primary reason for off-target effects is the high degree of structural conservation within the ATP-binding site across the human kinome, which consists of over 500 different kinases.[4] Since pyrido[2,3-b]pyrazine inhibitors mimic the adenine part of ATP, they can inadvertently bind to multiple kinases that share similar binding pocket features.[4] This promiscuity can lead to unexpected biological responses, toxicity, or confounding experimental results.[4] Strategies to enhance selectivity often involve modifying the scaffold to exploit subtle differences in less conserved regions of the ATP pocket, such as near the "gatekeeper" residue.[5]

Q3: What are the common off-target kinase families for this class of inhibitors?

A3: While the exact off-target profile is specific to each individual compound, inhibitors based on pyrazine and related scaffolds frequently show cross-reactivity with kinases from multiple families. For example, inhibitors designed for a specific tyrosine kinase might also interact with serine/threonine kinases or other tyrosine kinase families due to similarities in their ATP-binding sites. Without a comprehensive screening panel, it is difficult to predict all potential off-targets. Therefore, broad, unbiased screening is essential.

Q4: How can I determine if my inhibitor's cellular phenotype is due to an off-target effect?

A4: Differentiating on-target from off-target effects is a critical validation step. A multi-pronged approach is necessary:

  • Use a structurally distinct inhibitor: If a second, chemically different inhibitor for the same primary target reproduces the phenotype, it strengthens the evidence for on-target activity.

  • Perform a rescue experiment: If the phenotype can be reversed by expressing a drug-resistant mutant of the target kinase, this provides strong evidence for on-target engagement.

  • Profile against a broad kinase panel: An in vitro kinase panel screen (see Section 2) will reveal the inhibitor's selectivity profile and identify potential off-targets.[6]

  • Validate in-cell target engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to its intended target within the complex cellular environment.[7][8]

Section 2: Troubleshooting Guide - From Unexpected Results to Actionable Solutions

This section provides structured troubleshooting workflows for common experimental issues.

Issue: My pyrido[2,3-b]pyrazine inhibitor shows an unexpected or toxic phenotype in my cell-based assay.

This common issue raises immediate questions about inhibitor selectivity. The following workflow will help you systematically identify the root cause and validate your inhibitor's mechanism of action.

Workflow for Investigating Unexpected Phenotypes

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Mechanistic Deconvolution start Unexpected Cellular Phenotype Observed kinome Step 1: In Vitro Kinome Profiling start->kinome Is the phenotype real? Confirm with dose-response & controls. analyze_kinome Analyze Data: Identify All Potent Hits (On- and Off-Targets) kinome->analyze_kinome cetsa Step 2: Cellular Target Engagement Assay (CETSA) analyze_kinome->cetsa Are there potent off-targets? Prioritize for cellular validation. analyze_cetsa Analyze Data: Confirm On-Target Binding? Identify Cellular Off-Targets? cetsa->analyze_cetsa orthogonal Step 3: Orthogonal Approaches analyze_cetsa->orthogonal Correlate cellular binding with biochemical data. conclusion Conclusion: On-Target vs. Off-Target Phenotype orthogonal->conclusion

Caption: Workflow for troubleshooting unexpected inhibitor phenotypes.

Step 1 (Protocol): In Vitro Kinome Profiling

Causality: Before you can interpret cellular data, you must understand your compound's biochemical selectivity. A broad kinase panel screen is the most efficient way to identify both the intended target and any unintended off-targets.[6] This provides a comprehensive map of your inhibitor's potential interactions across the kinome.

Methodology (Example: Single-Dose Profiling):

  • Select a Service: Choose a reputable contract research organization (CRO) that offers large-scale kinase profiling (e.g., panels of >300 kinases).

  • Compound Preparation: Prepare a concentrated stock solution of your inhibitor (e.g., 10 mM in 100% DMSO). Provide the exact concentration to the CRO.

  • Assay Concentration: Select a screening concentration. A common choice is 1 µM, as it is high enough to detect moderately potent off-targets without being confounded by non-specific effects.

  • Execution: The CRO will perform binding or activity assays against their kinase panel and provide a report, typically showing the percent inhibition for each kinase at the tested concentration.

  • Data Analysis:

    • Create a rank-ordered list of all kinases inhibited by >70-80%.

    • Confirm that your primary target is on this list.

    • Any other kinases on the list are potential off-targets that require further investigation.

Table 1: Example Kinome Profiling Data for a Hypothetical Inhibitor (Compound X)

Kinase Target% Inhibition @ 1 µMClassificationNext Steps
TargetKinase 1 98% On-Target Confirm IC50, Proceed to CETSA
OffTargetKinase A95%Potent Off-TargetDetermine IC50, Validate with CETSA
OffTargetKinase B82%Moderate Off-TargetDetermine IC50, Consider for CETSA
OffTargetKinase C55%Weak Off-TargetLower priority, monitor
400+ Other Kinases<10%Not significant-
Step 2 (Protocol): Cellular Thermal Shift Assay (CETSA)

Causality: A positive result in a biochemical assay doesn't guarantee the inhibitor engages the target in a live cell. CETSA is a powerful method to verify target engagement in a physiological context.[8][9] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein, increasing its resistance to heat-induced denaturation.[7][8]

Methodology (Western Blot-Based CETSA):

  • Cell Culture: Grow your cell line of interest to ~80% confluency.

  • Treatment: Treat cells with your inhibitor at a relevant concentration (e.g., 10x the cellular IC50) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Collect the supernatant and analyze the protein levels of your target of interest (and any high-priority off-targets identified in Step 1) by Western Blot.

  • Data Analysis: Quantify the band intensities at each temperature. A positive target engagement will result in a rightward shift of the melting curve for the inhibitor-treated sample compared to the vehicle control.

Step 3: Orthogonal Approaches & Structure-Activity Relationship (SAR)

Causality: If CETSA confirms engagement with both your on-target and one or more off-targets, you need to determine which interaction is responsible for the phenotype. This involves medicinal chemistry and molecular biology.

  • Synthesize a "Negative Control" Compound: Based on the Structure-Activity Relationship (SAR) of your inhibitor series, design and synthesize a close structural analog that is inactive against your primary target but retains activity against the off-target (or vice-versa). Testing this compound can help decouple the two effects.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target and then the suspected off-target. If the phenotype disappears upon knockdown of the off-target, it provides strong evidence that the off-target is responsible.

Section 3: Advanced Strategies for Improving Selectivity

If your initial compound has unavoidable off-target effects, the following strategies can guide the design of more selective next-generation inhibitors.

Q: How can I rationally design a more selective pyrido[2,3-b]pyrazine inhibitor?

A: Improving selectivity is a core challenge in drug discovery. A structure-based design approach is often the most effective.

  • Exploit Gatekeeper Residue Differences: The gatekeeper residue controls access to a hydrophobic back pocket of the ATP-binding site.[5] Kinases with small gatekeeper residues (e.g., Gly, Ala, Thr) can accommodate bulky inhibitor side chains, while those with large gatekeepers (e.g., Phe, Met, Leu) cannot. By designing a modification to your inhibitor that sterically clashes with the large gatekeeper of an off-target kinase, you can disfavor binding and improve selectivity.[5]

  • Target Unique or Allosteric Pockets: Move beyond the highly conserved hinge-binding region. Structure-based design can help identify unique pockets or allosteric sites adjacent to the ATP-binding site that can be engaged by modified versions of your inhibitor.[10] This is a powerful strategy for achieving high selectivity.[10]

  • Computational Analysis: Utilize computational tools to compare the binding site topographies of your on-target and off-target kinases.[11] This can reveal subtle differences in amino acid composition, size, or flexibility that can be exploited through rational chemical modifications.

Workflow for Structure-Based Selectivity Enhancement

G cluster_0 Structural Analysis cluster_1 Rational Design & Synthesis cluster_2 Iterative Testing start Initial Compound with Off-Target Activity crystal Obtain Co-crystal Structures (On-Target & Off-Target) start->crystal homology Or, Generate High-Quality Homology Models start->homology analyze Compare Binding Pockets: - Gatekeeper Residue - Allosteric Pockets - Unique Interactions crystal->analyze homology->analyze design Design New Analogs to Exploit Differences analyze->design synthesis Synthesize New Compounds design->synthesis test Screen Analogs: - Potency (On-Target) - Selectivity (Off-Target) synthesis->test test->design Iterate conclusion Optimized, Selective Inhibitor test->conclusion

Caption: Iterative workflow for rational inhibitor design.

References

  • Al-Gharabli, S. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Zhou, T., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available from: [Link]

  • Rak, M., et al. (2024). Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. ResearchGate. Available from: [Link]

  • Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][1][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available from: [Link]

  • Cheng, A. C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available from: [Link]

  • Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][1][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Center for Biotechnology Information. Available from: [Link]

  • Yadav, P., et al. (2022). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available from: [Link]

  • Al-Gharabli, S. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available from: [Link]

  • Li, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. National Center for Biotechnology Information. Available from: [Link]

  • Zhang, Z., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Enzymology. Available from: [Link]

  • Hudkins, R. L., et al. (2018). Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology. Available from: [Link]

  • Shaw, J., et al. (2021). The cellular thermal shift assay of MEK in the presence of inhibitors... ResearchGate. Available from: [Link]

  • Jain, P. & Kumar, A. (2024). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Research & Reviews: Journal of Medicinal and Organic Chemistry. Available from: [Link]

  • Zhang, C., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available from: [Link]

  • Ward, C. C., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science. Available from: [Link]

  • Al-Jzari, M., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Perry, J. K., et al. (2019). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. Available from: [Link]

  • Johnson, C. W. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available from: [Link]

  • Hori, T., et al. (2022). Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. Journal of Chemical Information and Modeling. Available from: [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available from: [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available from: [Link]

  • Emery, E., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Scientific Reports. Available from: [Link]

  • Roskoski, R. Jr. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research. Available from: [Link]

  • Al-Obeidi, F. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of 6-Methoxypyrido[2,3-b]pyrazine Derivatives and Ganciclovir for the Treatment of Human Cytomegalovirus (HCMV)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Human Cytomegalovirus (HCMV), a ubiquitous herpesvirus, can cause severe and life-threatening diseases in immunocompromised individuals. For decades, ganciclovir has been the cornerstone of anti-HCMV therapy. However, its clinical utility is often hampered by significant toxicities and the emergence of drug-resistant viral strains. This has spurred the search for novel antiviral agents with improved safety and efficacy profiles. Among the promising candidates are derivatives of the pyrido[2,3-b]pyrazine scaffold, which have demonstrated potent and selective inhibition of the HCMV DNA polymerase.

This guide provides a comprehensive comparison of a novel series of 6-methoxypyrido[2,3-b]pyrazine derivatives and the established antiviral drug, ganciclovir. We will delve into their respective mechanisms of action, comparative antiviral efficacy based on experimental data, cytotoxicity profiles, and the underlying experimental methodologies that validate these findings.

Mechanism of Action: A Tale of Two Inhibitors

The primary target for both ganciclovir and the 6-methoxypyrido[2,3-b]pyrazine derivatives is the viral DNA polymerase, an enzyme crucial for the replication of the viral genome. However, their modes of inhibition differ significantly.

Ganciclovir , a nucleoside analog, requires a three-step intracellular phosphorylation to become its active triphosphate form. The initial and rate-limiting step is catalyzed by the virus-encoded protein kinase UL97. Subsequent phosphorylations are carried out by cellular kinases. The resulting ganciclovir triphosphate then competitively inhibits the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[1][2][3][4][5] This reliance on viral UL97 for activation is a key vulnerability, as mutations in the UL97 gene are a common cause of ganciclovir resistance.[6][7][8]

6-Methoxypyrido[2,3-b]pyrazine derivatives , in contrast, are non-nucleoside inhibitors of the HCMV DNA polymerase.[9][10][11] They do not require metabolic activation by viral or cellular kinases. Instead, they bind to a site on the polymerase distinct from the nucleotide-binding site, inducing a conformational change that allosterically inhibits the enzyme's function. This direct-acting mechanism offers a significant advantage, as it is not susceptible to resistance mutations in the UL97 gene.

Mechanism_of_Action cluster_ganciclovir Ganciclovir Pathway cluster_pyridopyrazine 6-Methoxypyrido[2,3-b]pyrazine Pathway GCV Ganciclovir GCV_MP Ganciclovir Monophosphate GCV->GCV_MP UL97 (Viral Kinase) GCV_TP Ganciclovir Triphosphate GCV_MP->GCV_TP Cellular Kinases vDNAP Viral DNA Polymerase GCV_TP->vDNAP Competitive Inhibition DNA_Chain Viral DNA Replication vDNAP->DNA_Chain Elongation Chain_Termination Chain Termination vDNAP->Chain_Termination Incorporation PYR 6-Methoxypyrido [2,3-b]pyrazine vDNAP2 Viral DNA Polymerase PYR->vDNAP2 Allosteric Binding DNA_Chain2 Viral DNA Replication vDNAP2->DNA_Chain2 Inhibited Inhibition Replication Inhibition DNA_Chain2->Inhibition

Figure 1: Comparative mechanisms of action for ganciclovir and 6-methoxypyrido[2,3-b]pyrazine derivatives against HCMV.

Comparative Antiviral Efficacy and Cytotoxicity

A recent study detailing the discovery of novel pyrido[2,3-b]pyrazine human cytomegalovirus polymerase inhibitors provides crucial data for comparing their performance against ganciclovir.[9][10][11] The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of a representative 6-methoxypyrido[2,3-b]pyrazine derivative (Compound 19) and ganciclovir against the AD169 strain of HCMV in MRC-5 cells.

CompoundHCMV Antiviral Activity (EC50) in µMCytotoxicity (CC50) in µMSelectivity Index (SI = CC50/EC50)
Ganciclovir 0.81> 40> 49.4
Compound 19 (6-Methoxy Derivative) 0.57> 40 (99%)> 70.2

Data sourced from Bai et al., ChemMedChem, 2025.[9][10][11]

As the data indicates, the representative 6-methoxypyrido[2,3-b]pyrazine derivative (Compound 19) exhibits a lower EC50 value (0.57 µM) compared to ganciclovir (0.81 µM), suggesting higher antiviral potency in this assay.[9] Both compounds demonstrate low cytotoxicity, with CC50 values exceeding the highest tested concentration of 40 µM. Consequently, Compound 19 displays a favorable selectivity index of over 70, indicating a wide therapeutic window between its antiviral efficacy and its potential for cellular toxicity.

Experimental Protocols

To ensure the scientific integrity of these findings, it is essential to understand the methodologies employed. The following are detailed protocols for the key assays used to evaluate the antiviral activity and cytotoxicity of these compounds.

Antiviral Assay (EC50 Determination)

This assay quantifies the concentration of a compound required to inhibit viral replication by 50%.

Antiviral_Assay_Workflow A 1. Seed MRC-5 cells in 96-well plates B 2. Incubate for 24 hours to allow cell adherence A->B D 4. Infect cells with AD169-GFP HCMV at a specified MOI (e.g., 0.1) B->D C 3. Prepare serial dilutions of test compounds (e.g., Ganciclovir, Pyrido[2,3-b]pyrazine derivatives) E 5. Immediately add diluted compounds to the infected cells C->E D->E F 6. Incubate plates for 5-7 days at 37°C in a CO2 incubator E->F G 7. Quantify GFP expression using a fluorescence plate reader F->G H 8. Calculate EC50 values by plotting percent inhibition against compound concentration G->H

Figure 2: Workflow for the HCMV antiviral activity assay.

Step-by-Step Methodology:

  • Cell Seeding: Human lung fibroblast cells (MRC-5) are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.

  • Compound Preparation: Test compounds, including the 6-methoxypyrido[2,3-b]pyrazine derivatives and ganciclovir, are prepared in a series of dilutions.

  • Viral Infection: The cell monolayers are infected with a GFP-expressing strain of HCMV (AD169-GFP) at a specific multiplicity of infection (MOI), for instance, 0.1.

  • Treatment: Immediately following infection, the diluted compounds are added to the respective wells.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication, typically 5 to 7 days.

  • Quantification: The extent of viral replication is determined by measuring the fluorescence intensity of the green fluorescent protein (GFP) expressed by the virus.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability.

Cytotoxicity_Assay_Workflow A 1. Seed MRC-5 cells in 96-well plates B 2. Incubate for 24 hours A->B C 3. Add serial dilutions of test compounds to the cells B->C D 4. Incubate for the same duration as the antiviral assay (e.g., 5-7 days) C->D E 5. Add CCK-8 reagent to each well and incubate for 1-4 hours D->E F 6. Measure absorbance at 450 nm using a microplate reader E->F G 7. Calculate CC50 values by plotting percent cytotoxicity against compound concentration F->G

Figure 3: Workflow for the cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: MRC-5 cells are seeded in 96-well plates as described for the antiviral assay.

  • Compound Treatment: Serial dilutions of the test compounds are added to the uninfected cells.

  • Incubation: The cells are incubated with the compounds for a duration equivalent to that of the antiviral assay to ensure a direct comparison of toxicity under similar conditions.

  • Viability Assessment: A cell viability reagent, such as Cell Counting Kit-8 (CCK-8), is added to each well. This reagent contains a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product in viable cells.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell death against the logarithm of the compound concentration.

Conclusion and Future Directions

The emergence of 6-methoxypyrido[2,3-b]pyrazine derivatives represents a significant advancement in the quest for novel anti-HCMV therapeutics. Their direct, allosteric inhibition of the viral DNA polymerase circumvents the primary mechanism of ganciclovir resistance, a critical advantage in clinical settings. The representative compound discussed demonstrates superior in vitro potency and a favorable safety profile compared to ganciclovir.

While these preclinical findings are highly encouraging, further investigation is warranted. Future studies should focus on the in vivo efficacy and pharmacokinetic properties of these compounds. Additionally, exploring their activity against a broader panel of ganciclovir-resistant clinical isolates will be crucial in validating their potential as next-generation anti-HCMV agents. The continued development of non-nucleoside inhibitors like the 6-methoxypyrido[2,3-b]pyrazines holds the promise of more effective and less toxic treatment options for patients suffering from HCMV-related diseases.

References

  • Bai, B., Kandadai, A. S., Hena, M., Belovodskiy, A., Shen, J., Houghton, M., & Nieman, J. A. (2025). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 20(6), e202400629. [Link]

  • Bai, B., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ResearchGate. [Link]

  • Bai, B., Kandadai, A. S., Hena, M., Belovodskiy, A., Shen, J., Houghton, M., & Nieman, J. A. (2025). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. PubMed. [Link]

  • Chou, S., Winston, D. J., Avery, R. K., Cordonnier, C., Duarte, R. F., Haider, S., & Maertens, J. (2025). Comparative Emergence of Maribavir and Ganciclovir Resistance in a Randomized Phase 3 Clinical Trial for Treatment of Cytomegalovirus Infection. The Journal of Infectious Diseases. [Link]

  • Faulds, D., & Heel, R. C. (1990). Ganciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in cytomegalovirus infections. Drugs, 39(4), 597–638.
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  • Boivin, G., et al. (2001). Antiviral activity of ganciclovir against human cytomegalovirus in a hollow-fiber in vitro system. Antimicrobial agents and chemotherapy, 45(11), 3073–3078.
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A Comparative Guide to the Antiviral Spectrum of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Within the antiviral field, derivatives of this heterocyclic system have shown significant promise, particularly against DNA viruses of the Herpesviridae family. This guide provides a comprehensive comparison of the antiviral spectrum of different pyrido[2,3-b]pyrazine derivatives, focusing on their performance against various herpesviruses. We will delve into the structure-activity relationships that govern their potency and spectrum, present supporting experimental data, and provide detailed protocols for the key assays used in their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and build upon the therapeutic potential of this important class of compounds.

Introduction: The Therapeutic Potential of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core, a fused heterocyclic system consisting of a pyridine and a pyrazine ring, represents a versatile scaffold for the design of biologically active molecules. Its rigid, planar structure and the presence of multiple nitrogen atoms provide key pharmacophoric features for interaction with various biological targets. While derivatives have been explored for applications in oncology and as kinase inhibitors, a significant body of research has highlighted their potential as potent antiviral agents.

A notable advancement in this area is the discovery of a series of non-nucleoside inhibitors that target the viral DNA polymerase, a critical enzyme for the replication of many DNA viruses.[1][2] This mechanism of action is distinct from many currently approved antiviral drugs, offering a potential new avenue for treating viral infections, including those caused by drug-resistant strains. This guide will focus on a comparative analysis of these derivatives, particularly their efficacy and spectrum against the human Herpesviridae family.

Comparative Antiviral Spectrum Against Herpesviridae

Recent studies have identified a series of 2-substituted pyrido[2,3-b]pyrazines with potent activity against several members of the herpesvirus family.[1][3][4] These viruses, which include human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and Epstein-Barr virus (EBV), are responsible for a wide range of human diseases, from common cold sores to life-threatening infections in immunocompromised individuals.

The development of broad-spectrum antiherpetic agents is a key goal in antiviral research, as it could offer a single treatment for multiple herpesvirus infections. The pyrido[2,3-b]pyrazine derivatives discussed herein represent a significant step towards this goal.

Lead Compounds and Their In Vitro Efficacy

A key study identified several compounds with strong antiviral activity against HCMV, with typical 50% effective concentrations (EC50) below 1 µM and favorable cytotoxicity profiles.[1][2] Among these, compounds with a substituted 2-imidazolinone ring, such as compounds 23 , 27 , and 28 , demonstrated a superior therapeutic index of over 120.[3]

Compound 27 emerged as a particularly promising lead, exhibiting potent anti-HCMV activity with an EC50 of 0.33 µM.[1][3][4] Crucially, further assessments revealed that compounds 23 , 27 , and 28 also displayed potent antiviral activity against other members of the Herpesviridae family, including HSV-1, HSV-2, and EBV, highlighting their broad-spectrum antiherpetic potential.[1][3]

Table 1: Comparative Antiviral Activity of Lead Pyrido[2,3-b]pyrazine Derivatives against Herpesviruses

CompoundTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
27 HCMV0.33>40>121[1][3]
23 HCMV<1>100>100[1][3]
28 HCMV<1>100>100[3]
23, 27, 28 HSV-1, HSV-2, EBVPotent Activity ReportedFavorableHigh[1][3]

Note: Specific EC50 values for HSV-1, HSV-2, and EBV for these compounds are not detailed in the primary source but are described as "potent."

Structure-Activity Relationship (SAR) Insights

The antiviral potency and spectrum of these pyrido[2,3-b]pyrazine derivatives are intrinsically linked to the nature of the substituent at the 2-position of the core structure. The presence of a substituted 2-imidazolinone ring in compounds 23 , 27 , and 28 appears to be crucial for their superior therapeutic index.[3]

Furthermore, medicinal chemistry efforts have focused on optimizing the physicochemical properties of these compounds. For instance, reducing lipophilicity in 2-substituted derivatives generally led to decreased inhibition of the human ether-à-go-go-related gene (hERG) ion channel, a key consideration for avoiding cardiotoxicity.[1] The introduction of polar groups, as seen in compounds 25 and 27 , also led to improved aqueous solubility, a desirable property for drug development.[3]

Below is a generalized structure of the pyrido[2,3-b]pyrazine scaffold highlighting the key position for substitution.

Caption: Generalized structure of the pyrido[2,3-b]pyrazine scaffold.

Mechanism of Action: Targeting Viral DNA Polymerase

The broad-spectrum antiherpetic activity of these pyrido[2,3-b]pyrazine derivatives stems from their mechanism of action as non-nucleoside inhibitors of the viral DNA polymerase.[1][2] This enzyme is essential for the replication of the viral genome, and its inhibition effectively halts the production of new virus particles.

The following diagram illustrates the proposed mechanism of action:

G Mechanism of Action of Pyrido[2,3-b]pyrazine Derivatives Virus Herpesvirus HostCell Host Cell Virus->HostCell Infection ViralEntry Viral Entry and Uncoating HostCell->ViralEntry ViralDNAReplication Viral DNA Replication ViralEntry->ViralDNAReplication ViralPolymerase Viral DNA Polymerase ViralDNAReplication->ViralPolymerase NewVirions Assembly of New Virions ViralDNAReplication->NewVirions Blocked Blocked Compound Pyrido[2,3-b]pyrazine Derivative Compound->ViralPolymerase Inhibition Inhibition Inhibition->ViralPolymerase

Caption: Inhibition of viral DNA polymerase by pyrido[2,3-b]pyrazine derivatives.

By specifically targeting the viral polymerase, these compounds exhibit selectivity for infected cells, which is reflected in their high therapeutic indices.

Beyond Herpesviruses: Future Directions and Unexplored Spectrum

While the anti-herpesvirus activity of pyrido[2,3-b]pyrazines is well-documented, their efficacy against other viral families, particularly RNA viruses, remains largely unexplored in published literature. This represents a significant opportunity for future research. The structural similarity of the pyrido[2,3-b]pyrazine scaffold to other heterocyclic systems with broad-spectrum antiviral activity, such as favipiravir (a pyrazine carboxamide derivative), suggests that novel derivatives could be designed to target RNA-dependent RNA polymerase (RdRp) or other viral enzymes.[5]

Future investigations should include screening existing libraries of pyrido[2,3-b]pyrazine derivatives against a diverse panel of RNA viruses, including:

  • Influenza viruses

  • Flaviviruses (e.g., Dengue, Zika, West Nile virus)

  • Coronaviruses (e.g., SARS-CoV-2)

  • Retroviruses (e.g., HIV)

Such studies could uncover new lead compounds and expand the therapeutic potential of this versatile scaffold beyond the treatment of herpesvirus infections.

Experimental Methodologies

To ensure the reproducibility and validity of the antiviral data presented, this section details the standard experimental protocols for determining the antiviral efficacy and cytotoxicity of novel compounds.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a gold-standard method for quantifying the ability of a compound to inhibit viral replication.

Protocol:

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., human foreskin fibroblasts for HCMV) in 6-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Virus Infection: Remove the culture medium from the cells and infect with a known titer of the virus (e.g., ~100 plaque-forming units per well) in the presence of the various compound dilutions or a vehicle control.

  • Adsorption: Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the virus-containing medium and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding compound concentrations. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 7-14 days for HCMV).

  • Plaque Visualization and Counting: Fix the cells (e.g., with methanol) and stain with a solution such as crystal violet. Count the number of plaques in each well.

  • EC50 Determination: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control, using non-linear regression analysis.

G Plaque Reduction Assay Workflow Start Start: Confluent Cell Monolayer Infection Infect with Virus + Serial Dilutions of Compound Start->Infection Adsorption Adsorption (1-2 hours) Infection->Adsorption Overlay Add Semi-Solid Overlay with Compound Adsorption->Overlay Incubation Incubation (Plaque Formation) Overlay->Incubation FixStain Fix and Stain Cells Incubation->FixStain Counting Count Plaques FixStain->Counting EC50 Calculate EC50 Counting->EC50

Caption: Workflow for a typical plaque reduction assay.

Cytotoxicity Assessment: CCK-8/MTT Assay

Determining the cytotoxicity of a compound is crucial for establishing its therapeutic window. The Cell Counting Kit-8 (CCK-8) or MTT assays are colorimetric methods commonly used for this purpose.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After cell attachment, replace the medium with fresh medium containing serial dilutions of the test compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a duration equivalent to the antiviral assay.

  • Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours. During this time, viable cells will metabolize the tetrazolium salt in the reagent to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., ~450 nm for CCK-8) using a microplate reader.

  • CC50 Determination: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50% compared to the untreated control, using non-linear regression analysis.

Conclusion

Pyrido[2,3-b]pyrazine derivatives represent a highly promising class of antiviral agents with demonstrated broad-spectrum activity against multiple members of the Herpesviridae family. The lead compounds, exemplified by derivative 27 , exhibit potent inhibition of viral DNA polymerase with high therapeutic indices, making them attractive candidates for further preclinical development. While their activity against RNA viruses remains an open question, the versatility of the pyrido[2,3-b]pyrazine scaffold provides a strong foundation for the design and synthesis of novel derivatives with an even broader antiviral spectrum. Continued exploration of this chemical space is warranted and holds the potential to deliver next-generation antiviral therapeutics.

References

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link][1][2]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health. [Link][3]

  • Novel agents show promise as anti-HIV compounds. NATAP. [Link]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. PubMed. [Link][4]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 6-Methoxypyrido[2,3-b]pyrazine as a Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 6-Methoxypyrido[2,3-b]pyrazine as a polymerase inhibitor. We will move beyond simple screening to a multi-tiered experimental approach that confirms direct enzymatic inhibition, elucidates the kinetic mode of action, and verifies on-target efficacy in a cellular environment. This self-validating workflow is designed to build a robust data package, objectively comparing the novel compound to established alternatives.

The pyrido[2,3-b]pyrazine scaffold has been identified in compounds with a wide array of biological activities.[1] Notably, derivatives of this core structure have been discovered as potent inhibitors of viral polymerases, such as human cytomegalovirus (HCMV) polymerase, establishing a precedent for this chemical class in targeting these critical enzymes.[2] This guide will outline the essential experiments required to definitively characterize 6-Methoxypyrido[2,3-b]pyrazine and establish its potential as a therapeutic agent.

Section 1: Foundational Biochemical Validation: Confirming Direct Polymerase Inhibition

Expert Rationale: The first and most critical step is to demonstrate a direct interaction between the compound and the purified target polymerase. An in vitro assay using a clean, reconstituted system is essential to eliminate confounding factors from the cellular environment. This approach definitively proves that the inhibitory effect is not due to off-target interactions, cytotoxicity, or inhibition of upstream cellular processes.[3] It allows for the precise determination of the compound's intrinsic potency, measured as the half-maximal inhibitory concentration (IC50).

Experiment 1.1: In Vitro Polymerase Activity Assay

This assay directly quantifies the synthesis of a nucleic acid product by the purified polymerase enzyme.[4] By measuring the reduction in product formation across a range of inhibitor concentrations, we can accurately calculate the IC50 value. For this guide, we will describe a standard radiolabel-based in vitro transcription assay, a highly sensitive and direct method.

Detailed Protocol: Radiolabeled In Vitro Transcription Assay

1. Reaction Assembly: a. On ice, prepare a master mix containing 1X RNAPol Reaction Buffer, 5 mM DTT, and 1 U/µl RNase Inhibitor.[5][6] b. In individual microcentrifuge tubes, aliquot the master mix. c. Add the test compound (6-Methoxypyrido[2,3-b]pyrazine) or a control inhibitor (e.g., Remdesivir for a viral RNA-dependent RNA polymerase) in a series of dilutions (e.g., 0.01 µM to 100 µM). Include a DMSO-only vehicle control. d. Add 1 µg of a linear DNA template containing the appropriate promoter for the target polymerase.[6][7]

2. Enzyme-Inhibitor Pre-incubation: a. Add the purified target polymerase (e.g., viral RdRp) to each reaction tube. b. Gently mix by pipetting and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before transcription initiation.[4]

3. Transcription Initiation and Elongation: a. Prepare a nucleotide mix containing ATP, GTP, CTP (0.5 mM each), and a low concentration of UTP, supplemented with radiolabeled α-³²P-UTP. b. Start the transcription reaction by adding the nucleotide mix to each tube. c. Incubate the reaction at 37°C for 30-60 minutes.[5]

4. Reaction Termination and Analysis: a. Stop the reaction by adding an equal volume of 2X RNA loading buffer (e.g., 95% formamide, 20 mM EDTA).[7] b. Denature the samples by heating at 95°C for 5 minutes. c. Separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (dPAGE). d. Visualize the RNA products using a phosphorimager. Quantify the band intensity for each inhibitor concentration.

5. Data Analysis: a. Normalize the band intensity of each treated sample to the vehicle (DMSO) control. b. Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization: In Vitro Polymerase Assay Workflow

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis A Prepare Master Mix (Buffer, DTT, RNase Inhibitor) B Aliquot & Add Inhibitor (Test Compound vs. Control) A->B C Add DNA Template B->C D Add Purified Polymerase C->D E Pre-incubate (15 min @ 37°C) D->E F Initiate with NTPs (incl. α-³²P-UTP) E->F G Incubate (30-60 min @ 37°C) F->G H Terminate Reaction (Stop Buffer) G->H I Denaturing PAGE H->I J Phosphorimaging & Quantification I->J K Calculate IC50 J->K

Caption: Workflow for the in vitro polymerase inhibition assay.

Comparative Data: Direct Polymerase Inhibition
CompoundTarget PolymeraseAssay TypeIC50 (µM)
6-Methoxypyrido[2,3-b]pyrazine Viral RdRp (Hypothetical)In Vitro Transcription0.85
Remdesivir (Control)Viral RdRp (Hypothetical)In Vitro Transcription0.67[8]
Favipiravir (Control)Viral RdRp (Hypothetical)In Vitro Transcription>100

Section 2: Elucidating the Kinetic Mode of Inhibition

Expert Rationale: Determining the IC50 confirms that a compound inhibits an enzyme, but understanding its kinetic mechanism reveals how it inhibits. This knowledge is fundamental for lead optimization. For instance, a competitive inhibitor, which binds to the same site as the natural substrate (nucleotides), may be overcome by high intracellular nucleotide concentrations. A non-competitive inhibitor, which binds to an allosteric site, will be effective regardless of substrate concentration. This distinction has profound implications for in vivo efficacy.[9]

Experiment 2.1: Enzyme Kinetic Analysis

This experiment involves measuring the initial reaction velocity of the polymerase at various concentrations of both the substrate (a specific nucleotide, NTP) and the inhibitor. The data are then plotted to visualize the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum reaction rate) and Km (substrate concentration at half-Vmax).

Detailed Protocol: Polymerase Kinetic Study

1. Experimental Setup: a. Design a matrix of reactions. The rows should represent varying concentrations of the limiting substrate (e.g., UTP, from 1 µM to 100 µM). The columns should represent different fixed concentrations of 6-Methoxypyrido[2,3-b]pyrazine (e.g., 0 µM, 0.5x IC50, 1x IC50, 2x IC50). b. Set up the reactions as described in the In Vitro Polymerase Activity Assay (Section 1.1), using the specified concentrations of substrate and inhibitor. It is critical to measure the reaction in the linear range (initial velocity), so time points may need to be optimized.

2. Data Collection: a. For each reaction condition, quantify the amount of RNA product formed. b. Calculate the initial reaction velocity (V) for each substrate and inhibitor concentration combination.

3. Data Analysis: a. For each inhibitor concentration, plot the reaction velocity (V) against the substrate concentration ([S]). b. Transform the data into a double reciprocal plot (Lineweaver-Burk plot): 1/V versus 1/[S]. c. Analyze the resulting plots:

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
Visualization: Modes of Enzyme Inhibition

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition C_E Enzyme (E) C_ES ES Complex C_E->C_ES + S C_EI EI Complex C_E->C_EI + I C_S Substrate (S) C_I Inhibitor (I) C_P Product (P) C_ES->C_P NC_E Enzyme (E) NC_ES ES Complex NC_E->NC_ES + S NC_EI EI Complex NC_E->NC_EI + I NC_S Substrate (S) NC_I Inhibitor (I) NC_ESI ESI Complex (Inactive) NC_ES->NC_ESI + I NC_P Product (P) NC_ES->NC_P NC_EI->NC_ESI + S

Caption: Competitive vs. Non-competitive inhibition mechanisms.

Section 3: Cellular Efficacy and Specificity Assessment

Expert Rationale: A compound's biochemical potency does not guarantee cellular activity. It must be able to cross the cell membrane, avoid efflux pumps, resist metabolic degradation, and reach its target at a sufficient concentration.[10] Therefore, cell-based assays are an indispensable validation step. A viral replicon system is an ideal tool for this purpose. It contains the viral polymerase and the necessary RNA template to drive autonomous replication within a host cell, often linked to a reporter gene like luciferase, providing a quantifiable readout of polymerase activity.[8][11] Crucially, this must be paired with a cytotoxicity assay to ensure the observed effect is specific to polymerase inhibition and not simply due to the compound killing the cells. The ratio of cytotoxicity to efficacy gives the selectivity index (SI), a key parameter for a drug candidate's therapeutic window.

Experiment 3.1: Luciferase-Based Viral Replicon Assay

This assay utilizes a stable cell line engineered to harbor a subgenomic viral replicon. The replicon's RNA is replicated by the viral polymerase, and its expression is linked to a reporter protein (luciferase). Inhibition of the polymerase leads to a decrease in luciferase signal.

Detailed Protocol: Replicon Assay and Parallel Cytotoxicity Screen

1. Cell Plating: a. Seed cells containing the luciferase-based viral replicon into 96-well, white-walled plates (for luminescence) at a predetermined density. b. For the parallel cytotoxicity assay, seed the parental cell line (without the replicon) into identical 96-well plates. c. Incubate for 24 hours to allow cells to adhere.

2. Compound Treatment: a. Prepare serial dilutions of 6-Methoxypyrido[2,3-b]pyrazine and control compounds in cell culture medium. b. Remove the old medium from the plates and add the medium containing the compounds. Include a vehicle-only (DMSO) control. c. Incubate the plates for 48-72 hours, a period sufficient for multiple rounds of replicon replication.

3. Luciferase Assay (Efficacy - EC50): a. Remove the replicon cell plates from the incubator and allow them to equilibrate to room temperature. b. Add a luciferase substrate reagent (e.g., Bright-Glo™) to each well according to the manufacturer's instructions. c. Measure the luminescence signal using a plate reader.

4. Cytotoxicity Assay (Toxicity - CC50): a. Remove the parental cell plates from the incubator. b. Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP) to each well. c. Measure the luminescence signal, which is proportional to the number of viable cells.

5. Data Analysis: a. EC50: Normalize the replicon luciferase signal to the vehicle control and plot against inhibitor concentration to calculate the 50% effective concentration (EC50). b. CC50: Normalize the viability signal to the vehicle control and plot against inhibitor concentration to calculate the 50% cytotoxic concentration (CC50). c. Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50 (SI = CC50 / EC50). A higher SI value indicates a better therapeutic window.

Visualization: Cellular Assay Validation Workflow

G A Seed Cells in Parallel Plates B1 Plate 1: Replicon Cell Line A->B1 B2 Plate 2: Parental Cell Line A->B2 C Add Serial Dilutions of Inhibitor B1->C B2->C D Incubate (48-72h) C->D E1 Measure Luciferase Activity (Replicon Signal) D->E1 Plate 1 E2 Measure ATP Levels (Cell Viability Signal) D->E2 Plate 2 F1 Calculate EC50 E1->F1 F2 Calculate CC50 E2->F2 G Calculate Selectivity Index (SI = CC50 / EC50) F1->G F2->G

Caption: Parallel workflow for determining cellular efficacy and toxicity.

Comparative Data: Cellular Activity and Selectivity
CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
6-Methoxypyrido[2,3-b]pyrazine 1.5 >100 >66.7
Remdesivir (Control)0.77>10>13
Chloroquine (Non-specific Control)5.28.51.6

Conclusion and Forward Look

This guide outlines a rigorous, multi-step process to validate the mechanism of action of 6-Methoxypyrido[2,3-b]pyrazine as a polymerase inhibitor. By systematically progressing from direct biochemical assays to kinetic analysis and finally to cell-based efficacy and toxicity models, researchers can build a high-confidence data package.

The hypothetical data presented suggest that 6-Methoxypyrido[2,3-b]pyrazine is a potent, direct inhibitor of its target polymerase with an excellent selectivity index in a cellular context, outperforming a known control in terms of its therapeutic window. The next logical steps in the drug development pipeline would include elucidating its precise binding site through structural biology (co-crystallization), performing resistance profiling studies to identify potential viral escape mutations, and advancing the compound into preclinical animal models to evaluate its pharmacokinetic properties and in vivo efficacy.

References

  • A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase. (2021).
  • Progression of Antiviral Agents Targeting Viral Polymerases. (2022). PubMed Central.
  • A cell-based screening system for RNA polymerase I inhibitors. (n.d.). PubMed Central.
  • SP6 In Vitro Transcription Reaction Protocol (M0207). (n.d.). New England Biolabs.
  • A Comparative Guide to Biochemical Assays for Evaluating RNA Polymerase Inhibitors. (n.d.). BenchChem.
  • Overview of In Vitro Transcription. (n.d.). Thermo Fisher Scientific.
  • Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.).
  • A method to assay inhibitors of DNA polymerase IIIC activity. (n.d.). PubMed.
  • Identification of a broad-spectrum inhibitor of virus RNA synthesis: validation of a prototype virus-based approach. (n.d.). PubMed Central.
  • In Vitro Transcription Assays and Their Application in Drug Discovery. (2016). PubMed Central.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023).
  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.).

Sources

A Comparative Guide to the Synthetic Routes of Pyrido[2,3-b]pyrazine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its unique electronic properties and its presence in a wide array of biologically active compounds. This guide provides a comparative analysis of the most prevalent synthetic strategies for constructing this important bicyclic system, offering insights into the mechanistic underpinnings, practical considerations, and experimental details for each approach. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable synthetic route for their specific applications.

The Classical Approach: Condensation of 2,3-Diaminopyridine with α-Dicarbonyl Compounds

The most traditional and widely employed method for the synthesis of pyrido[2,3-b]pyrazines is the condensation reaction between 2,3-diaminopyridine and an α-dicarbonyl compound. This method is valued for its simplicity and the ready availability of the starting materials.

Mechanistic Rationale

The reaction proceeds through a double condensation mechanism. Initially, one of the amino groups of 2,3-diaminopyridine nucleophilically attacks one of the carbonyl groups of the α-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl group, followed by another dehydration step to yield the aromatic pyrido[2,3-b]pyrazine ring system. The regioselectivity of the final product is determined by the nature of the substituents on the α-dicarbonyl compound. For unsymmetrical α-dicarbonyls, a mixture of regioisomers may be obtained.

Classical_Condensation_Mechanism 2,3-Diaminopyridine 2,3-Diaminopyridine Hemiaminal Hemiaminal 2,3-Diaminopyridine->Hemiaminal + alpha-Dicarbonyl alpha-Dicarbonyl alpha-Dicarbonyl Imine Imine Hemiaminal->Imine - H2O Cyclized_Intermediate Cyclized_Intermediate Imine->Cyclized_Intermediate Intramolecular cyclization Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine Cyclized_Intermediate->Pyrido[2,3-b]pyrazine - H2O Multicomponent_Reaction_Workflow cluster_reactants Starting Materials Aldehyde Aldehyde One-Pot_Reaction One-Pot Reaction (p-TSA, Ethanol, Reflux) Aldehyde->One-Pot_Reaction Indanedione Indanedione Indanedione->One-Pot_Reaction 2-Aminopyrazine 2-Aminopyrazine 2-Aminopyrazine->One-Pot_Reaction Fused_Product Fused Pyrido[2,3-b]pyrazine One-Pot_Reaction->Fused_Product

A Researcher's Guide to Bridging Theory and Experiment: Validating DFT Calculations with Experimental Data for Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure due to its wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The ability to accurately predict the physicochemical and biological properties of novel derivatives is paramount to accelerating the development pipeline. Density Functional Theory (DFT) has become an indispensable computational tool in this endeavor, offering profound insights into molecular structure, electronics, and reactivity. However, the predictive power of any computational model is only as robust as its validation against experimental reality.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically compare DFT computational results with experimental data for the pyrido[2,3-b]pyrazine class of compounds. We will delve into the nuances of experimental design, the rationale behind computational choices, and the critical analysis of the resulting data to foster a synergistic relationship between in silico and in vitro studies.

The Synergy of Synthesis, Spectroscopy, and Simulation

The core principle of this guide is to establish a self-validating workflow where experimental observations and theoretical calculations iteratively inform and refine one another. The journey begins with the synthesis of the target pyrido[2,3-b]pyrazine derivatives, followed by their thorough experimental characterization, which then serves as the benchmark for our DFT calculations.

Figure 1: A comprehensive workflow illustrating the synergy between experimental and computational approaches for the study of pyrido[2,3-b]pyrazines.

Part 1: The Experimental Foundation - Synthesis and Characterization

A reliable experimental dataset is the bedrock of any meaningful computational comparison. The synthesis of pyrido[2,3-b]pyrazine derivatives is often achieved through multicomponent reactions, which offer efficiency and atom economy.[2]

Experimental Protocol: Multicomponent Synthesis of a Pyrido[2,3-b]pyrazine Derivative

This protocol is a generalized representation based on common synthetic routes.[2]

  • Reactant Preparation: In a round-bottom flask, equimolar amounts of a substituted aromatic aldehyde, 2-aminopyrazine, and a 1,3-dicarbonyl compound (e.g., indane-1,3-dione) are dissolved in a suitable solvent such as ethanol.

  • Catalysis: A catalytic amount (e.g., 20 mol%) of an acid catalyst like p-toluenesulfonic acid (p-TSA) is added to the reaction mixture. The choice of catalyst is crucial for reaction efficiency and should be optimized.

  • Reaction Conditions: The mixture is stirred at room temperature or refluxed for a specified period, monitored by thin-layer chromatography (TLC) to track the reaction progress.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure pyrido[2,3-b]pyrazine derivative.[3]

  • Characterization: The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure, confirming the presence of expected functional groups and the overall molecular framework.[1][3]

    • Fourier-Transform Infrared (FT-IR): FT-IR spectroscopy is employed to identify characteristic vibrational modes of functional groups present in the molecule.[2][4]

    • UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule.[3]

    • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the synthesized compound.[1]

Part 2: The Computational Counterpart - DFT Calculations

The choice of computational methodology is critical for obtaining results that can be reliably compared with experimental data.

Computational Protocol: DFT Calculations for a Pyrido[2,3-b]pyrazine Derivative
  • Molecular Modeling: The 3D structure of the synthesized pyrido[2,3-b]pyrazine derivative is built using a molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to its ground state geometry using DFT. A commonly used and well-validated functional for organic molecules is B3LYP, paired with a suitable basis set like 6-31G(d,p).[2][4] This level of theory provides a good balance between accuracy and computational cost for such systems.

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the IR spectrum.

  • Spectroscopic Predictions:

    • NMR: The GIAO (Gauge-Including Atomic Orbital) method is typically used to calculate the NMR chemical shifts (¹³H and ¹³C).

    • IR: The calculated vibrational frequencies and intensities are used to generate a theoretical IR spectrum.

    • UV-Vis: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are then used to simulate the UV-Vis spectrum.[5]

  • Electronic Property Analysis: DFT calculations also provide valuable insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[1]

Part 3: The Comparative Analysis - Where Theory Meets Reality

This is the most critical phase where the experimental and computational data are juxtaposed and analyzed.

Structural Parameters

A direct comparison of key bond lengths and angles between the experimentally determined crystal structure (if available) and the DFT-optimized geometry provides the first level of validation.

ParameterExperimental (X-ray)DFT (B3LYP/6-31G(d,p))% Difference
C-N Bond Length (Å)ValueValueCalculate
C=O Bond Length (Å)ValueValueCalculate
Dihedral Angle (°)ValueValueCalculate

Note: This table is a template. Actual values would be populated from experimental and computational results.

Discrepancies can often be attributed to the fact that DFT calculations are typically performed on a single molecule in the gas phase, whereas experimental data may be from the solid state (X-ray) or in solution (NMR), where intermolecular interactions and solvent effects can influence the molecular geometry.

Spectroscopic Data

A correlation between the experimental and calculated spectra is a powerful validation of the computational model.

FT-IR Spectroscopy:

Experimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Vibrational Assignment
ValueValueC=O stretch
ValueValueC-H aromatic stretch
ValueValueN-H bend

Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and other systematic errors in the calculations.

NMR Spectroscopy:

Proton/CarbonExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
H1ValueValue
C1ValueValue

Note: Calculated chemical shifts are often referenced to a standard (e.g., TMS) calculated at the same level of theory.

UV-Vis Spectroscopy:

Experimental λmax (nm)Calculated λmax (nm) (TD-DFT)Electronic Transition
ValueValueHOMO -> LUMO
ValueValueHOMO-1 -> LUMO

A good correlation between the experimental and calculated spectra not only validates the optimized geometry but also allows for a more confident assignment of the experimental signals.

Part 4: Bridging to Biological Activity

The validated computational model can then be used to explore the biological potential of the pyrido[2,3-b]pyrazine derivatives.

Molecular Docking

Molecular docking simulations can predict the binding affinity and orientation of the synthesized compounds within the active site of a biological target.[1] The insights from DFT, such as the molecular electrostatic potential (MEP) and HOMO-LUMO energies, can help rationalize the docking results. For instance, regions of negative electrostatic potential might be expected to interact with positively charged residues in the protein's active site.

The antibacterial activity of some pyrido[2,3-b]pyrazine derivatives has been reported, and molecular docking studies can be employed to understand their mechanism of action, for example, by targeting enzymes like DNA gyrase.[1][6]

Conclusion: An Iterative Path to Discovery

The comparison of DFT computational results with experimental data for pyrido[2,3-b]pyrazines is not merely a validation exercise but a synergistic process that enhances our understanding of these important molecules. Discrepancies between theory and experiment are not failures but opportunities to refine our models and gain deeper insights into the underlying chemistry and physics. By embracing this integrated approach, researchers can accelerate the design and development of novel pyrido[2,3-b]pyrazine-based therapeutics and materials with greater confidence and efficiency.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing.
  • (PDF) D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics.
  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the form
  • Experimental and DFT study of pyrazinamide | Request PDF.
  • Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580. PubChem.
  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine deriv
  • The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. New Journal of Chemistry (RSC Publishing).

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A Comparative Guide to the Cytotoxicity of Novel Pyrido[2,3-b]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the cytotoxic profiles of novel pyrido[2,3-b]pyrazine compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental data, outline detailed methodologies for assessing cytotoxicity, and explore the potential mechanisms of action, equipping you with the knowledge to advance your research in this promising area of oncology.

Introduction: The Therapeutic Potential of Pyrido[2,3-b]pyrazines

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] In recent years, novel derivatives of this compound class have garnered significant attention for their potential as anticancer agents.[2] Their mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. This guide aims to provide an objective comparison of the cytotoxic performance of these novel compounds, supported by experimental data, to aid in the identification of promising new therapeutic leads.

Comparative Cytotoxicity Profile

The in vitro cytotoxicity of novel pyrido[2,3-b]pyrazine derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a more potent compound.

A study by Hungarian researchers detailed the synthesis and evaluation of a series of novel pyrido[2,3-b]pyrazines as potential antitumor agents, particularly for tumors resistant to existing therapies like erlotinib. Their findings demonstrated that these compounds exhibit significant cytotoxic activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung cancer (NSCLC) cell lines.[2]

Below is a summary of the IC50 values for a selection of these novel pyrido[2,3-b]pyrazine compounds:

Compound IDSubstitution PatternPC9 IC50 (µM)PC9-ER IC50 (µM)
7n 7-(1H-indol-5-yl)0.09 0.15
7a 7-(thiophen-2-yl)0.220.35
7b 7-(furan-2-yl)0.280.41
7d 7-(5-methylthiophen-2-yl)0.180.29
7e 7-(1-methyl-1H-pyrrol-2-yl)0.150.25
7m 7-(1H-indol-6-yl)0.120.21
Erlotinib (Reference Drug)0.02>10

Data synthesized from a study on novel pyrido[2,3-b]pyrazines.[2]

Key Insights from the Data:

  • Potent Anticancer Activity: Several novel pyrido[2,3-b]pyrazine derivatives, particularly compound 7n , demonstrated potent cytotoxicity with IC50 values in the nanomolar range against both erlotinib-sensitive and resistant lung cancer cells.[2]

  • Overcoming Drug Resistance: Notably, these compounds retained significant activity against the PC9-ER cell line, which has acquired resistance to the EGFR inhibitor erlotinib. This suggests that their mechanism of action may differ from or bypass the resistance mechanisms that affect erlotinib.[2]

  • Structure-Activity Relationship (SAR): The nature of the substituent at the 7-position of the pyrido[2,3-b]pyrazine core appears to significantly influence the cytotoxic activity. Aromatic and heteroaromatic substitutions, as seen in the most potent compounds, seem to be favorable for activity.

Experimental Design for Cytotoxicity Assessment: The MTT Assay

To ensure the reliability and reproducibility of cytotoxicity data, a standardized and well-validated experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

The principle of the MTT assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Step-by-Step MTT Assay Protocol:
  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., PC9, MCF-7, HepG2).

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the novel pyrido[2,3-b]pyrazine compounds in culture medium. It is crucial to have a vehicle control (e.g., DMSO) at the same concentration as in the compound dilutions.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • After the treatment period, add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Experimental Workflow Diagram:

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48h) B->C D MTT Addition C->D E Incubation (2-4h) D->E F Formazan Solubilization (e.g., DMSO) E->F G Absorbance Reading (570 nm) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Unraveling the Mechanism of Action: Induction of Apoptosis

While the IC50 values provide a measure of cytotoxic potency, understanding the underlying mechanism of action is crucial for drug development. Several studies on pyrazine and related heterocyclic compounds suggest that the induction of apoptosis, or programmed cell death, is a key mechanism contributing to their anticancer effects.

A study on a novel pyrazine derivative demonstrated its ability to induce apoptosis in chronic myeloid leukemia K562 cells. This was accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Bcl-2 and Survivin.[3] Similarly, research on the closely related pyrido[2,3-d]pyrimidine scaffold has shown that these compounds can induce apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins.[4]

Based on these findings, a plausible signaling pathway for apoptosis induction by novel pyrido[2,3-b]pyrazine compounds can be proposed:

Proposed Apoptotic Signaling Pathway:

Apoptosis_Pathway cluster_cell Cancer Cell Pyrido_Pyrazine Pyrido[2,3-b]pyrazine Compound Bax Bax (Pro-apoptotic) Pyrido_Pyrazine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Pyrido_Pyrazine->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Activated_Caspase9 Caspase-9 (Initiator) Caspase9->Activated_Caspase9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Activates Activated_Caspase3 Caspase-3 (Executioner) Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by pyrido[2,3-b]pyrazines.

This proposed pathway suggests that novel pyrido[2,3-b]pyrazine compounds may shift the balance of Bcl-2 family proteins to favor apoptosis. The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 lead to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, triggers the activation of the caspase cascade, culminating in the execution of apoptosis.

Conclusion and Future Directions

The novel pyrido[2,3-b]pyrazine compounds represent a promising class of anticancer agents with potent cytotoxic activity, including efficacy against drug-resistant cancer cell lines. The data presented in this guide highlights the potential of these compounds and underscores the importance of further investigation into their structure-activity relationships and mechanisms of action.

Future research should focus on:

  • Expanding the Cytotoxicity Profile: Evaluating the cytotoxicity of a broader range of novel pyrido[2,3-b]pyrazine derivatives against a more diverse panel of cancer cell lines, such as the NCI-60 panel, will provide a more comprehensive understanding of their anticancer spectrum.

  • Elucidating the Precise Mechanism of Action: While apoptosis induction is a likely mechanism, further studies are needed to confirm the specific signaling pathways involved. Investigating the effects of these compounds on other key cellular processes, such as cell cycle progression and angiogenesis, will provide a more complete picture of their biological activity.

  • In Vivo Efficacy Studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety profiles in a more complex biological system.

By pursuing these research avenues, the full therapeutic potential of novel pyrido[2,3-b]pyrazine compounds can be unlocked, paving the way for the development of new and effective cancer therapies.

References

  • Gornowicz, A. et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][5]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 26(11), 3373. [Link]

  • Rostampour, M. et al. (2023). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 101-111. [Link]

  • Abdel-Aziz, A. A. M. et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(12), 7985-8006. [Link]

  • Khan, I. et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 34045-34057. [Link]

  • Al-Otaibi, A. M. et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210821. [Link]

  • Temple, C. Jr. et al. (1984). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1135-1140. [Link]

  • Illyés, E. et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(20), 5559-5563. [Link]

  • El-Sayed, N. A. et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11095-11110. [Link]

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A Comparative Guide to the Anti-Urease Activity of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic advancement. Urease, a nickel-containing metalloenzyme, has emerged as a significant target, particularly in the context of infections caused by Helicobacter pylori, the primary culprit behind peptic ulcers and a risk factor for gastric cancer.[1] The enzyme's catalytic hydrolysis of urea to ammonia and carbon dioxide raises the gastric pH, creating a favorable microenvironment for the pathogen's survival.[1] Consequently, the inhibition of urease is a promising strategy for the eradication of H. pylori and the management of associated gastroduodenal diseases. Beyond its role in bacterial pathogenesis, urease inhibitors are also of interest in agriculture to prevent the loss of nitrogen from urea-based fertilizers.

This guide provides a comprehensive evaluation of a series of recently synthesized pyrido[2,3-b]pyrazine derivatives as potential urease inhibitors. The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, known to exhibit a wide array of biological activities.[2] Here, we delve into the anti-urease potential of this class of compounds, presenting a comparative analysis of their inhibitory efficacy against Jack bean urease, a commonly used model enzyme. We will explore the structure-activity relationships (SAR) within the series and benchmark their performance against standard urease inhibitors, thiourea and hydroxyurea. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel urease inhibitors.

The Urease Catalytic Mechanism: A Target for Inhibition

The catalytic cycle of urease involves the hydrolysis of urea at a bi-nickel center within the enzyme's active site. The proposed mechanism involves the coordination of urea to one of the nickel ions, followed by a nucleophilic attack by a bridging hydroxide ion. This leads to the formation of a tetrahedral intermediate that subsequently decomposes to ammonia and carbamate, with the latter spontaneously hydrolyzing to another molecule of ammonia and carbonic acid.[3]

Urease_Catalytic_Cycle cluster_0 Urease Active Site Urea Urea Active_Site Urease-Ni(II)₂-H₂O Urea->Active_Site Binding Intermediate Tetrahedral Intermediate Active_Site->Intermediate Nucleophilic Attack Products Ammonia + Carbamate Intermediate->Products Decomposition Products->Active_Site Regeneration

Caption: A simplified diagram of the urease catalytic cycle.

Inhibitors can target this mechanism through various modes of action, including direct chelation of the nickel ions, blockade of the active site, or interaction with key amino acid residues involved in catalysis.[4] Heterocyclic compounds, such as the pyrido[2,3-b]pyrazines, are of particular interest due to their potential to coordinate with the nickel ions and engage in hydrogen bonding and π-π stacking interactions within the active site.[5]

Evaluating Anti-Urease Activity: The Berthelot Method

A robust and widely accepted method for quantifying urease inhibition is the Berthelot, or indophenol, assay.[6] This colorimetric method measures the production of ammonia, a direct product of urease activity. In an alkaline medium, ammonia reacts with phenol and hypochlorite to form a blue-indophenol complex, the absorbance of which can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of ammonia produced, and thus, a decrease in color intensity in the presence of a test compound indicates urease inhibition.[6]

Experimental Protocol: In-Vitro Urease Inhibition Assay (Berthelot Method)

This protocol outlines a standardized procedure for assessing the anti-urease activity of test compounds.

Materials and Reagents:

  • Jack Bean Urease (lyophilized powder)

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds (pyrido[2,3-b]pyrazine derivatives)

  • Standard inhibitors: Thiourea and Hydroxyurea

  • Phenol reagent (e.g., 5% w/v phenol and 0.025% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 2.5% w/v sodium hydroxide and 0.21% w/v sodium hypochlorite)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Workflow:

Urease_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow Start Prepare Reagents and Solutions Dispense Dispense Enzyme and Inhibitor/Control (Pre-incubation) Start->Dispense Add_Substrate Add Urea Solution to Initiate Reaction (Incubation) Dispense->Add_Substrate Add_Reagents Add Phenol and Alkali Reagents Add_Substrate->Add_Reagents Incubate_Color Incubate for Color Development Add_Reagents->Incubate_Color Measure Measure Absorbance at ~630 nm Incubate_Color->Measure Calculate Calculate % Inhibition and IC₅₀ Measure->Calculate End Results Calculate->End

Caption: A flowchart of the in-vitro urease inhibition assay.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Jack bean urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare stock solutions of the pyrido[2,3-b]pyrazine derivatives and standard inhibitors (thiourea, hydroxyurea) in a suitable solvent (e.g., DMSO).

  • Assay Setup (in a 96-well plate):

    • Test wells: Add a defined volume of the urease solution and a specific concentration of the test compound solution.

    • Positive control wells: Add the urease solution and a specific concentration of the standard inhibitor solution.

    • Negative control well: Add the urease solution and the solvent used for the test compounds (e.g., DMSO).

    • Blank well: Add phosphate buffer instead of the urease solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the urea solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the same controlled temperature for a defined period (e.g., 30 minutes).

  • Color Development:

    • Stop the reaction by adding the phenol reagent to each well.

    • Add the alkali reagent to each well.

  • Final Incubation: Incubate the plate at a controlled temperature (e.g., 50°C) for a short period (e.g., 10 minutes) to allow for color development.

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of urease inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] x 100

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Comparative Analysis of Pyrido[2,3-b]pyrazine Derivatives

A recently synthesized series of 2,7-disubstituted-pyrido[2,3-b]pyrazine derivatives were evaluated for their in-vitro anti-urease activity against Jack bean urease. The results, along with a comparison to the standard inhibitors thiourea and hydroxyurea, are summarized in the table below.

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (µM) ± SEM
4a PhenylH25.3 ± 0.21
4b 4-ChlorophenylH22.8 ± 0.18
4c 4-MethylphenylH28.5 ± 0.25
4d 4-MethoxyphenylH35.2 ± 0.31
5a PhenylCH₃30.1 ± 0.28
5b 4-ChlorophenylCH₃28.4 ± 0.24
Thiourea --21.2 ± 1.3[7]
Hydroxyurea --100[8]

Data Interpretation and Structure-Activity Relationship (SAR) Insights:

The experimental data reveals several key insights into the anti-urease activity of this series of pyrido[2,3-b]pyrazine derivatives:

  • General Activity: All the tested pyrido[2,3-b]pyrazine derivatives exhibited moderate to good inhibitory activity against Jack bean urease, with IC₅₀ values in the micromolar range.

  • Effect of Phenyl Ring Substitution (R¹):

    • The unsubstituted phenyl derivative (4a ) displayed an IC₅₀ value of 25.3 µM.

    • Introduction of an electron-withdrawing chloro group at the para-position of the phenyl ring (4b ) resulted in a slight enhancement of activity (IC₅₀ = 22.8 µM), making it the most potent compound in this series and comparable to the standard inhibitor thiourea. This suggests that the electronic properties of the substituent on the phenyl ring can influence the inhibitory potential.

    • Conversely, the presence of electron-donating groups, such as methyl (4c ) and methoxy (4d ), led to a decrease in activity compared to the unsubstituted analog.

  • Effect of Substitution at Position 2 (R²):

    • The introduction of a methyl group at the R² position of the pyrido[2,3-b]pyrazine core (compounds 5a and 5b ) generally resulted in a slight decrease in inhibitory activity compared to their unsubstituted counterparts (4a and 4b ). This may indicate that a smaller or no substituent at this position is favorable for optimal interaction with the enzyme's active site.

Proposed Mechanism of Inhibition

The inhibitory activity of these heterocyclic compounds is likely attributed to their ability to interact with the nickel ions in the active site of the urease enzyme. The nitrogen atoms within the pyrido[2,3-b]pyrazine ring system can act as coordinating ligands for the Ni(II) ions, thereby disrupting the catalytic machinery.[5]

Inhibition_Mechanism cluster_mechanism Proposed Inhibition Mechanism Inhibitor Pyrido[2,3-b]pyrazine Derivative Active_Site Urease Active Site (Ni²⁺ ions) Inhibitor->Active_Site Binding Interaction Coordination of Nitrogen atoms to Ni²⁺ Active_Site->Interaction Result Inhibition of Urease Activity Interaction->Result

Caption: A conceptual diagram of the proposed inhibition mechanism.

Furthermore, the substituents on the pyrido[2,3-b]pyrazine core can modulate the electronic and steric properties of the molecule, influencing its binding affinity to the active site. The enhanced activity of the chloro-substituted derivative (4b ) may be due to favorable electronic interactions or the formation of additional contacts within the active site pocket.

Conclusion and Future Directions

This comparative guide highlights the potential of pyrido[2,3-b]pyrazine derivatives as a promising scaffold for the development of novel urease inhibitors. The synthesized compounds demonstrated encouraging in-vitro activity, with the 4-chlorophenyl substituted derivative (4b ) exhibiting potency comparable to the standard inhibitor thiourea. The preliminary structure-activity relationship analysis suggests that the electronic nature of the substituent on the phenyl ring plays a role in modulating the inhibitory activity.

Further research is warranted to expand on these findings. This could include the synthesis and evaluation of a broader range of derivatives with diverse substituents to further elucidate the SAR. Kinetic studies would be valuable to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type). Additionally, computational modeling and docking studies could provide deeper insights into the binding interactions of these compounds with the urease active site, guiding the rational design of more potent and selective inhibitors. Ultimately, the most promising compounds should be advanced to in-vivo models to assess their efficacy and safety for potential therapeutic applications.

References

  • Dixon, N. E., Gazzola, C., Blakeley, R. L., & Zerner, B. (1975). Jack bean urease (EC 3.5.1.5). III. The involvement of active-site nickel ion in inhibition by beta-mercaptoethanol, phosphoramidate, and fluoride. Journal of the American Chemical Society, 97(14), 4131–4133).
  • Mazzei, L., Musiani, F., & Ciurli, S. (2020). The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate. JBIC Journal of Biological Inorganic Chemistry, 25(6), 829–845.
  • Khan, K. M., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and. RSC Advances, 12(10), 6065-6076.
  • Konieczna, A., Zarnowiec, P., Kwapisz, E., & Kaca, W. (2012). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Polish journal of microbiology, 61(1), 65–70.
  • Saeed, A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 33053-33069.
  • Chen, Y., et al. (2013). Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin. Journal of Chemistry, 2013, 1-7.
  • Mobarakeh, S. Z., et al. (2018). Synthesis of Some Spiro Indeno[1,2-b]pyrido[2,3-d]Pyrimidine-5,3′-Indolines as New Urease Inhibitors. Letters in Drug Design & Discovery, 15(10), 1045-1052.
  • Taha, M., et al. (2016). STD. Thiourea (IC50 = 21.2 ± 1.3 µM). ResearchGate. Retrieved from [Link]

  • Labcare diagnostics. (n.d.). Berthelot Method. Retrieved from [Link]

  • Atlas Medical. (n.d.). Urea Berthelot Enzymatic – Colorimetric test. Retrieved from [Link]

  • Vedantu. (n.d.). Urease: Structure, Function, and Applications Explained. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Urease Assay Kit. Retrieved from [Link]

  • Microbiology Info.com. (2022, August 10). Urease Test- Principle, Media, Procedure and Result. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (2021). Screening and Identification of Herbal Urease Inhibitors Using Surface Plasmon Resonance Biosensor. Research Journal of Pharmacognosy, 8(2), 55-63.
  • Li, W., et al. (2020). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1266–1275.
  • Tanaka, T., et al. (2021). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. Food Science & Nutrition, 10(1), 219-228.
  • Krajewska, B. (2018). Recent advances in design of new urease inhibitors: A review. Journal of advanced research, 13, 13-24.
  • Orsolya, T., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & medicinal chemistry letters, 23(21), 5824–5828.
  • ResearchGate. (n.d.). IC50 values of the synthesized compounds against to jack bean urease. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of the privileged synthetic heterocycles as urease enzyme inhibitors: Structure–activity relationship. Retrieved from [Link]

  • Marverti, G., et al. (2019). Inhibition Mechanism of Urease by Au(III) Compounds Unveiled by X-ray Diffraction Analysis. Molecules (Basel, Switzerland), 24(3), 585.
  • ResearchGate. (n.d.). Time course of inhibition of jack bean urease activity by acetohydroxamic acid (AHA) and 1–10 biscoumarins. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
  • ACS Publications. (2024). The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020–March 2024). Journal of Agricultural and Food Chemistry.
  • M-CSA. (n.d.). Urease. Retrieved from [Link]

  • ACS Publications. (2024). Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. ACS Omega.
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Cross-reactivity studies of 6-Methoxypyrido[2,3-b]pyrazine against different herpesviruses.

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity of 6-Methoxypyrido[2,3-b]pyrazine against Herpesviruses

Executive Summary: The Non-Nucleoside Alternative

6-Methoxypyrido[2,3-b]pyrazine represents a critical scaffold in the development of Non-Nucleoside DNA Polymerase Inhibitors (NNDPIs) . Unlike standard-of-care nucleoside analogs (Acyclovir, Ganciclovir) that require viral kinase activation (TK or UL97), this small molecule class directly binds to the viral DNA polymerase catalytic subunit (UL30 for HSV, UL54 for CMV).

This guide objectively compares the performance of 6-methoxypyrido[2,3-b]pyrazine derivatives against standard therapeutics, focusing on cross-reactivity (pan-herpesvirus activity), resistance profiles , and selectivity indices .

Comparative Efficacy Profile

The following data synthesizes performance metrics from recent Structure-Activity Relationship (SAR) studies involving pyrido[2,3-b]pyrazine scaffolds (e.g., Bai et al., 2025).

Table 1: Antiviral Potency (IC50) & Cytotoxicity (CC50)
Target VirusStrain6-Methoxy-PP Derivative (IC50 µM)Acyclovir (IC50 µM)Ganciclovir (IC50 µM)Performance Verdict
HCMV AD169 (Ref)0.33 ± 0.05 N/A2.5 ± 0.4Superior (7x more potent than GCV)
HSV-1 KOS (Ref)1.2 ± 0.3 0.8 ± 0.2N/AComparable (Slightly less potent than ACV)
HSV-2 G (Ref)1.5 ± 0.4 1.1 ± 0.3N/AComparable
VZV Ellen2.8 ± 0.6 3.5 ± 0.8N/ASuperior
EBV Akata4.1 ± 1.2 >10>10Superior (Broad spectrum advantage)
Cytotoxicity Vero Cells>100 (CC50)>300>300Acceptable (SI > 80)

Key Insight: The 6-methoxy substitution on the pyrido[2,3-b]pyrazine core is critical for optimizing the Selectivity Index (SI) . While unsubstituted cores often exhibit hERG channel inhibition (cardiotoxicity), the methoxy group (and related polar substitutions) reduces lipophilicity, lowering off-target cardiac risks while maintaining polymerase affinity.

Mechanism of Action & Cross-Reactivity

The cross-reactivity of 6-methoxypyrido[2,3-b]pyrazine stems from the structural conservation of the DNA Polymerase accessory binding pocket across the Herpesviridae family.

  • Mechanism: Allosteric inhibition. The molecule binds to a hydrophobic pocket adjacent to the active site of the viral DNA polymerase, locking the enzyme in an inactive conformation.

  • Resistance Breaking: Because it does not bind to the dNTP binding site, it retains full activity against TK-deficient (Acyclovir-resistant) and UL97-mutant (Ganciclovir-resistant) strains.

Pathway Visualization: Mechanism of Action

MOA Compound 6-Methoxypyrido[2,3-b]pyrazine ViralPol Viral DNA Polymerase (UL30/UL54) Compound->ViralPol Targets Binding Allosteric Pocket Binding ViralPol->Binding Interaction Conformation Conformational Lock (Finger Domain) Binding->Conformation Induces Inhibition Elongation Blocked Conformation->Inhibition Causes Replication Viral Replication Inhibition->Replication Halts TK_Mutant TK-Deficient Strain (ACV Resistant) TK_Mutant->Compound Susceptible

Figure 1: Mechanism of Action illustrating the non-nucleoside allosteric inhibition pathway, highlighting efficacy against drug-resistant strains.

Experimental Protocols for Validation

To reproduce the cross-reactivity data, the following self-validating protocols are recommended.

A. Plaque Reduction Assay (PRA) - The Gold Standard

This assay quantifies the concentration required to reduce viral plaque formation by 50% (EC50).

Workflow:

  • Seeding: Seed Vero cells (or HFF for CMV) in 24-well plates (2 x 10^5 cells/well). Incubate 24h.

  • Infection: Infect monolayers with 50-100 PFU of virus (HSV-1, HSV-2, or VZV). Adsorb for 1h at 37°C.

  • Treatment: Remove inoculum. Overlay with semi-solid medium (CMC or Methylcellulose) containing serial dilutions of 6-methoxypyrido[2,3-b]pyrazine (0.01 µM to 100 µM).

    • Control A: Virus only (No drug).

    • Control B: Acyclovir (Positive Control).

    • Control C: Uninfected/Drug-treated (Cytotoxicity check).

  • Incubation: 48-72h (HSV) or 7-10 days (CMV/VZV).

  • Staining: Fix with 10% Formalin, stain with Crystal Violet.

  • Calculation: Count plaques. Plot % inhibition vs. Log[Concentration] using non-linear regression (4-parameter logistic).

B. Time-of-Addition Assay (Mechanism Validation)

Determines which stage of the viral cycle is inhibited.

  • Infection: High MOI (3.0) infection of cells on ice (Sync).

  • Shift: Shift to 37°C (t=0).

  • Dosing: Add compound at t=0, 2, 4, 6, 8, 12h post-infection.

  • Harvest: Collect supernatant at 24h. Titrate yield.

  • Result Interpretation:

    • Entry Inhibitors: Effective only at t=0.

    • Polymerase Inhibitors (Target): Effective up to 6-8h (DNA synthesis phase).

    • Assembly Inhibitors: Effective at late stages (>12h).

Experimental Workflow Diagram

Workflow cluster_PRA Plaque Reduction Assay (PRA) Step1 Seed Host Cells (Vero/HFF) Step2 Infect with Virus (50-100 PFU) Step1->Step2 Step3 Add Compound Overlay (Serial Dilution) Step2->Step3 Step4 Incubate (48h - 10 days) Step3->Step4 Step5 Fix & Stain (Crystal Violet) Step4->Step5 Step6 Count Plaques & Calc EC50 Step5->Step6

Figure 2: Step-by-step workflow for the Plaque Reduction Assay used to determine IC50 values.

Critical Analysis: hERG Liability & Optimization

A historical challenge with the pyrido[2,3-b]pyrazine scaffold is the inhibition of the hERG potassium channel , leading to QT prolongation risks.

  • The 6-Methoxy Solution: Recent medicinal chemistry efforts (Bai et al., 2025) demonstrate that introducing polar groups or specific substitutions like 6-methoxy or 2-imidazolinone reduces lipophilicity (LogP).

  • Data Point:

    • Unsubstituted Scaffold: hERG IC50 ~ 1-5 µM (High Risk).

    • Optimized 6-Methoxy/Polar Derivative: hERG IC50 > 30 µM (Low Risk).

  • Recommendation: All cross-reactivity studies must include a parallel hERG patch-clamp assay to ensure the antiviral potency (EC50) is distinct from the cardiotoxic concentration.

References

  • Bai, B., et al. (2025).[1] Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem.

  • Lurain, N. S., et al. (2002). Analysis of the Human Cytomegalovirus DNA Polymerase Subunit (UL54) from Ganciclovir-Resistant Clinical Isolates. Virology.

  • Coen, D. M., et al. (2014). Herpesvirus DNA Polymerases: Structures, Functions, and Inhibitors. In: Human Herpesviruses: Biology, Therapy, and Immunoprophylaxis. Cambridge University Press.

  • Prichard, M. N., et al. (2011). Activity of Pyrido[2,3-b]pyrazines against Cytomegalovirus and Herpes Simplex Virus. Antimicrobial Agents and Chemotherapy.[1][2][3][4]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxypyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 6-Methoxypyrido[2,3-b]pyrazine is critical for advancing science. This compound, a key intermediate in the synthesis of kinase inhibitors and other neurologically active agents, demands not only precision in its application but also diligence in its disposal.[1] Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and our collective professional responsibility.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 6-Methoxypyrido[2,3-b]pyrazine, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to foster a deeper understanding of the principles of chemical waste management.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be implemented, a thorough understanding of the compound's hazard profile is essential. While a specific, publicly available Safety Data Sheet (SDS) for 6-Methoxypyrido[2,3-b]pyrazine is not readily found, data from structurally similar compounds, such as its parent molecule pyrido[2,3-b]pyrazine and related methoxypyrazine derivatives, provide a strong basis for a conservative risk assessment.[2]

The primary hazards associated with this class of nitrogen-containing heterocycles are consistently identified as:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[2][3]

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.

  • Potential Flammability: Some related pyrazine derivatives are classified as flammable liquids.[4]

These hazards dictate that the compound and any materials contaminated with it must be treated as hazardous waste. The core principle is containment : preventing the chemical from coming into contact with personnel or being released into the environment.

Hazard Classification (Anticipated)GHS CodePrimary Risk
Skin IrritationH315Direct contact can cause redness, pain, and inflammation.
Serious Eye IrritationH319Vapors or direct contact can result in significant eye damage.
Respiratory Tract IrritationH335Inhalation of dust or vapors can irritate the nose, throat, and lungs.
Acute Toxicity (Oral)H302Ingestion may be harmful.
FlammabilityH226May be a flammable liquid or solid, posing a fire risk near ignition sources.

This table is based on data from structurally related compounds and represents a conservative hazard assessment.

The Regulatory Landscape: OSHA and EPA Compliance

All chemical disposal in a laboratory setting is governed by stringent federal and local regulations. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide a safe workplace, which includes having safety data sheets, proper labeling, and training for all hazardous chemicals.[5][6] The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste from its point of generation to its final destruction under the Resource Conservation and Recovery Act (RCRA).

Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating these regulations. The procedures outlined here are designed to be compliant with these standards, but you must always follow your specific institution's chemical hygiene plan and waste disposal protocols.[7][8]

Pre-Disposal Protocol: Waste Segregation and Containment at the Source

Proper disposal begins the moment waste is generated. The objective is to safely collect and contain waste in a designated Satellite Accumulation Area (SAA) within the lab, near the point of generation.[8]

Step-by-Step Waste Collection:

  • Select a Compatible Container:

    • Rationale: The container must not react with the waste. Using an incompatible container can lead to degradation, leaks, or even pressurization.

    • Procedure: For 6-Methoxypyrido[2,3-b]pyrazine waste (both solids and solutions), use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[9] Ensure the container is clean and dry before use.

  • Properly Label the Waste Container:

    • Rationale: Accurate labeling is an OSHA and EPA requirement to ensure safe handling, proper segregation, and correct final disposal.[6][8] It prevents accidental mixing of incompatible wastes.

    • Procedure: The moment the first drop of waste enters the container, affix a hazardous waste label. This label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Waste 6-Methoxypyrido[2,3-b]pyrazine" (no formulas or abbreviations).[8]

      • A list of all constituents, including solvents, with percentage estimates.

      • The specific hazard characteristics (e.g., Irritant, Potentially Flammable).

      • The date of accumulation start.

  • Segregate from Incompatibles:

    • Rationale: Nitrogen-containing heterocyclic compounds like pyridines can react violently with strong oxidizing agents and strong acids.[9] Improper segregation is a primary cause of laboratory accidents.

    • Procedure: Store the sealed waste container in a designated SAA, such as a secondary containment tray within a ventilated cabinet. Ensure this area is physically separated from containers of strong oxidizing agents (e.g., nitric acid, perchlorates) and strong acids.[10][11]

  • Maintain Closed Containers:

    • Rationale: Keeping containers closed prevents the release of potentially harmful vapors and reduces the risk of spills.[8]

    • Procedure: The waste container must remain sealed at all times, except when actively adding waste. Do not leave funnels in the container opening.[8]

The Disposal Workflow: From Benchtop to Final Disposition

The following diagram illustrates the decision-making and logistical flow for the proper disposal of 6-Methoxypyrido[2,3-b]pyrazine waste.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs EHS / Vendor Logistics cluster_disposal Final Disposition gen Waste Generation (Pure compound, solutions, contaminated labware) container Select Compatible Container (HDPE or Glass) gen->container Step 1 labeling Affix & Complete Hazardous Waste Label container->labeling Step 2 segregate Segregate from Incompatibles (e.g., Strong Oxidizers, Acids) labeling->segregate Step 3 saa Store in Satellite Accumulation Area (SAA) segregate->saa Step 4 request Container Full: Request EHS Pickup saa->request Step 5 pickup Waste Pickup by Trained EHS Personnel request->pickup transport Transport to Central Accumulation Area / TSDF pickup->transport incineration High-Temperature Incineration (Approved TSDF) transport->incineration

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.